molecular formula C24H39NO B027551 Oleyl anilide CAS No. 5429-85-6

Oleyl anilide

カタログ番号: B027551
CAS番号: 5429-85-6
分子量: 357.6 g/mol
InChIキー: YPUOCYKJOLQYQS-KTKRTIGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oleanilide is a chemical compound belonging to the class of fatty acid anilides. It is specifically the anilide derived from oleic acid. This compound is provided as a high-purity reference standard for research and analytical applications. In a research context, oleanilide is primarily recognized as a biomarker of oil adulteration. It was identified as a compound of interest in the study of the 1981 Toxic Oil Syndrome (TOS) epidemic. During this incident, oleanilide was found in rapeseed oil that had been denatured with aniline and subsequently refined. Research into the deodorization step of the oil refining process has shown that high temperatures can lead to the formation of oleanilide and other aniline derivatives from triglycerides and aniline. Consequently, oleanilide serves as a critical reference material in analytical chemistry and toxicology studies focused on food safety and the identification of adulterated oils. The specific biochemical mechanism of action and detailed pharmacological profile of oleanilide in biological systems are not fully elucidated and remain an area for further scientific investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(Z)-N-phenyloctadec-9-enamide
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InChI

InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPUOCYKJOLQYQS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031579
Record name (Z)-N-Phenyl-9-octadeceneamide
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Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5429-85-6
Record name Oleic acid anilide
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Record name Oleoylanilide
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Record name Oleanilide
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Foundational & Exploratory

An In-Depth Technical Guide to Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide, also known by its IUPAC name N-phenyl-9Z-octadecenamide, is a molecule of significant interest in toxicology and pharmacology. Its primary notoriety stems from its association with the Toxic Oil Syndrome (TOS), a devastating epidemic that occurred in Spain in 1981. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological activities as an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) and discusses the broader implications of the anilide functional group in drug development, particularly concerning metabolic stability and toxicity.

Chemical Identity and Physicochemical Properties

This compound is a fatty acid anilide, a class of compounds formed by the amide linkage of a fatty acid and an aniline (B41778) molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 5429-85-6[1][2]
Molecular Formula C₂₄H₃₉NO[1][2]
Molecular Weight 357.57 g/mol
IUPAC Name N-phenyl-9Z-octadecenamide[1]
Synonyms Oleic Acid Anilide, Oleylanilide, OA[1]
Appearance Crystalline solid[2]
Purity (typical) ≥95%[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml)[1]
UV max (λmax) 243 nm[1]
Melting Point 45°C (for the related compound N-(9Z)-9-octadecenyl-9-octadecenamide)[3]

Synthesis and Purification

The synthesis of this compound typically involves the acylation of aniline with an oleic acid derivative, most commonly oleoyl (B10858665) chloride.

Synthesis of Oleoyl Chloride

Oleoyl chloride can be prepared from oleic acid by reacting it with an acylating agent such as thionyl chloride or oxalyl chloride. A common laboratory-scale procedure involves the use of thionyl chloride.[4]

Synthesis of this compound

The reaction of oleoyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct yields this compound.

Diagram 1: Synthesis of this compound

G cluster_step1 Step 1: Formation of Oleoyl Chloride cluster_step2 Step 2: Amidation Oleic_Acid Oleic Acid Oleoyl_Chloride Oleoyl Chloride Oleic_Acid->Oleoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Oleyl_Anilide This compound Oleoyl_Chloride->Oleyl_Anilide + Aniline HCl HCl Oleoyl_Chloride->HCl SO2 SO₂ Oleoyl_Chloride->SO2 Aniline Aniline Oleyl_Anilide->HCl

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation of Oleoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place oleic acid. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-70°C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude oleoyl chloride.[4]

  • Amidation Reaction: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as toluene (B28343) in a separate flask. Cool the solution in an ice bath. Slowly add the prepared oleoyl chloride (1.0 equivalent) to the aniline solution with vigorous stirring. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up: After the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate (B1210297) mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The purity of the recrystallized product can be assessed by measuring its melting point and by chromatographic techniques.[5][6]

Analytical Methodologies

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of this compound. A simple and reliable TLC method has been developed for the separation of this compound from oleic acid using a solvent system of petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v).[7] In this system, the relative flow (Rf) value for this compound is approximately 0.54, while oleic acid remains at the origin.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reversed-phase HPLC method with UV detection is commonly employed.

Diagram 2: HPLC Analysis Workflow for this compound

G cluster_hplc HPLC Analysis Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Prep->Injection HPLC_System HPLC System RP_Column Reversed-Phase C18 Column Injection->RP_Column Isocratic_Elution Isocratic/Gradient Elution (e.g., Acetonitrile (B52724)/Water) RP_Column->Isocratic_Elution UV_Detector UV Detector (λ = 243 nm) Isocratic_Elution->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Quantification Quantification (External Standard Calibration) Data_Acquisition->Quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: Quantitative HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 243 nm.[1]

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations.[2][8]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Structures

TechniqueKey Features and AssignmentsReference(s)
¹H NMR The ¹H NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons of the oleyl chain (~5.3 ppm), the aromatic protons of the anilide group (~7.0-7.6 ppm), the α-methylene protons adjacent to the carbonyl group (~2.2 ppm), and the long aliphatic chain protons.[1][9][10][11]
¹³C NMR The ¹³C NMR spectrum will display signals for the carbonyl carbon (~173 ppm), the olefinic carbons (~130 ppm), the aromatic carbons, and the carbons of the aliphatic chain.[1][9][10][11]
FTIR The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amide group (~3300 cm⁻¹), C=O stretching of the amide I band (~1650 cm⁻¹), and N-H bending of the amide II band (~1550 cm⁻¹). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed between 2850-2950 cm⁻¹.[12][13][14]
Mass Spectrometry (EI) The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 357. Characteristic fragmentation patterns would include cleavage of the amide bond and fragmentation of the oleyl chain.[15][16][17][18][19]

Biological Activity and Relevance in Drug Development

Inhibition of ACAT

This compound is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with a reported IC₅₀ value of 26 µM. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[20][21][22][23][24]

Diagram 3: ACAT Signaling Pathway and Inhibition by this compound

G cluster_cell Cell Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Oleyl_Anilide This compound Oleyl_Anilide->ACAT Inhibits

Caption: this compound inhibits ACAT, preventing cholesteryl ester formation.

By inhibiting ACAT, this compound disrupts cholesterol homeostasis within cells. This has been a target of interest for the development of drugs to treat hypercholesterolemia and atherosclerosis.

Toxic Oil Syndrome (TOS)

This compound was identified as one of the chemical markers in the rapeseed oil denatured with aniline that was linked to the 1981 Toxic Oil Syndrome outbreak in Spain.[25][26][27] The syndrome was characterized by a multi-systemic inflammatory response. While this compound is considered a biologically relevant contaminant, the exact causative agent and the precise mechanism of TOS remain subjects of ongoing research.[25][28][29] It is hypothesized that the toxic effects may be due to the metabolic activation of the anilide moiety.[28]

Anilides in Drug Development: A Double-Edged Sword

The aniline substructure is present in many pharmaceutical compounds. However, it is also considered a "structural alert" in drug discovery due to its potential for metabolic instability and toxicity.[30] The aniline group can be metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[30][31][32] This has led to efforts to develop safer alternatives to the aniline moiety in drug candidates.[31]

Conclusion

This compound is a compound with a complex profile, being both a tool for studying lipid metabolism through its inhibition of ACAT and a molecule of toxicological concern due to its association with the Toxic Oil Syndrome. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and biological activities. For researchers and drug development professionals, understanding the chemistry and biology of this compound and the broader class of anilides is crucial for both toxicological risk assessment and the design of safer and more effective therapeutics.

References

Oleyl Anilide: A Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide, a molecule combining an oleyl group and an aniline (B41778) moiety, is structurally analogous to a class of bioactive lipids that modulate key cellular signaling pathways. This technical guide synthesizes the current understanding of the likely cellular and molecular mechanisms of action of this compound, drawing upon evidence from closely related compounds. The primary proposed mechanism is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This inhibition leads to the potentiation of endogenous fatty acid amide signaling. Additionally, potential interactions with other cellular targets, such as transient receptor potential (TRP) channels and modulation of intracellular calcium, are explored. This document provides a detailed overview of the core signaling pathways, quantitative data from related molecules, and comprehensive experimental protocols to facilitate further research and drug development efforts centered on this compound and similar compounds.

Introduction

Fatty acid amides are a class of endogenous signaling lipids that play crucial roles in a variety of physiological processes, including pain, inflammation, and neurotransmission. The cellular levels of these signaling molecules are tightly regulated by metabolic enzymes. One of the key enzymes in this regulation is Fatty Acid Amide Hydrolase (FAAH). This compound, by virtue of its structural similarity to endogenous FAAH substrates like oleamide (B13806) and anandamide (B1667382), is postulated to act as a modulator of this system. Understanding its precise mechanism of action is critical for harnessing its therapeutic potential. This guide provides an in-depth examination of the molecular targets and cellular effects of this compound, based on the current body of scientific literature on analogous compounds.

Core Mechanism of Action: FAAH Inhibition

The principal mechanism of action attributed to this compound and structurally similar molecules is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane protein belonging to the serine hydrolase superfamily.[1] It is responsible for the degradation of a range of fatty acid amides, with a preference for those containing oleoyl (B10858665) and arachidonoyl chains.[1][2]

The Endocannabinoid System and FAAH

FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other bioactive fatty acid amides like oleamide, a sleep-inducing lipid.[2] By hydrolyzing these signaling lipids, FAAH terminates their action at their respective receptors, including cannabinoid receptors (CB1 and CB2). Inhibition of FAAH leads to an accumulation of these endogenous ligands, thereby enhancing their signaling and producing a range of physiological effects, including analgesia and anti-inflammatory responses.[1]

This compound as a Putative FAAH Inhibitor

The structure of this compound, featuring a long oleyl carbon chain, makes it a strong candidate for an FAAH inhibitor. Structure-activity relationship (SAR) studies on various FAAH inhibitors have highlighted the importance of a lipophilic side chain, such as an oleyl group, for potent inhibition.[1] Compounds like OL-135, which possess an oleyl side chain, are potent and reversible FAAH inhibitors.[1][3] It is proposed that this compound binds to the active site of FAAH, preventing the hydrolysis of endogenous substrates.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by this compound initiates a cascade of signaling events resulting from the increased availability of endogenous fatty acid amides.

FAAH_Inhibition_Pathway OleylAnilide This compound FAAH FAAH OleylAnilide->FAAH Inhibition EndoFAAs Endogenous Fatty Acid Amides (e.g., Anandamide, Oleamide) FAAH->EndoFAAs Degradation Receptors Cannabinoid & Other Receptors (CB1, CB2, etc.) EndoFAAs->Receptors Activation Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) Receptors->Downstream Modulation Physiological Physiological Effects (Analgesia, Anti-inflammation) Downstream->Physiological

FAAH Inhibition Signaling Pathway.

Potential Secondary Mechanisms of Action

Beyond FAAH inhibition, the oleyl and aniline components of this compound suggest other potential cellular interactions.

Modulation of TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of pain, temperature, and other stimuli. The TRPA1 channel, in particular, is a sensor for a variety of noxious chemical stimuli.[4][5][6] Some fatty acid derivatives have been shown to modulate the activity of TRP channels.[7] It is plausible that this compound could act as an antagonist of TRPA1, contributing to its potential analgesic effects.

Intracellular Calcium Signaling

Oleic acid, a component of this compound, has been demonstrated to induce concentration-dependent increases in intracellular calcium ([Ca2+]i) in various cell types.[8] This increase can be due to both the release of calcium from intracellular stores and the influx of extracellular calcium.[8][9] Dysregulation of calcium homeostasis is implicated in numerous cellular processes, including apoptosis and stress responses.[10] Therefore, this compound may exert some of its cellular effects through the modulation of intracellular calcium signaling pathways.

Calcium_Signaling_Pathway cluster_0 Intracellular OleylAnilide This compound PLC Phospholipase C (PLC) OleylAnilide->PLC Activation? PlasmaMembrane Plasma Membrane Ion Channels OleylAnilide->PlasmaMembrane Modulation? IP3R IP3 Receptor (on ER) PLC->IP3R IP3 Production Ca_release Ca2+ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Downstream Downstream Ca2+- Dependent Signaling Ca_release->Downstream Ca_influx Ca2+ Influx Ca_influx->Downstream PlasmaMembrane->Ca_influx

Potential Modulation of Intracellular Calcium Signaling.
Effects on Cancer Cells

The lipid component of this compound, oleic acid, has been shown to have varied effects on cancer cells. In some contexts, it can promote the growth of highly metastatic tumors, while in others, it induces cell death in low metastatic tumors.[11] Alterations in lipid metabolism are a hallmark of many cancers.[12] Therefore, this compound could potentially influence cancer cell viability and signaling through pathways related to lipid metabolism.

Quantitative Data (from related compounds)

Direct quantitative data for this compound is not extensively available. The following table summarizes data for well-characterized FAAH inhibitors with structural similarities to provide a benchmark for comparison.

CompoundTargetAssay TypeValueReference
OL-135FAAHKi4.7 nM[1]
URB597FAAHIC50~5 nM[1]
Faah-IN-5FAAHIC5010.5 nM[13]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

  • Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to FAAH activity.[14][15]

  • Materials:

    • Recombinant human FAAH

    • AAMCA substrate

    • This compound (test compound)

    • Known FAAH inhibitor (e.g., URB597) as a positive control

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Black 96- or 384-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • Add the FAAH enzyme to the wells of the microplate.

    • Add the test compounds or vehicle control (e.g., DMSO) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the AAMCA substrate.

    • Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 20 minutes).[14]

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

FAAH_Assay_Workflow Start Start Prep Prepare Reagents: - FAAH Enzyme - AAMCA Substrate - this compound Dilutions Start->Prep Dispense Dispense Enzyme & Compound to Plate Prep->Dispense Incubate Pre-incubate Dispense->Incubate AddSubstrate Add AAMCA Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End

FAAH Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cultured cells.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cultured cells (e.g., a relevant cancer cell line or neuronal cells)

    • This compound

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of key signaling molecules in response to this compound treatment.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Materials:

    • Cultured cells treated with this compound

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-ERK, Akt, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[16]

Conclusion

The available evidence strongly suggests that this compound's primary mechanism of action in cells is the inhibition of FAAH, leading to an enhancement of endocannabinoid signaling. This mechanism holds significant therapeutic promise for conditions such as pain and inflammation. Further investigation into its potential effects on TRP channels, intracellular calcium signaling, and cancer cell biology is warranted to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted cellular effects of this compound and its analogs, paving the way for the development of novel therapeutics.

References

Toxic Oil Syndrome and Oleyl Anilide: A Technical Guide on the Pathological Connection

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain, with a specific focus on the scientific evidence linking the consumption of aniline-denatured rapeseed oil to the disease and the putative role of oleyl anilide and other fatty acid anilides in its pathogenesis. This document is intended for researchers, scientists, and drug development professionals investigating chemically-induced autoimmune diseases and related pathologies.

Introduction: The Emergence of a Novel Epidemic

In the spring of 1981, Spain experienced a devastating outbreak of a previously unknown multisystemic disease, later termed Toxic Oil Syndrome (TOS).[1] The epidemic affected over 20,000 people and resulted in more than 300 deaths within the first year.[2] Epidemiological studies rapidly linked the outbreak to the consumption of rapeseed oil that had been denatured with 2% aniline (B41778) for industrial use and subsequently, and illegally, refined and sold as edible oil.[3][4][5] While the precise etiological agent remains a subject of scientific debate, a strong association has been established between TOS and the presence of fatty acid anilides, particularly this compound, in the contaminated oil.[6][7]

The clinical presentation of TOS was complex and evolved through three distinct phases:

  • Acute Phase: Characterized by severe pulmonary edema, eosinophilia, rash, and myalgia.[3]

  • Intermediate Phase: Marked by dysphagia, intense myalgia, skin edema, pulmonary hypertension, and thromboembolic events.[3]

  • Chronic Phase: Leading to scleroderma-like skin lesions, polyneuropathy, muscle paralysis, and fibrosis of internal organs.[3]

Quantitative Analysis of Toxicants in TOS-Associated Oils

Extensive chemical analysis of oil samples consumed by individuals affected by TOS revealed the presence of several aniline-derived compounds. Fatty acid anilides and 3-(N-phenylamino)-1,2-propanediol (PAP) and its esters have been identified as key chemical markers of the toxic oil.[8][9][10][11] A clear dose-response relationship was observed, with a higher risk of developing TOS associated with increased concentrations of this compound.[3][7][12]

Compound FamilyCompound ExampleConcentration Range in Case-Associated OilsMethod of AnalysisReference
Fatty Acid Anilides This compoundUp to 50,000 ppm (for total anilides)HPLC-MS/MS[8]
Risk increased sharply above 825 µg/LGC-MS[3]
PAP Esters 3-(N-phenylamino)-1,2-propanediol (PAP) and its estersUp to 330 ppmHPLC-MS/MS[8]

Experimental Protocols for the Study of this compound Toxicity

The investigation into the pathological mechanisms of TOS has relied on a variety of analytical and biological assays. The following sections detail the key experimental protocols employed.

Analytical Chemistry Protocols

3.1.1. Quantification of this compound in Oil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the separation, identification, and quantification of fatty acid anilides.

  • Sample Preparation and Derivatization:

    • Lipid extraction from oil samples is performed using a solvent mixture such as chloroform (B151607) and methanol (B129727).[13]

    • To increase volatility for GC analysis, fatty acids and their anilides are derivatized to form fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[14][15] A common method involves acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.[14]

    • Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used.[14]

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected into the GC.

    • Injector Temperature: 220-250°C.

    • Carrier Gas: Helium at a flow rate of 0.6 - 1.0 mL/min.

    • Oven Program: Initial temperature of 70°C, ramped up to approximately 240°C.

    • MS Ionization Mode: Electron Impact (EI) at 70 eV.[14]

3.1.2. Quantification of this compound and PAPs in Oil Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers high sensitivity and specificity for the analysis of aniline derivatives in complex oil matrices.

  • Sample Preparation:

    • Oil samples are diluted in an appropriate solvent, such as methanol or isopropanol.[16]

    • For the analysis of PAPs, a solid-phase extraction (SPE) step may be required for pre-concentration.[17]

  • HPLC Separation:

    • A reverse-phase C18 or C30 column is typically used for separation.

    • The mobile phase often consists of a gradient of methanol, acetonitrile, and/or water.

  • MS/MS Detection:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used.

    • Analysis Mode: Multiple reaction monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for each analyte.

    • Quantification: Stable isotope-labeled internal standards are used to ensure accuracy. Quantification limits are typically in the low ppm to ppb range.[8]

In Vitro and In Vivo Toxicological Protocols

3.2.1. T-Cell Proliferation Assay

This assay assesses the ability of this compound to stimulate an immune response.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

  • Stimulation:

    • Cells are cultured in 96-well plates.

    • Cells are stimulated with varying concentrations of this compound or other test compounds. Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used as positive controls.

  • Proliferation Measurement:

    • After a set incubation period (e.g., 3-5 days), cell proliferation is measured.

    • This can be done by adding a radiolabeled nucleotide (e.g., [³H]-thymidine) and measuring its incorporation into the DNA of dividing cells.

    • Alternatively, proliferation can be assessed using dye dilution assays (e.g., CFSE) and flow cytometry.[18]

3.2.2. Cytokine Production Assay

This assay measures the release of inflammatory mediators from immune cells in response to this compound.

  • Cell Culture and Stimulation:

    • PBMCs or specific immune cell populations (e.g., macrophages, lymphocytes) are cultured.

    • Cells are stimulated with this compound for a defined period (e.g., 24-48 hours).

  • Cytokine Measurement:

    • The cell culture supernatant is collected.

    • The concentration of various cytokines (e.g., IL-2, IL-4, IFN-γ, TNF-α) is quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[7][19]

3.2.3. Endothelial Cell Toxicity and Dysfunction Assays

These assays evaluate the direct effects of this compound on the vascular endothelium.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are used.

  • Toxicity Assessment: Cell viability is measured using assays such as the MTT or LDH release assay after exposure to this compound.

  • Endothelial Nitric Oxide Synthase (eNOS) Activity Assay:

    • eNOS activity is measured by the conversion of L-[³H]arginine to L-[³H]citrulline.[3]

    • This assay determines if this compound impairs the production of nitric oxide (NO), a key regulator of vascular tone.

  • Measurement of Oxidative Stress:

    • Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[12]

    • Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels using the TBARS assay.[12]

3.2.4. Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

  • Immunoblotting:

    • The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., ERK, p38, NF-κB p65).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • The protein bands are visualized using a chemiluminescent substrate.[8][20]

3.2.5. Animal Studies and Histopathological Analysis

Animal models are used to study the systemic effects of this compound.

  • Animal Dosing: Rodent models (mice or rats) are administered this compound via oral gavage or intraperitoneal injection.

  • Tissue Collection and Processing:

    • At the end of the study, animals are euthanized, and various organs (e.g., lungs, liver, spleen, kidneys) are collected.

    • Tissues are fixed in 10% buffered formalin, processed, and embedded in paraffin.

  • Histopathological Examination:

    • Thin sections of the tissues are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • The stained sections are examined under a microscope to identify any pathological changes, such as inflammation, fibrosis, or necrosis.[21][22]

Signaling Pathways Implicated in this compound Toxicity

The pathogenesis of TOS is believed to involve a complex interplay of immune dysregulation and endothelial damage. This compound is thought to be a key trigger in these processes.

Immune System Activation

This compound and its metabolites can act as haptens, modifying self-proteins and triggering an autoimmune response. This leads to the activation of T-cells and the subsequent release of a cascade of cytokines, contributing to the systemic inflammation observed in TOS.

Immune_Activation_Pathway OA This compound (and metabolites) APC Antigen Presenting Cell (e.g., Macrophage) OA->APC Uptake and Processing Th T-helper Cell APC->Th Antigen Presentation B_cell B-Cell Th->B_cell Activation Eosinophil Eosinophil Th->Eosinophil Activation Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, IFN-γ) Th->Cytokines Secretion Autoantibodies Autoantibodies B_cell->Autoantibodies Production Vasculitis Vasculitis & Tissue Damage Eosinophil->Vasculitis Degranulation Cytokines->Vasculitis Autoantibodies->Vasculitis

Figure 1: Proposed immune activation pathway initiated by this compound.

Endothelial Dysfunction

The vascular endothelium is a primary target in TOS. This compound is thought to induce endothelial cell injury through the generation of oxidative stress and the activation of pro-inflammatory signaling pathways, leading to impaired vascular function.

Endothelial_Dysfunction_Pathway cluster_EC Endothelial Cell OA This compound ROS Increased ROS (Oxidative Stress) OA->ROS NFkB NF-κB Activation OA->NFkB MAPK MAPK Activation (ERK, p38) OA->MAPK EC Endothelial Cell ROS->NFkB eNOS Decreased eNOS Activity ROS->eNOS Adhesion Increased Adhesion Molecule Expression (ICAM-1, VCAM-1) NFkB->Adhesion MAPK->Adhesion Dysfunction Endothelial Dysfunction (Vasoconstriction, Inflammation, Thrombosis) Adhesion->Dysfunction NO Decreased NO Bioavailability eNOS->NO NO->Dysfunction

Figure 2: Signaling pathways leading to endothelial dysfunction induced by this compound.

Experimental and Logical Workflows

The identification of this compound as a key player in TOS pathogenesis followed a logical and experimental workflow.

Experimental_Workflow Epidemiology Epidemiological Studies (Link to denatured rapeseed oil) Chem_Analysis Chemical Analysis of Oils (Identification of anilides) Epidemiology->Chem_Analysis Correlation Correlation Studies (Anilide concentration vs. disease risk) Chem_Analysis->Correlation Hypothesis Hypothesis Generation: This compound contributes to TOS pathogenesis Correlation->Hypothesis In_Vitro In Vitro Studies (Cellular toxicity, immune response, signaling pathways) Conclusion Conclusion: Strong evidence for the role of This compound in TOS In_Vitro->Conclusion Animal_Models Animal Models (Systemic effects, pathology) Animal_Models->Conclusion Hypothesis->In_Vitro Hypothesis->Animal_Models

Figure 3: Logical and experimental workflow for implicating this compound in TOS.

Conclusion

The Toxic Oil Syndrome epidemic remains a significant event in public health history, highlighting the potential for severe consequences from food adulteration. While the definitive causative agent of TOS is still under investigation, a substantial body of evidence points to this compound and other related fatty acid anilides as major contributors to the disease's pathogenesis. The proposed mechanisms, involving a combination of immune system activation and direct endothelial cell toxicity, provide a framework for understanding the complex, multi-systemic nature of this devastating syndrome. Further research into the specific molecular interactions of these compounds is crucial for a complete understanding of TOS and for the development of potential therapeutic strategies for this and similar chemically-induced diseases.

References

An In-Depth Technical Guide on the Biological Effects of Oleyl Anilide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide (OA), a fatty acid anilide, has garnered significant scientific attention due to its association with the Toxic Oil Syndrome (TOS), a multi-systemic disease that emerged in Spain in 1981. This technical guide provides a comprehensive overview of the known biological effects of this compound exposure, with a focus on its immunotoxicity and its inhibitory action on Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the mechanisms of action, toxicological profile, and potential therapeutic implications of this compound and related compounds. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for relevant assays, and presents visual diagrams of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

This compound (N-phenyl-9Z-octadecenamide) is a chemical compound formed from the reaction of oleic acid and aniline. Its toxicological significance became prominent during the 1981 Toxic Oil Syndrome epidemic in Spain, which was linked to the consumption of rapeseed oil denatured with aniline[1]. Research has since focused on identifying the specific causative agents, with this compound being a prominent subject of investigation due to its presence in the implicated oils[1]. Beyond its role in TOS, this compound has also been identified as an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), suggesting potential applications in lipid metabolism research[2]. This guide will delve into the multifaceted biological effects of this compound exposure, with a particular emphasis on its immunomodulatory and enzymatic inhibitory activities.

Immunotoxicological Effects of this compound

The primary toxicological concern associated with this compound exposure is its potent immunotoxicity. In vivo and in vitro studies have demonstrated its ability to induce a range of immune responses, from polyclonal B-cell activation to autoimmune-like symptoms. The primary mechanism is believed to be a T-cell-mediated immune response[1].

In Vivo Immunotoxicity

Animal studies have been crucial in elucidating the immunotoxic profile of this compound. Murine models have shown strain-dependent susceptibility to its effects, highlighting the role of genetic predisposition in the response to this xenobiotic.

Table 1: Summary of In Vivo Immunotoxicological Effects of this compound in Murine Models

Animal ModelDosing and AdministrationKey Toxicological FindingsReference
MRL+/+ Mice0.8 mmol/kg, intraperitoneally, twice a week for 6 weeksSignificant increases in serum IgG, IgG1, IgG2a, IgG2b, and IgE levels. Detection of antinuclear antibodies (ANA) in 50% of treated mice. Increased lymphocyte population in the spleen.[3]
C57BL/6 MiceIntraperitoneal injectionDevelops polyclonal B-cell activation without overt disease symptoms. Increased IgE serum levels and reduced TNF-beta mRNA, suggesting a Th2 cell response. Induces splenomegaly.[2]
A/J MiceIntraperitoneal injectionSuffer an acute lethal wasting disease. Splenocytes express IL-1alpha, IL-10, and IFN-gamma mRNA in vivo and secrete high levels of TNF-alpha in vitro. Leads to weakness, weight loss, and cachexia.[2]
Swiss Mice50 mg/kg daily for 5 days, oral gavageProgressive loss of body weight and a significant increase in serum immunoglobulin concentrations. A significant decrease in the percentage of suppressor T-cells in the spleen.[4]
Proposed Immunomodulatory Signaling Pathway

While the precise molecular pathway of this compound-induced immunotoxicity is not fully elucidated, a proposed mechanism involves its metabolic activation to reactive intermediates that can act as haptens. These haptens can modify self-proteins, leading to the formation of neoantigens that are then recognized by the immune system, initiating a T-cell-dependent immune response. The observed strain-dependent differences in cytokine profiles (Th1 vs. Th2) suggest a complex interplay between genetic factors and the nature of the immune response.

OleylAnilide_Immunotoxicity_Pathway cluster_exposure Exposure & Metabolism cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation & Differentiation cluster_effector_response Effector Response This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Cellular Enzymes Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates Haptenation Haptenation Reactive Intermediates->Haptenation Self-Protein Self-Protein Self-Protein->Haptenation Neoantigen Neoantigen Haptenation->Neoantigen APC Antigen Presenting Cell (e.g., Dendritic Cell) Neoantigen->APC Uptake & Processing Naive T-Cell Naive T-Cell APC->Naive T-Cell MHC-II Presentation T-Cell Activation T-Cell Activation Naive T-Cell->T-Cell Activation Th1 Cell Th1 Cell T-Cell Activation->Th1 Cell IL-12 Th2 Cell Th2 Cell T-Cell Activation->Th2 Cell IL-4 Cytokine Release Cytokine Release Th1 Cell->Cytokine Release IFN-γ, TNF-α B-Cell Activation B-Cell Activation Th2 Cell->B-Cell Activation IL-4, IL-5 Autoantibody Production Autoantibody Production B-Cell Activation->Autoantibody Production Inflammation & Tissue Damage Inflammation & Tissue Damage Autoantibody Production->Inflammation & Tissue Damage Cytokine Release->Inflammation & Tissue Damage

Caption: Proposed pathway of this compound-induced immunotoxicity.

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. This inhibition can lead to a reduction in the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B-containing lipoproteins.

Table 2: In Vitro Inhibition of ACAT by this compound

Enzyme SourceIC50 ValueReference
Not specified26 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

In Vivo Immunotoxicity Study in Mice

This protocol is a generalized representation based on studies investigating the immunotoxic effects of this compound.

InVivo_Immunotoxicity_Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Dosing Regimen Dosing Regimen Group Allocation->Dosing Regimen Clinical Observation Clinical Observation Dosing Regimen->Clinical Observation Daily Sample Collection Sample Collection Dosing Regimen->Sample Collection At study termination Clinical Observation->Sample Collection Immunological Analysis Immunological Analysis Sample Collection->Immunological Analysis Serum, Spleen Histopathology Histopathology Sample Collection->Histopathology Spleen, other organs Data Analysis Data Analysis Immunological Analysis->Data Analysis Histopathology->Data Analysis

Caption: Generalized workflow for in vivo immunotoxicity studies.

Protocol:

  • Animal Model: Female MRL+/+ mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.

  • Grouping: Animals are randomly divided into experimental and control groups (n=8-10 per group).

  • Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil).

  • Dosing: Administer this compound (e.g., 0.8 mmol/kg) via intraperitoneal injection twice a week for a period of 6 weeks. The control group receives the vehicle only.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including weight loss, behavioral changes, and mortality.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum separation, and the spleen is aseptically removed and weighed.

  • Immunoglobulin Analysis: Serum levels of IgG, IgE, and their isotypes (IgG1, IgG2a, IgG2b) are determined by enzyme-linked immunosorbent assay (ELISA).

  • Cytokine Analysis: Serum or splenocyte culture supernatants are analyzed for cytokine levels (e.g., IFN-γ, IL-4, TNF-α) using ELISA or cytokine bead array.

  • Splenocyte Proliferation Assay: A single-cell suspension of splenocytes is prepared. Cells are cultured in the presence or absence of mitogens (e.g., Concanavalin A or lipopolysaccharide) and this compound. Proliferation is assessed using the MTT assay.

  • Histopathology: Spleen and other organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment and control groups.

ACAT Inhibition Assay using Microsomal Fractions

This protocol describes a common method for assessing the inhibitory activity of compounds on ACAT.

ACAT_Inhibition_Assay_Workflow Microsome Preparation Microsome Preparation Protein Quantification Protein Quantification Microsome Preparation->Protein Quantification Assay Reaction Setup Assay Reaction Setup Protein Quantification->Assay Reaction Setup Incubation Incubation Assay Reaction Setup->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Lipid Extraction Lipid Extraction Reaction Termination->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification Quantification TLC Separation->Quantification Scintillation Counting IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Workflow for the ACAT inhibition assay.

Protocol:

  • Microsome Preparation: Isolate microsomal fractions from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (e.g., 50-100 µg)

    • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

    • Bovine serum albumin (BSA) (to bind free fatty acids)

    • Varying concentrations of this compound (or vehicle control)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Start the reaction by adding the substrate, [14C]oleoyl-CoA (e.g., 10-20 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exhibits a complex biological profile characterized by potent immunotoxicity and inhibitory effects on ACAT. Its association with the Toxic Oil Syndrome underscores the potential health risks of exposure to this and related fatty acid anilides. The immunotoxic effects appear to be mediated by a T-cell-dependent mechanism, leading to a breakdown of self-tolerance and the development of autoimmune-like responses in susceptible individuals. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in this compound's immunomodulatory effects. Understanding these mechanisms is crucial for risk assessment, the development of potential therapeutic interventions for related autoimmune conditions, and for informing the safe use of industrial chemicals. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of the biological effects of this compound exposure.

References

A Comprehensive Technical Guide to the Synthesis of N-phenyl-9Z-octadecenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of N-phenyl-9Z-octadecenamide, a fatty acid amide with significant potential in various industrial and pharmaceutical applications. The document outlines the primary synthetic methodologies, complete with a detailed experimental protocol for a robust synthesis route. Quantitative data, including expected yields and purity, are summarized for clarity. Furthermore, this guide presents key analytical data for the characterization of the final product. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow, offering a clear and concise understanding of the process. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

N-phenyl-9Z-octadecenamide, also known as oleanilanilide, is a derivative of oleic acid, a monounsaturated omega-9 fatty acid. It belongs to the class of N-acylanilines, which have garnered interest due to their diverse biological activities. The formal condensation of oleic acid and aniline (B41778) forms N-phenyl-9Z-octadecenamide.[1] The unique structure of this compound, featuring a long lipophilic alkyl chain and an aromatic phenyl group connected by an amide linkage, imparts properties that make it a subject of interest for applications in pharmaceuticals, cosmetics, and as a chemical intermediate.[1]

Understanding the synthetic pathways to N-phenyl-9Z-octadecenamide is crucial for its further investigation and potential application. This guide focuses on a prevalent and effective method for its synthesis: the acylation of aniline with an activated derivative of oleic acid.

Synthetic Methodologies

The synthesis of N-phenyl-9Z-octadecenamide is primarily achieved through the formation of an amide bond between oleic acid and aniline. This can be accomplished via several methods:

  • Direct Amidation: This method involves the direct reaction of oleic acid and aniline, typically at high temperatures with the removal of water to drive the reaction to completion. While straightforward, this method often requires harsh conditions that may not be suitable for sensitive substrates.

  • Coupling Agent-Mediated Amidation: A milder and more common approach involves the use of coupling agents (e.g., DCC, EDC, HBTU) to activate the carboxylic acid group of oleic acid, facilitating its reaction with aniline under ambient conditions.

  • Acyl Chloride Route: This robust method involves the conversion of oleic acid to its more reactive acyl chloride derivative, oleoyl (B10858665) chloride. The subsequent reaction of oleoyl chloride with aniline proceeds readily to form the desired amide. This method is often high-yielding and is the focus of the detailed experimental protocol provided in this guide.

Experimental Protocol: Synthesis via Oleoyl Chloride

This section details a reliable, two-step experimental protocol for the synthesis of N-phenyl-9Z-octadecenamide, adapted from a similar, well-documented procedure for a related compound.[1]

Materials and Equipment
  • Reagents: 9(Z)-Octadecenoic acid (Oleic Acid), Oxalyl chloride, Aniline, Dichloromethane (B109758) (anhydrous), Triethylamine (B128534), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, Magnetic stirrer, Stir bars, Dropping funnel, Reflux condenser, Ice bath, Rotary evaporator, Glass funnel, Separatory funnel, Standard laboratory glassware.

Step 1: Synthesis of Oleoyl Chloride
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 9(Z)-octadecenoic acid in 100 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.5 equivalents of oxalyl chloride to the stirred solution via a dropping funnel over 30 minutes. Gas evolution (CO and CO2) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield crude oleoyl chloride as a yellow oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-phenyl-9Z-octadecenamide
  • Dissolve the crude oleoyl chloride in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of 1.1 equivalents of aniline and 1.2 equivalents of triethylamine in 50 mL of anhydrous dichloromethane.

  • Slowly add the aniline solution to the stirred oleoyl chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-9Z-octadecenamide.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-phenyl-9Z-octadecenamide based on the protocol described and data from analogous syntheses.[1]

ParameterExpected Value
Yield 80-90%
Purity >98% (after purification)
Appearance White to off-white solid
Melting Point ~41 °C[1]

Characterization Data

The structure of the synthesized N-phenyl-9Z-octadecenamide can be confirmed using various spectroscopic techniques.

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~ 7.5-7.1 (m, 5H, Ar-H), 5.4-5.3 (m, 2H, -CH=CH-), 2.3 (t, 2H, -CO-CH₂-), 2.0 (m, 4H, -CH₂-CH=), 1.7 (m, 2H, -CH₂-CH₂-CO-), 1.4-1.2 (m, 20H, -(CH₂)₁₀-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~ 172 (C=O), 138 (Ar-C), 130 (-CH=CH-), 129, 124, 120 (Ar-C), 38, 32, 29 (multiple), 27, 25, 23, 14 (-CH₃)
Mass Spec (ESI-MS) m/z = 358.3 [M+H]⁺, 380.3 [M+Na]⁺

Visual Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthesis of N-phenyl-9Z-octadecenamide from oleic acid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation OleicAcid Oleic Acid OleoylChloride Oleoyl Chloride OleicAcid->OleoylChloride Oxalyl Chloride, Dichloromethane Product N-phenyl-9Z-octadecenamide OleoylChloride->Product Aniline Aniline Aniline->Product Triethylamine, Dichloromethane

Caption: Synthetic workflow for N-phenyl-9Z-octadecenamide.

Purification Workflow

This diagram outlines the general steps for the purification of the crude product.

Purification_Workflow CrudeProduct Crude Product Workup Aqueous Workup (HCl, NaHCO₃, Brine) CrudeProduct->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification PureProduct Pure N-phenyl-9Z-octadecenamide Purification->PureProduct

Caption: General purification workflow.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of N-phenyl-9Z-octadecenamide. The detailed experimental protocol, based on the reliable acyl chloride method, offers a clear path to obtaining this compound in high yield and purity. The presented quantitative and characterization data serve as a valuable reference for researchers in the field. The visual diagrams of the synthetic and purification workflows further enhance the clarity and accessibility of the described procedures. This document is intended to empower researchers and drug development professionals to efficiently synthesize and further explore the potential of N-phenyl-9Z-octadecenamide in their respective areas of study.

References

A Technical Guide to the Solubility of Oleyl Anilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oleyl anilide, a fatty acid anilide of significant interest in biochemical and pharmaceutical research. Given the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents. Furthermore, it presents the currently available data and a logical workflow for solvent selection and solubility assessment.

Introduction to this compound and its Solubility

This compound, with the chemical formula C₂₄H₃₉NO, is the amide formed from the condensation of oleic acid and aniline. Its structure, comprising a long, non-polar oleyl chain and a more polar anilide headgroup, imparts an amphiphilic character that dictates its solubility. Understanding the solubility of this compound is critical for a range of applications, including its use as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, in the study of toxic oil syndrome, and for the development of novel therapeutic agents.

The solubility of a compound is a fundamental physicochemical property that influences its suitability for various stages of research and development, including chemical synthesis, purification, formulation, and in vitro/in vivo testing. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in non-polar and moderately polar aprotic solvents that can favorably interact with its long hydrocarbon tail. Conversely, its solubility is expected to be limited in highly polar protic solvents.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is sparse. A product information sheet from a commercial supplier provides the following data point:

SolventChemical ClassSolubility (at ambient temperature)
Dimethylformamide (DMF)Polar Aprotic30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic30 mg/mL
EthanolPolar Protic30 mg/mL

Note: The exact temperature and experimental conditions for the determination of the above data are not specified.

The lack of comprehensive data necessitates a reliable experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal equilibrium method , often referred to as the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Procedure
  • Preparation of the Sample Vials:

    • Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Record the exact weight of the this compound added if performing a mass balance check.

  • Solvent Addition:

    • Pipette a precise volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient duration to allow the system to reach thermodynamic equilibrium. For poorly soluble compounds like this compound, this may take 24 to 72 hours.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle by letting the vials stand undisturbed in a temperature-controlled environment for at least 24 hours. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach for selecting a suitable solvent and determining the solubility of a compound like this compound.

G Workflow for this compound Solubility Assessment cluster_0 Preliminary Assessment cluster_1 Solvent Screening cluster_2 Quantitative Determination cluster_3 Decision A Define Application and Required Solubility Range B Analyze Molecular Structure (this compound) A->B C Predict Solubility Based on 'Like Dissolves Like' B->C D Select a Panel of Solvents (Polar Protic, Polar Aprotic, Non-polar) C->D E Perform Qualitative Solubility Test (e.g., visual inspection) D->E F Soluble? E->F F->D No, try another solvent G Perform Isothermal Equilibrium Solubility Measurement F->G Yes H Quantify Concentration (e.g., HPLC) G->H I Report Quantitative Solubility Data H->I J Solubility Meets Application Needs? I->J K Proceed with Application J->K Yes L Select Alternative Solvent or Modify Compound J->L No

Caption: A logical workflow for the assessment of this compound solubility.

This comprehensive guide provides researchers with the necessary tools to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol for the isothermal equilibrium method offers a robust and reliable approach for generating accurate quantitative solubility data, which is essential for advancing research and development involving this important molecule.

Oleyl Anilide: A Technical Review of the Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, the amide formed from oleic acid and aniline (B41778), is a molecule of significant interest due to its biological activities and its association with the Toxic Oil Syndrome (TOS). This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its synthesis, biochemical properties, and immunological effects. This document is intended to serve as a resource for researchers and professionals in drug development and toxicology, summarizing key data and experimental methodologies, and highlighting areas for future investigation.

Chemical and Physical Properties

This compound is a fatty acid anilide with the chemical formula C24H39NO. A summary of its key properties is presented in the table below.

PropertyValue
Molecular Formula C24H39NO
Molecular Weight 357.6 g/mol
CAS Number 5429-85-6
Appearance Crystalline solid
Purity ≥95%
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml)

Synthesis of this compound

While specific, detailed protocols for the chemical synthesis of this compound are not extensively published, a general method can be inferred from standard organic chemistry principles for amide bond formation. The most common approach involves the reaction of oleic acid with aniline. This can be achieved by activating the carboxylic acid group of oleic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with aniline.

A generalized enzymatic synthesis has also been described, catalyzed by an enzyme present in rat liver microsomal fractions. In this method, oleic acid is the preferred substrate among various fatty acids for conjugation with aniline.[1]

Biological Activity and Mechanism of Action

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

The most well-characterized biological activity of this compound is its inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.

Quantitative Data: ACAT Inhibition

CompoundTargetIC50Cell Lines
This compoundACAT26 µMNot specified
Immunological Effects and Toxic Oil Syndrome

This compound has been strongly implicated in the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain. The syndrome was linked to the consumption of rapeseed oil denatured with aniline. While this compound is considered a marker for the toxic oil, other compounds, such as 3-(N-phenylamino)-1,2-propanediol (PAP) esters, are also suspected to be causative agents.

In vivo studies in mice have demonstrated that this compound can induce a range of immunological and pathological effects, including:

  • Splenomegaly in C57BL/6 mice.

  • Weakness, weight loss, cachexia, and death in A/J mice.

  • Increases in serum IgG and IgM levels in both C57BL/6 and A/J mice.

These findings suggest that this compound can significantly modulate the immune system, potentially leading to an autoimmune-like response.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A method for the enzymatic synthesis and purification of fatty acid anilides has been described.[2]

Materials:

  • Rat liver microsomal fraction (as enzyme source)

  • [1-14C]Oleic acid (substrate)

  • Aniline

  • Petroleum ether

  • Ethyl acetate

  • Ammonium hydroxide (B78521)

  • Thin-layer chromatography (TLC) plates (Silica gel)

  • Reversed-phase high-performance liquid chromatography (HPLC) system

Protocol:

  • Incubate the rat liver microsomal fraction with [1-14C]oleic acid and aniline.

  • Extract the reaction mixture.

  • Separate the product, this compound, from the unreacted oleic acid and aniline using TLC.

    • Develop the TLC plate using a freshly prepared solvent system of petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1, v/v).

    • The expected Rf values are approximately 0.54 for this compound and 0.34 for aniline, with oleic acid remaining at the origin.[2]

  • Quantify the formed this compound by scraping the corresponding band from the TLC plate and measuring the radioactivity, or by eluting the compound and analyzing it by reversed-phase HPLC.[2]

ACAT Inhibition Assay (Fluorescence-Based)

A general protocol for measuring ACAT inhibition can be adapted from methods used for other ACAT inhibitors.[3]

Materials:

  • ACAT enzyme source (e.g., microsomal fractions from cells overexpressing ACAT1 or ACAT2)

  • NBD-cholesterol (fluorescent substrate)

  • Oleoyl-CoA

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Microplate reader capable of fluorescence detection

Protocol:

  • Prepare a reaction mixture containing the ACAT enzyme source and the test compound (this compound) at various concentrations in the assay buffer.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding NBD-cholesterol and oleoyl-CoA.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C. The enzymatic reaction will lead to the formation of fluorescent cholesteryl esters, which can accumulate in lipid droplets.

  • Stop the reaction (e.g., by adding a solvent or a known inhibitor).

  • Measure the fluorescence intensity using a microplate reader. The signal is proportional to the ACAT activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathways

The precise signaling pathways through which this compound exerts its immunological effects are not yet fully elucidated. However, based on its pro-inflammatory nature, it is plausible that it may modulate key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and the regulation of immune cell function.

Below are hypothetical diagrams of these pathways, illustrating potential points of intervention by this compound. It is crucial to note that these are proposed models and require experimental validation.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OleylAnilide This compound (?) IKK IKK Complex OleylAnilide->IKK Activates (?) IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (Cytokines, etc.) DNA->Genes

Caption: Hypothetical activation of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OleylAnilide This compound (?) MAPKKK MAPKKK (e.g., MEKK, ASK1) OleylAnilide->MAPKKK Activates (?) MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Inflammatory Gene Expression TranscriptionFactors->Genes

Caption: Hypothetical activation of the MAPK signaling pathway by this compound.

Future Directions

The current body of research on this compound provides a foundation for understanding its biological effects. However, several key areas warrant further investigation:

  • Elucidation of Signaling Pathways: Detailed studies are needed to confirm the involvement of the NF-κB and MAPK pathways and to identify other signaling cascades that may be modulated by this compound.

  • Dose-Response Studies: Comprehensive in vitro and in vivo studies are required to establish clear dose-response relationships for the various immunological and toxicological effects of this compound.

  • Structure-Activity Relationship Studies: Investigating the biological activities of structural analogs of this compound could provide insights into the key chemical features responsible for its effects and could aid in the design of less toxic derivatives or more potent ACAT inhibitors.

  • Role in Toxic Oil Syndrome: Further research is necessary to fully understand the synergistic or independent roles of this compound and other aniline derivatives, such as PAP esters, in the pathogenesis of TOS.

This technical guide summarizes the current state of knowledge on this compound. It is hoped that this compilation of data and experimental approaches will be a valuable resource for the scientific community and will stimulate further research into this intriguing and biologically active molecule.

References

The Shadow of Oleyl Anilide: A Technical Deep Dive into the Toxic Oil Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the history, chemistry, and immunotoxicology of the 1981 Spanish Toxic Oil Syndrome.

Introduction

In 1981, Spain was struck by a mysterious and devastating epidemic that came to be known as Toxic Oil Syndrome (TOS). Affecting over 20,000 people and causing more than 300 deaths in its initial phase, the outbreak was traced to the consumption of rapeseed oil that had been denatured with aniline (B41778) for industrial use and then fraudulently refined and sold as edible oil.[1][2] This in-depth technical guide explores the history of the key chemical markers associated with TOS, with a particular focus on oleyl anilide, and delves into the experimental data, analytical methodologies, and the current understanding of the pathogenic mechanisms.

The fraudulent oil was sold as olive oil, leading to a widespread public health crisis.[2] The clinical presentation of TOS was complex and multi-phasic, beginning with an acute phase characterized by fever, eosinophilia, and severe respiratory distress, often resembling a lung infection.[1] This was followed by an intermediate phase with intense myalgias, and a chronic phase that could lead to scleroderma-like skin lesions, neuromuscular alterations, and pulmonary hypertension.[2][3] The investigation into the etiological agent of TOS has been a long and complex scientific journey, with several aniline derivatives emerging as key suspects.

The Chemistry of Contamination: From Aniline to this compound and PAP Esters

The leading hypothesis for the cause of TOS centers on chemical compounds formed during the improper refining of aniline-denatured rapeseed oil.[1] Spanish regulations at the time required rapeseed oil imported for industrial use to be denatured with 2% aniline to prevent its entry into the food chain.[1] However, unscrupulous refiners attempted to remove the aniline to sell the oil for human consumption. This illicit refining process, particularly the deodorization step at high temperatures, is believed to have generated the toxic compounds.[4]

Two main classes of aniline derivatives have been identified in the toxic oil and are considered the most likely causative agents or at least key markers of toxicity:

  • Fatty Acid Anilides (FAAs): These compounds are formed from the reaction of aniline with fatty acids present in the oil. Oleic acid is a major component of rapeseed oil, making This compound a prominent FAA found in the toxic oil.[5]

  • 3-(N-phenylamino)-1,2-propanediol (PAP) and its Esters: These are formed from the reaction of aniline with triglycerides. Key derivatives include the 3-oleoyl ester of PAP (OPAP) and the 1,2-dioleoyl ester of PAP (OOPAP).[1]

Quantitative Analysis of Toxic Oil Contaminants

Epidemiological and chemical analyses have consistently shown a strong correlation between the consumption of oils containing high levels of these aniline derivatives and the incidence of TOS.

Compound ClassCompound ExampleConcentration in TOS-Associated OilsConcentration in Control OilsQuantification LimitReference
Fatty Acid Anilides This compoundUp to 50,000 ppmNot exceeding ~825 µg/L8 ppm[6][7][8]
PAP Esters OOPAP, OPAPUp to 330 ppmNot detected or at very low levels0.2 ppm[6]

Table 1: Quantitative Data on Aniline Derivatives in Toxic Oil Syndrome Samples. This table summarizes the concentration ranges of key aniline derivatives found in oil samples associated with the TOS outbreak compared to control samples. The significant difference in concentrations strongly implicates these compounds in the etiology of the syndrome.

Experimental Protocols and Methodologies

The identification and quantification of this compound and PAP esters in the toxic oil samples were primarily achieved through advanced analytical techniques. Toxicological studies have also been conducted to understand the biological effects of these compounds.

Analytical Chemistry Protocols

1. Sample Preparation:

  • Liquid-Liquid Extraction: To remove unreacted aniline from the oil samples.[9]

  • Solid-Phase Extraction (SPE): To enrich the extracts with aniline derivatives and improve the detection limits for minor compounds.[8][9]

2. Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of different aniline derivatives.[6][7]

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS) for the identification and quantification of the compounds. Atmospheric pressure chemical ionization (APCI) was a common ion source used.[6][7][10] This technique allows for the sensitive and specific detection of target molecules in complex matrices like edible oils.

Toxicological Study Protocols

1. In Vivo Animal Models:

  • Species: Rats and mice have been the primary animal models used.[11]

  • Administration Routes: Various routes have been employed, including oral gavage, intraperitoneal injection, and intravenous injection to assess systemic toxicity.[12][13]

  • Endpoints: Studies have investigated the formation of fatty acid anilides in different tissues (blood, liver, fat) over time after administration of aniline.[13] However, it is important to note that no animal model has successfully reproduced the full spectrum of TOS pathology seen in humans.[11]

2. In Vitro Studies:

  • Cell Cultures: Studies have utilized peripheral blood lymphocytes from TOS patients to investigate the cellular immune response to this compound.[14]

  • Endpoints: A significant proliferative response of lymphocytes from TOS patients when exposed to this compound has been observed, indicating a specific immune activation.[14]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_toxicology Toxicological Assessment OilSample Toxic Oil Sample LLE Liquid-Liquid Extraction (Remove excess aniline) OilSample->LLE SPE Solid-Phase Extraction (Enrich aniline derivatives) LLE->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (Identification & Quantification) HPLC->MSMS InVivo In Vivo Studies (Rats, Mice) MSMS->InVivo InVitro In Vitro Studies (Patient Lymphocytes) MSMS->InVitro

Figure 1. A simplified workflow of the key experimental procedures used in the investigation of Toxic Oil Syndrome.

The Immunopathological Cascade: A Proposed Signaling Pathway

The clinical manifestations of TOS, particularly the chronic phase, strongly suggest an autoimmune component. The current hypothesis is that this compound and other aniline derivatives act as haptens or trigger an immune response that leads to the characteristic pathology of the disease.

The immune response in TOS is thought to involve the activation of T-cells and the subsequent release of a cascade of cytokines.[14] Key observations supporting this include elevated levels of soluble interleukin-2 (B1167480) receptor (sIL-2R), soluble CD23 (sCD23), and IgE in the serum of TOS patients.[14] The proliferative response of peripheral blood lymphocytes from TOS patients to this compound further implicates this compound in triggering a specific immune reaction.[14]

tos_signaling_pathway cluster_trigger Initial Trigger cluster_immune_cells Immune Cell Activation cluster_mediators Mediator Release cluster_pathology Pathological Manifestations OleylAnilide This compound / PAP Esters APC Antigen Presenting Cell (APC) OleylAnilide->APC Uptake & Processing THelper T-Helper Cell APC->THelper Antigen Presentation BCell B-Cell THelper->BCell Activation Cytokines Cytokines (e.g., IL-4, IL-5) THelper->Cytokines IgE IgE Production BCell->IgE Eosinophilia Eosinophilia Cytokines->Eosinophilia Vasculitis Vasculitis IgE->Vasculitis Eosinophilia->Vasculitis Scleroderma Scleroderma-like Changes Vasculitis->Scleroderma

References

Oleyl Anilide: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, the amide formed from oleic acid and aniline (B41778), emerged from a public health crisis to become a molecule of significant toxicological and immunological interest. Its discovery is inextricably linked to the "Toxic Oil Syndrome" (TOS), a devastating epidemic that struck Spain in 1981. Initially identified as a contaminant in aniline-denatured rapeseed oil consumed by affected individuals, this compound became a key chemical marker for the toxic oil.[1] Subsequent research has focused on elucidating its biological activities, including its role as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and its profound effects on the immune system, offering insights into chemically-induced autoimmune-like syndromes.

This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the proposed biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vivo Toxicity of this compound in Mice

ParameterMouse StrainDose and DurationObservationReference
Body Weight Swiss50 mg/kg/day for 5 days (oral gavage)Progressive loss of body weight.[2][2]
Spleen Weight Female Sprague-Dawley Rats250 mg/kg on alternate days for 2 weeks (oral gavage)Increased spleen-to-body weight ratio.[3][3]
Serum Immunoglobulins Swiss50 mg/kg/day for 5 days (oral gavage)Significant increase in total serum immunoglobulins.[2][2]
MRL+/+0.8 mmol/kg, twice a week for 6 weeks (intraperitoneal)Significant increases in IgG, IgG1, IgG2a, IgG2b, and IgE levels.[2][2]
Suppressor T-cells Swiss50 mg/kg/day for 5 days (oral gavage)Significant decrease in the percentage of suppressor T-cells in the spleen.[2][2]
Autoimmunity MRL+/+0.8 mmol/kg, twice a week for 6 weeks (intraperitoneal)Detection of antinuclear antibodies (ANA) in 50% of treated mice.[2][2]
Cytokine Production (Splenocytes) A/JIntraperitoneal administrationIncreased expression of IL-1α, IL-10, and IFN-γ mRNA; secretion of high levels of TNF-α.[1][1]
C57BL/6Intraperitoneal administrationIncreased IgE serum levels and reduced TNF-β mRNA, suggesting a Th2 response.[1][1]

Table 2: Enzymatic Formation of this compound

ParameterEnzyme SourceSubstrateValueReference
Apparent Km for aniline Digitonin solubilized rat liver microsomesAniline0.019 M[4]
Vmax Digitonin solubilized rat liver microsomesOleic acid and aniline~17 nmol/mg/hr[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from oleoyl (B10858665) chloride and aniline.

Materials:

  • Oleoyl chloride

  • Aniline

  • Triethylamine (B128534)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve oleoyl chloride (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Add the aniline solution dropwise to the stirred, cooled solution of oleoyl chloride over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

In Vitro ACAT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on ACAT using rat liver microsomes and a radiolabeled substrate.

Materials:

  • Rat liver microsomes

  • [14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Silica gel TLC plates

  • Scintillation counter and scintillation fluid

  • Standard laboratory equipment for incubation and extraction

Procedure:

  • Microsome Preparation: Prepare microsomes from rat liver using standard differential centrifugation methods. Determine the protein concentration of the microsomal fraction.

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the assay tubes and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA to the assay mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of isopropanol (B130326) and heptane (B126788). Vortex and allow the phases to separate.

  • Analysis: Spot an aliquot of the upper heptane layer onto a silica gel TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Visualize the radioactive spots (e.g., by autoradiography), scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Repeated-Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

This protocol provides a framework for a 90-day repeated-dose oral toxicity study of this compound in rats.[5][6][7]

Animals:

  • Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), both male and female.

Experimental Design:

  • Groups: At least three dose groups of this compound and one control group (vehicle only). Each group should consist of at least 10 males and 10 females.[5]

  • Dose Selection: Dose levels should be selected based on a preliminary dose-range finding study. The highest dose should induce toxic effects but not significant mortality.

  • Administration: Administer this compound daily by oral gavage for 90 days.[6]

Observations:

  • Clinical Signs: Observe animals daily for any signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight and Food Consumption: Record body weight weekly and food consumption at regular intervals.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.

  • Gross Necropsy and Histopathology: At termination, perform a full gross necropsy on all animals. Preserve selected organs and tissues from all animals in the control and high-dose groups for histopathological examination.[7]

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol describes a general workflow for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples

  • Internal standard (IS) (e.g., a deuterated analog of this compound)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations of this compound.

    • Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms by which this compound exerts its toxic and immunomodulatory effects are still under investigation. However, based on the known effects of its constituent parts, aniline and oleic acid, and the observed biological outcomes, a plausible signaling pathway involves the induction of oxidative stress and the activation of the NF-κB pathway.

Proposed Signaling Pathway of this compound-Induced Cellular Response

OleylAnilide_Signaling OA This compound ROS Reactive Oxygen Species (ROS) OA->ROS Induces IKK IKK Complex ROS->IKK Activates CellularStress Cellular Stress & Toxicity ROS->CellularStress IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α, IFN-γ) NFkB_n->Cytokines Promotes Transcription ImmuneResponse Altered Immune Response (↑ Immunoglobulins, ↓ Suppressor T-cells, Autoimmunity) Cytokines->ImmuneResponse Cytokines->CellularStress

Caption: Proposed signaling pathway of this compound-induced cellular toxicity and immune response.

Experimental Workflow for Investigating this compound Toxicity

Experimental_Workflow start Start synthesis Synthesis & Purification of this compound start->synthesis invitro In Vitro Studies synthesis->invitro invivo In Vivo Studies (Rodent Model) synthesis->invivo acat ACAT Inhibition Assay invitro->acat cell_culture Cell Culture Experiments (e.g., Macrophages, Splenocytes) invitro->cell_culture data_analysis Data Analysis & Interpretation acat->data_analysis ros_assay ROS Production Assay cell_culture->ros_assay nfkb_assay NF-κB Activation Assay (e.g., Western Blot for p-IκB) cell_culture->nfkb_assay cytokine_assay Cytokine Profiling (e.g., ELISA, RT-PCR) cell_culture->cytokine_assay ros_assay->data_analysis nfkb_assay->data_analysis cytokine_assay->data_analysis toxicity_study Repeated-Dose Toxicity Study invivo->toxicity_study immuno_assessment Immunological Assessment (Immunoglobulin levels, T-cell populations) invivo->immuno_assessment histopathology Histopathology of Target Organs (e.g., Spleen) invivo->histopathology toxicity_study->data_analysis immuno_assessment->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for the toxicological and immunological evaluation of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Oleyl anilide (CAS 5429-85-6), a compound used in research settings. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent exposure, particularly in light of its association with Toxic Oil Syndrome (TOS).[1][2][3][4][5] This document outlines toxicological data, handling procedures, personal protective equipment (PPE) recommendations, and emergency protocols.

Chemical and Physical Properties
PropertyValueReference
Synonyms OA, N-phenyl-9Z-octadecenamide, Oleic Acid Anilide[1][2]
CAS Number 5429-85-6[1]
Molecular Formula C₂₄H₃₉NO[2][6]
Molecular Weight 357.6 g/mol [2]
Appearance Solid[1]
Purity ≥98%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2]
Stability ≥ 4 years[2]
Toxicological Data

According to the available safety data sheet, this compound is not classified as a hazardous substance and is not known to have sensitizing effects.[1] However, it is crucial to note its association with aniline-denatured rapeseed cooking oil, which was linked to Toxic Oil Syndrome, a serious condition characterized by pulmonary inflammation, eosinophilia, severe myalgia, and peripheral neuropathy.[2]

MetricValueSpeciesExposure RouteReference
TDLo 1,750 ml/kg/2W intermittentRatOral[1]
TDLo 3,433 mg/kg/6W intermittentMouseIntraperitoneal[1]
Primary Irritant Effect (Skin) No irritant effect[1]
Primary Irritant Effect (Eye) No irritating effect[1]

Note on Toxic Oil Syndrome (TOS): The ingestion of rapeseed oil denatured with aniline (B41778) was responsible for the TOS outbreak in Spain in 1981, which affected over 20,000 people and resulted in more than 400 deaths.[3][4][5] Fatty acid anilides, including this compound, were identified in the implicated oil and are considered potential causal agents.[4]

Handling and Storage

Standard laboratory practices for handling non-hazardous chemicals should be followed.

  • Engineering Controls: Work with this compound in a well-ventilated area. A certified chemical fume hood is recommended, especially when manipulating the substance in a way that could generate dust or aerosols.[7] An eyewash station and safety shower must be readily accessible.[7]

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place. The stability is reported to be at least four years.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate PPE is a fundamental safety measure in any laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Although no specific glove material recommendation is available due to a lack of testing, nitrile gloves are generally sufficient for short-term use with many chemicals.[1][8]
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes.[8][9]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact.[7][8]
Respiratory Protection Not generally required under normal handling conditions. Use a NIOSH-approved respirator if dust or aerosols are generated.[1][7]Prevents inhalation of airborne particles.
Experimental Protocols Cited

The toxicological data presented in this guide are based on standard animal studies to determine the lowest published toxic dose (TDLo).

  • Oral TDLo in Rats: A dose of 1,750 ml/kg was administered orally to rats intermittently over a two-week period.

  • Intraperitoneal TDLo in Mice: A dose of 3,433 mg/kg was administered via intraperitoneal injection to mice intermittently over a six-week period.

Further details on the specific methodologies of these cited studies would require consulting the original research publications. The association with Toxic Oil Syndrome was established through epidemiological studies and chemical analysis of contaminated oil samples.[10]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11][12]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[11][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[8]

Spill Response: For a small spill, absorb the material with an inert dry material and place it in an appropriate waste disposal container.[11] For a large spill, prevent it from entering drains. Evacuate the area and ventilate.[7] Wear appropriate PPE during cleanup.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter sewers or surface water.[1]

Visualizations

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review SDS and SOPs b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh/Measure in a Ventilated Area (Fume Hood) b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste Properly e->f g Doff PPE f->g h Wash Hands Thoroughly g->h G First Aid Decision Pathway for this compound Exposure cluster_routes First Aid Decision Pathway for this compound Exposure cluster_actions First Aid Decision Pathway for this compound Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

An In-Depth Toxicological Profile of Oleic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid anilide (OAA) is a chemical compound that gained significant attention due to its association with the Toxic Oil Syndrome (TOS), a multi-systemic disease that occurred in Spain in 1981. The outbreak was linked to the consumption of rapeseed oil denatured with aniline (B41778), which led to the formation of fatty acid anilides, including OAA. This technical guide provides a comprehensive overview of the available toxicological data on oleic acid anilide, with a focus on its immunotoxic effects. The information is compiled from various in vivo and in vitro studies to aid researchers and professionals in understanding its toxic potential.

Acute Toxicity

Immunotoxicity

The primary toxicological concern associated with oleic acid anilide is its profound effect on the immune system. Multiple studies in animal models have demonstrated that OAA can induce a range of immunotoxic responses, leading to an autoimmune-like condition.

Effects on Organs and Hematological Parameters

In vivo studies in rats and mice have shown that administration of oleic acid anilide can lead to significant changes in organ-to-body weight ratios and various blood parameters.

Table 1: Effects of Oleic Acid Anilide on Organ-to-Body Weight Ratios in Sprague-Dawley Rats

OrganDosageDurationObservation
Kidney250 mg/kg (gavage, alternate days)2 weeksIncrease at day 1 post-treatment
Spleen250 mg/kg (gavage, alternate days)2 weeksIncrease at day 1 post-treatment
Liver250 mg/kg (gavage, alternate days)2 weeksDecrease at day 1 post-treatment

Experimental Protocol: Male Sprague-Dawley rats were administered 250 mg/kg of oleic acid anilide in mineral oil via gavage on alternate days for a total of seven doses over two weeks. Control animals received only the mineral oil vehicle. The animals were sacrificed at 1, 7, and 28 days after the last dose, and organ weights were recorded.[1]

Table 2: Hematological Effects of Oleic Acid Anilide in Sprague-Dawley Rats

ParameterDosageDurationObservation
White Blood Cells250 mg/kg (gavage, alternate days)2 weeksIncrease at day 28 post-treatment

Experimental Protocol: Following the same dosing regimen as described above, blood samples were collected and analyzed for various hematological parameters.[1]

Effects on Serum Enzymes and Immunoglobulins

Oleic acid anilide has been shown to alter the levels of various serum enzymes and immunoglobulins, indicating its impact on liver function and the humoral immune response.

Table 3: Effects of Oleic Acid Anilide on Serum Parameters in Sprague-Dawley Rats

ParameterDosageDurationObservation
Lactate Dehydrogenase (LDH)250 mg/kg (gavage, alternate days)2 weeksDecrease at day 1 post-treatment
Serum Glutamic Oxalacetic Transaminase (GOT)250 mg/kg (gavage, alternate days)2 weeksDecrease at most time points
Serum Glutamic Pyruvic Transaminase (GPT)250 mg/kg (gavage, alternate days)2 weeksDecrease at most time points
Immunoglobulin A (IgA)250 mg/kg (gavage, alternate days)2 weeksIncrease throughout the study

Experimental Protocol: Serum samples were collected from treated and control rats at specified time points and analyzed for enzyme activities and immunoglobulin levels.[1]

Table 4: Immunoglobulin Response to Oleic Acid Anilide in MRL+/+ Mice

ImmunoglobulinDosageDurationObservation
IgG, IgG1, IgG2a, IgG2b0.8 mmol/kg (i.p., twice a week)6 weeksSignificant increase
IgE0.8 mmol/kg (i.p., twice a week)6 weeksHigher than controls
Antinuclear Antibodies (ANA)0.8 mmol/kg (i.p., twice a week)6 weeksPresent in 50% of treated mice

Experimental Protocol: Female MRL+/+ mice were treated with intraperitoneal injections of oleic acid anilide (0.8 mmol/kg) twice a week for six weeks. Serum was then collected and analyzed for various immunoglobulin isotypes and the presence of antinuclear antibodies.[2][3]

Genotoxicity

There is a significant lack of data regarding the genotoxicity of oleic acid anilide. Standard mutagenicity assays, such as the Ames test, have not been reported for this compound in the reviewed literature. While some studies have investigated the genotoxicity of oleic acid, these findings cannot be directly extrapolated to oleic acid anilide due to the presence of the aniline moiety, which may alter its toxicological properties.

Mechanism of Immunotoxicity

The precise molecular mechanism underlying the immunotoxicity of oleic acid anilide is not fully elucidated but is believed to involve a complex interplay of immune cell activation and cytokine dysregulation. The evidence points towards a T-cell-mediated immune response.

Proposed Immunotoxic Pathway

Based on the available data, a plausible signaling pathway for the immunotoxicity of oleic acid anilide can be proposed. OAA appears to act as an antigen or a hapten, triggering a cascade of events that lead to a strain-dependent immune response.

OAA_Immunotoxicity OAA Oleic Acid Anilide (OAA) APC Antigen Presenting Cell (APC) OAA->APC Uptake and Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th_Cell Activated T-Helper Cell T_Cell->Th_Cell Activation & Differentiation B_Cell B-Cell Th_Cell->B_Cell Activation Cytokines Cytokine Release (e.g., IL-1α, IL-10, IFN-γ, TNF-α, G-CSF) Th_Cell->Cytokines Secretion Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibody Production (IgG, IgE, ANA) Plasma_Cell->Antibodies Autoimmunity Autoimmune-like Symptoms Cytokines->Autoimmunity Antibodies->Autoimmunity

Caption: Proposed immunotoxic pathway of Oleic Acid Anilide.

This proposed pathway illustrates that oleic acid anilide is likely processed by antigen-presenting cells, leading to the activation and differentiation of T-helper cells. These activated T-cells can then stimulate B-cells to produce antibodies, including autoantibodies, and release a variety of cytokines. This cascade of events can result in the development of autoimmune-like symptoms, as observed in animal models and in patients with Toxic Oil Syndrome.[1][2][4][5][6] The specific T-helper cell response (e.g., Th1 vs. Th2) appears to be dependent on the genetic background of the exposed individual or animal strain.[1]

Experimental Workflows

In Vivo Immunotoxicity Assessment

A common workflow for assessing the in vivo immunotoxicity of oleic acid anilide involves the following steps:

InVivo_Workflow Animal_Model Animal Model (e.g., Rats, Mice) Dosing OAA Administration (e.g., gavage, i.p.) Animal_Model->Dosing Observation Clinical Observation (e.g., body weight, health) Dosing->Observation Sacrifice Euthanasia & Sample Collection Observation->Sacrifice Analysis Analysis: - Organ Weights - Hematology - Serum Biochemistry - Histopathology - Immunology (e.g., FACS, ELISA) Sacrifice->Analysis

Caption: General workflow for in vivo immunotoxicity studies of OAA.

Conclusion

The available toxicological data for oleic acid anilide strongly indicate that it is a potent immunotoxic agent capable of inducing autoimmune-like responses in animal models. The primary effects observed are alterations in immune cell populations, dysregulation of cytokine production, and the generation of autoantibodies. However, significant data gaps remain, particularly concerning its acute toxicity (LD50) and genotoxic potential. Further research is warranted to fully characterize the toxicological profile of oleic acid anilide and to elucidate the precise molecular mechanisms underlying its immunotoxicity. This information is crucial for a comprehensive risk assessment and for understanding the etiology of chemically-induced autoimmune diseases.

References

The Role of Oleyl Anilide in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oleyl anilide, a fatty acid anilide, is a lipid molecule whose direct role in metabolic regulation remains largely unexplored. However, its structural similarity to endogenous signaling lipids, such as oleoylethanolamide (OEA), suggests a potential for interaction with key pathways governing lipid metabolism. This technical guide synthesizes the available, albeit limited, direct evidence for this compound and constructs a robust, inferred framework for its potential mechanisms of action. We hypothesize that this compound may exert its effects through modulation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and inhibition of Fatty Acid Amide Hydrolase (FAAH). This document provides a comprehensive overview of these potential pathways, detailed experimental protocols to investigate these hypotheses, and quantitative data from related compounds to serve as a benchmark for future studies.

Introduction to this compound

This compound is an amide formed from oleic acid and aniline (B41778). While much of the scientific literature on fatty acid anilides has focused on their association with the Toxic Oil Syndrome, an epidemic in Spain in 1981 linked to the consumption of aniline-denatured rapeseed oil, their potential physiological roles are less understood. Studies on orally administered oleic acid anilide in rats have shown that it is rapidly metabolized, with the aniline moiety being cleaved and excreted[1]. This suggests that the biological activity of this compound may be transient or mediated by its metabolites. Given its structure, this compound is a compelling candidate for investigation within the broader context of lipid signaling.

Postulated Mechanisms of Action in Lipid Metabolism

Based on the known functions of structurally similar endogenous lipids, two primary pathways are proposed for the action of this compound in lipid metabolism: activation of PPARα and inhibition of FAAH.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation

PPARs are nuclear receptors that function as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism[1][2][3]. PPARα, highly expressed in tissues with high fatty acid catabolism like the liver, is a key regulator of lipid homeostasis[4]. Its activation leads to the increased expression of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.

Oleoylethanolamide (OEA), an endogenous lipid structurally analogous to this compound, is a potent agonist of PPARα[5][6][7]. Activation of PPARα by OEA leads to satiety and reduced body weight gain[5]. It is hypothesized that this compound may also act as a ligand for PPARα, thereby influencing lipid metabolism in a similar fashion.

Hypothetical Signaling Pathway of this compound via PPARα

PPAR_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus oleyl_anilide This compound ppara_rxr PPARα/RXR Heterodimer oleyl_anilide->ppara_rxr Binds & Activates cell_membrane Cell Membrane ppre PPRE ppara_rxr->ppre Binds target_genes Target Genes (e.g., CPT1, ACOX1) ppre->target_genes Activates Transcription metabolic_effects Metabolic Effects target_genes->metabolic_effects fa_oxidation ↑ Fatty Acid Oxidation metabolic_effects->fa_oxidation tg_clearance ↑ Triglyceride Clearance metabolic_effects->tg_clearance lipogenesis ↓ Lipogenesis metabolic_effects->lipogenesis FAAH_workflow start Start faah_source Prepare FAAH Enzyme Source (e.g., rat liver microsomes) start->faah_source incubate Incubate FAAH with This compound (Inhibitor) faah_source->incubate add_substrate Add Fluorogenic FAAH Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate Calculate Inhibition (IC50) measure_fluorescence->calculate end End calculate->end logical_relationship cluster_direct Direct Pathway cluster_indirect Indirect Pathway oleyl_anilide This compound ppara PPARα Activation oleyl_anilide->ppara Hypothesis 1 faah FAAH Inhibition oleyl_anilide->faah Hypothesis 2 lipid_metabolism Modulation of Lipid Metabolism ppara->lipid_metabolism oea ↑ Endogenous OEA faah->oea oea->ppara Known Interaction

References

The Etiology of Toxic Oil Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxic Oil Syndrome (TOS) was a devastating epidemic of a novel, multisystemic disease that erupted in Spain in 1981. The outbreak was traced to the consumption of rapeseed oil denatured with aniline (B41778), which was illegally refined and sold as edible oil. This technical guide provides an in-depth examination of the current understanding of the etiology of TOS, focusing on the leading chemical and immunological hypotheses. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in the disease's pathogenesis. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, immunology, and drug development, aiming to facilitate further investigation into this complex toxicological puzzle and its broader implications for autoimmune and fibrotic diseases.

Introduction

In the spring of 1981, Spain experienced a sudden and alarming outbreak of a previously unknown illness, which came to be known as Toxic Oil Syndrome (TOS). The epidemic affected over 20,000 people, leading to more than 300 deaths in the initial years and leaving thousands with chronic, debilitating conditions.[1][2] Epidemiological investigations swiftly linked the outbreak to the consumption of illegally marketed cooking oil.[3] This oil was found to be rapeseed oil, originally intended for industrial use and consequently denatured with 2% aniline.[4] Despite extensive research, the precise etiological agent(s) and the exact mechanisms of pathogenesis remain subjects of ongoing investigation. This whitepaper synthesizes the current knowledge regarding the chemical culprits, the immunological responses they triggered, and the resulting pathology, providing a technical foundation for future research and therapeutic development.

Epidemiological and Clinical Manifestations

TOS is a multi-phasic disease with a complex clinical presentation that evolves over time. The initial acute phase was characterized by severe respiratory symptoms, which often led to a chronic phase marked by profound immunological and fibrotic changes.

Quantitative Epidemiological Data

The 1981 Spanish epidemic provided a unique and tragic opportunity to study a large-scale toxicological event. The following table summarizes the key epidemiological figures.

MetricValueReference(s)
Total Number of Affected Individuals > 20,000[1][3]
Initial Mortality (within the first year) > 300[1][2]
Long-term Mortality (by 1994) 1,663 deaths in a cohort of 19,754[5]
Standardized Mortality Ratio (SMR) in 1981 4.92 (95% CI: 4.39-5.50)[5]
Highest SMR (Women aged 20-39, 1981-1982) 20.41 (95% CI: 15.97-25.71)[5]
Clinical Phases and Symptom Prevalence

TOS progresses through distinct clinical phases, each with a characteristic set of symptoms. The prevalence of some of the most common long-term symptoms is detailed below.

Clinical PhaseKey Characteristics and SymptomsPrevalence in Chronic Phase (where available)Reference(s)
Acute Phase (first 2 months) Severe interstitial pneumonitis, fever, rash, eosinophilia, myalgia.N/A[6]
Intermediate Phase (2-4 months) Severe myalgia, eosinophilia, pulmonary hypertension, sicca syndrome, skin edema.N/A[6]
Chronic Phase (>4 months) Scleroderma-like skin lesions, polyneuropathy, joint contractures, muscle cramps, chronic pain, pulmonary hypertension.Cramps (78%), Arthralgias (78%), Paresthesias (70%)[6][7]

Chemical Etiology: The Search for the Toxic Agent

The source of TOS was quickly identified as aniline-adulterated rapeseed oil. However, aniline itself was not considered the primary toxicant. Research has focused on reaction products formed during the improper refining of this denatured oil.

Implicated Chemical Compounds

Two main families of aniline derivatives have been consistently identified in the toxic oil and are considered the most likely etiological agents or, at the very least, reliable markers of toxicity:

  • Fatty Acid Anilides (FAAs): Formed from the reaction of aniline with fatty acids in the oil. Oleyl anilide is a prominent example.

  • 3-(N-phenylamino)-1,2-propanediol (PAP) Esters: These compounds are formed from the reaction of aniline with triglycerides.

The following table presents the concentration ranges of these compounds found in TOS-associated oil samples.

Compound FamilySpecific CompoundsConcentration Range in TOS-Positive OilsReference(s)
Fatty Acid Anilides (FAAs) This compound and other FAAsUp to 50,000 ppm[8]
PAP Esters Di-oleyl ester of PAP (DEPAP), Oleyl ester of PAP (OEPAP)Up to 330 ppm[8]

Experimental Protocols

Reproducing TOS in animal models has been challenging, which has hampered research into its pathogenesis. However, various experimental protocols have been developed to investigate the effects of the toxic oil and its components.

Analysis of Aniline Derivatives in Oil Samples

A representative workflow for the analysis of FAAs and PAPs in oil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is described below.

Workflow for HPLC-MS/MS analysis of aniline derivatives in oil.

Methodology:

  • Sample Preparation: Oil samples are diluted in a suitable solvent, such as 2-propanol or hexane.[9] Internal standards for both FAAs and PAPs are added for accurate quantification.[8]

  • HPLC Separation: The diluted sample is injected into an HPLC system equipped with a reversed-phase column to separate the different aniline derivatives.[8]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer with an atmospheric pressure ionization (API) source.[8]

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem mass spectrometry is performed. This involves selecting a specific ion (a potential aniline derivative) and fragmenting it to produce a characteristic fragmentation pattern.[8]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the corresponding internal standard.[8]

Immunological Assessment in Animal Models

While a perfect animal model for TOS does not exist, studies using HLA transgenic mice have provided valuable insights into the immunological mechanisms.

Workflow for immunological assessment in a mouse model of TOS.

Methodology:

  • Animal Model: HLA transgenic mice, particularly those expressing HLA-DR2, are often used as they have shown a genetic predisposition to some of the immunological features of TOS.

  • Treatment: Mice are administered the toxic oil or a specific aniline derivative (e.g., this compound) via oral gavage or intraperitoneal injection over a defined period. A control group receives the vehicle (e.g., non-toxic oil).

  • Sample Collection: Blood samples are collected at specified time points.

  • Eosinophil Count: The percentage of eosinophils in the blood is determined using flow cytometry or by histological analysis of blood smears.

  • Serum IgE Measurement: Total serum IgE levels are quantified using an enzyme-linked immunosorbent assay (ELISA). Commercial kits are available for this purpose.[10][11][12][13]

  • Cytokine Profiling: The levels of various cytokines (e.g., IL-4, IL-5) in the serum are measured using techniques such as ELISA or multiplex bead-based assays.

Pathogenesis: A Cascade of Immunological Events

The current leading hypothesis for the pathogenesis of TOS involves a complex interplay between the chemical triggers and the host's immune system, leading to a Th2-polarized immune response, endothelial damage, and ultimately, fibrosis.

The Central Role of the Th2 Immune Response

A hallmark of TOS is the pronounced eosinophilia and elevated IgE levels, which are characteristic of a T helper 2 (Th2)-mediated immune response. The toxic compounds, or their metabolites, are thought to act as haptens, modifying self-proteins and triggering an immune reaction.

signaling_pathway_1 Initiation of Th2 Response in TOS Toxicant Toxic Aniline Derivatives (e.g., PAP esters) APC Antigen Presenting Cell (e.g., Dendritic Cell) Toxicant->APC Uptake and processing NaiveT Naive T Helper Cell (Th0) APC->NaiveT Antigen Presentation (via MHC Class II) Th2 Th2 Cell NaiveT->Th2 Differentiation IL4 IL-4 Th2->IL4 Secretion IL5 IL-5 Th2->IL5 Secretion IL4->Th2 Positive Feedback

Initiation of the Th2-mediated immune response in TOS.
Endothelial Damage and Vascular Pathology

A primary pathological feature of TOS is widespread vascular damage, beginning with endothelial cell injury.[6] The Th2 cytokines, IL-4 and IL-5, are believed to play a crucial role in this process.

signaling_pathway_2 Th2-Mediated Endothelial Damage and Fibrosis cluster_immune_response Immune Response cluster_vascular_pathology Vascular Pathology Th2 Activated Th2 Cell IL4 IL-4 Th2->IL4 secretes IL5 IL-5 Th2->IL5 secretes EndothelialCell Endothelial Cell IL4->EndothelialCell induces dysfunction and permeability TGFb TGF-β IL4->TGFb induces Eosinophil Eosinophil IL5->Eosinophil activates Eosinophil->EndothelialCell releases cytotoxic granules, causing damage Fibroblast Fibroblast EndothelialCell->Fibroblast releases pro-fibrotic factors Fibroblast->Fibroblast proliferation and collagen deposition (Fibrosis) TGFb->Fibroblast activates

Signaling cascade from Th2 activation to endothelial damage and fibrosis.

IL-4 can directly act on endothelial cells, increasing their permeability and promoting an inflammatory phenotype.[14][15][16] IL-5 is a key cytokine for the activation and recruitment of eosinophils. These activated eosinophils can then degranulate, releasing cytotoxic proteins that cause direct damage to the endothelium.[6]

The Path to Fibrosis

The chronic phase of TOS is characterized by the development of fibrosis in various tissues, including the skin (scleroderma-like lesions), lungs, and peripheral nerves.[6] This fibrotic process is thought to be driven by a persistent inflammatory environment. Transforming growth factor-beta (TGF-β) is a key pro-fibrotic cytokine that is upregulated in Th2-mediated inflammatory conditions.[17][18][19][20] TGF-β activates fibroblasts, leading to excessive deposition of extracellular matrix proteins, such as collagen, which results in tissue hardening and loss of function.[17][18][19][20]

Conclusion and Future Directions

The etiology of Toxic Oil Syndrome is a complex interplay of chemical toxicology and immunopathology. While significant progress has been made in identifying the likely causative agents and understanding the central role of the Th2 immune response, key questions remain. The precise molecular mechanisms by which the aniline derivatives trigger this specific immune polarization are not fully understood. Furthermore, the factors that determine the progression from the acute to the chronic, fibrotic stage of the disease in a subset of patients are still unclear.

Future research should focus on:

  • Definitive identification of the etiological agent(s): Further toxicological studies are needed to pinpoint the specific compound or combination of compounds responsible for inducing TOS.

  • Elucidation of molecular mechanisms: Research into the specific interactions between the toxic compounds, or their metabolites, and components of the immune system will be crucial for understanding the initiation of the disease.

  • Development of more representative animal models: An animal model that fully recapitulates the clinical and pathological features of TOS is essential for testing therapeutic interventions.

  • Identification of biomarkers: The discovery of reliable biomarkers for disease susceptibility and progression would be invaluable for managing the long-term health of TOS survivors and could have applications in other autoimmune and fibrotic diseases.

A deeper understanding of the etiology of TOS will not only benefit the remaining survivors but will also provide critical insights into the pathogenesis of other environmentally-triggered autoimmune and fibrotic diseases, paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Oleyl Anilide: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, also known as oleic acid anilide, is a chemical compound that has garnered significant attention in the scientific community due to its association with the Toxic Oil Syndrome (TOS) that occurred in Spain in 1981.[1][2] This tragic event, linked to the consumption of rapeseed oil denatured with aniline (B41778), spurred extensive research into the biological effects of fatty acid anilides.[1][2] In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the toxicity of this compound, revealing its impact on the immune system and cellular function. This document provides a comprehensive overview of in vitro experimental protocols to study the effects of this compound, along with a summary of available quantitative data and a putative signaling pathway.

This compound is recognized as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Its immunotoxic properties are of particular interest, with studies demonstrating its ability to modulate splenocyte proliferation, induce apoptosis, and trigger the release of various cytokines.[3][4] These effects are believed to be central to the pathogenesis of TOS.

Data Presentation

Table 1: ACAT Inhibition by Anilide Derivatives

CompoundEnzymeIC50Source Organism/Cell LineReference
This compoundACAT26 µMNot Specified[Cayman Chemical]
F12511 (Anilide Derivative)ACAT139 nMHuman[ResearchGate]
F12511 (Anilide Derivative)ACAT2110 nMHuman[ResearchGate]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50/EC50Incubation TimeReference
Data not availableMTT Assay---------

Table 3: Induction of Apoptosis by this compound

Cell LineAssayParameter MeasuredResultReference
Murine Splenocytes (A/J and B10.S mice)Not specifiedApoptosisSignificantly elevated[4]

Table 4: Effect of this compound on Splenocyte Proliferation

Cell TypeTreatment ConditionEffect on ProliferationReference
Murine Splenocytes (A/J mice)In vivo treatment followed by in vitro restimulationSignificant increase[4]
Murine Splenocytes (B10.S mice)In vivo treatment followed by in vitro restimulationSuppressed baseline response, no proliferation on restimulation[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the biological activity of this compound are provided below.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Target cells (e.g., splenocytes, T-cell lines, endothelial cells)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed and treat cells with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Splenocyte Proliferation Assay

This assay measures the effect of this compound on the proliferation of splenocytes, which are a mixed population of immune cells from the spleen. Proliferation can be induced by mitogens such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells.

Materials:

  • Spleen from a mouse

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • This compound

  • Mitogens (ConA or LPS)

  • MTT solution

  • Solubilization solution

  • 96-well microplates

Protocol:

  • Splenocyte Isolation:

    • Aseptically remove the spleen from a mouse and place it in a sterile petri dish containing RPMI-1640 medium.

    • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the cells.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using a lysis buffer.

    • Wash the splenocytes twice with RPMI-1640 medium and resuspend in complete medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Assay Setup:

    • Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

    • Add 50 µL of medium containing different concentrations of this compound.

    • Add 50 µL of medium containing the mitogen (e.g., ConA at 5 µg/mL or LPS at 10 µg/mL). Include control wells with cells and mitogen only, cells and this compound only, and cells in medium alone.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure cell proliferation using the MTT assay as described in Protocol 1.

In Vitro ACAT Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT). The assay typically measures the formation of cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate.

Materials:

  • Source of ACAT enzyme (e.g., microsomes from cultured cells or liver tissue)

  • [1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Cholesterol

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Organic solvents for lipid extraction (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Protocol:

  • Enzyme Preparation:

    • Prepare microsomes from a suitable cell line or tissue known to express ACAT.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, cholesterol (delivered in a solvent like acetone, which is then evaporated), and the microsomal protein.

    • Add different concentrations of this compound (dissolved in DMSO). Include a vehicle control.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a mixture of chloroform:methanol.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value.

Mandatory Visualization

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Oleyl_Anilide_Prep This compound Dilution Treatment Add this compound Oleyl_Anilide_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min) Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Interpretation Quantify Apoptotic Cells Flow_Cytometry->Data_Interpretation

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Putative Signaling Pathway

Based on the known immunotoxic effects of this compound, particularly its ability to induce the production of pro-inflammatory cytokines such as TNF-α and IL-1, a putative signaling pathway involving the activation of NF-κB is proposed. Direct experimental evidence specifically for this compound's action on this pathway is limited; however, this model provides a logical framework for its observed downstream effects.

Oleyl_Anilide_Signaling cluster_cell Immune Cell (e.g., Macrophage, T-Cell) cluster_nucleus cluster_response Cellular Response Oleyl_Anilide This compound Cell_Surface_Receptor Cell Surface Receptor (?) Oleyl_Anilide->Cell_Surface_Receptor Binds to (?) Apoptosis Apoptosis Oleyl_Anilide->Apoptosis Induces Cell_Proliferation Cell Proliferation Oleyl_Anilide->Cell_Proliferation Modulates IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Nucleus Gene_Expression Gene Transcription NFkB_n->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-10, IFN-γ) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Murine Model for Oleyl Anilide Toxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide (OA), a fatty acid anilide, has been identified as a contaminant in aniline-denatured rapeseed cooking oil and is associated with the Toxic Oil Syndrome (TOS) that occurred in Spain in 1981. This chemically induced syndrome is characterized by a multi-systemic inflammatory response, including acute pulmonary inflammation, eosinophilia, severe myalgia, and chronic peripheral neuropathy. Due to its immunotoxic potential, studying the toxicological profile of this compound is crucial. Murine models provide a valuable tool to investigate the dose-dependent toxicity, pathological changes, and underlying mechanisms of this compound exposure. This document provides detailed application notes and protocols for conducting toxicity studies of this compound in a murine model.

Preclinical Observations on this compound Toxicity

Animal studies have demonstrated a range of toxic effects induced by this compound, with the immune system being a primary target. Key observations in murine models include:

  • Immunotoxicity : this compound induces a potent immunotoxic response, characterized by alterations in immune cell populations and cytokine production.

  • Splenomegaly : A significant increase in spleen size is a common finding in mice exposed to this compound.[1]

  • Altered Immunoglobulin Levels : Studies have reported significant increases in serum levels of immunoglobulins, including IgE, IgG, and its isotypes (IgG1, IgG2a, IgG2b).[2][3][4]

  • Autoimmunity : The presence of antinuclear antibodies (ANA) has been detected in a significant percentage of mice treated with this compound, suggesting the induction of an autoimmune response.[2][3][4]

  • Systemic Effects : In susceptible mouse strains, such as A/J mice, this compound can lead to weakness, weight loss, cachexia, and even death.[1] C57BL/6 mice, on the other hand, may develop splenomegaly without lethal effects.[1]

  • Cytokine Dysregulation : Exposure to this compound results in altered cytokine profiles, with significant increases in granulocyte colony-stimulating factor (G-CSF) levels observed in serum.[2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from murine studies on this compound toxicity.

Table 1: Effects of this compound on Serum Immunoglobulin Levels in MRL+/+ Mice

ImmunoglobulinTreatment GroupConcentration (relative to control)
IgG This compound (0.8 mmol/kg)Significant Increase
Oleic Acid (0.8 mmol/kg)Significant Increase
Aniline (0.8 mmol/kg)Minimal Increase
IgG1 This compound (0.8 mmol/kg)Significant Increase
Oleic Acid (0.8 mmol/kg)Significant Increase
IgG2a This compound (0.8 mmol/kg)Significant Increase
Oleic Acid (0.8 mmol/kg)Significant Increase
IgG2b This compound (0.8 mmol/kg)Significant Increase
Oleic Acid (0.8 mmol/kg)Significant Increase
IgG3 This compound (0.8 mmol/kg)Significant Increase
IgE This compound (0.8 mmol/kg)Higher than control
Aniline (0.8 mmol/kg)Higher than control
Oleic Acid (0.8 mmol/kg)Higher than control

Data adapted from studies on female MRL+/+ mice treated intraperitoneally twice a week for 6 weeks.[2][3][4]

Table 2: Effect of this compound on Serum Cytokine Levels in MRL+/+ Mice

CytokineTreatment GroupConcentration (relative to control)
G-CSF This compound (0.8 mmol/kg)Significant Increase (47%)
Aniline (0.8 mmol/kg)Significant Increase (92%)

Data adapted from studies on female MRL+/+ mice treated intraperitoneally twice a week for 6 weeks.[2][3][4]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This protocol is designed to estimate the median lethal dose (LD50) of this compound with a reduced number of animals, following the principles of the OECD 425 guideline.

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., corn oil, olive oil)

  • 8-12 week old female mice (e.g., BALB/c or A/J strain)

  • Oral gavage needles

  • Animal balance

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dosing concentrations. The maximum volume administered to mice should not exceed 10 ml/kg body weight.

  • Sighting Study (Optional but Recommended): Dose a single animal at a starting dose estimated from existing data (e.g., 300 mg/kg). Observe the animal for up to 48 hours. The outcome (survival or death) will determine the starting dose for the main study.

  • Main Study:

    • Dose one animal at the selected starting dose.

    • Observe the animal for at least 48 hours for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome occur around a particular dose).

  • Observation: Animals should be observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and behavioral changes), and body weight changes for up to 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes at the different dose levels.

Sub-chronic Toxicity Study (28-Day Repeated Dose)

This protocol is designed to evaluate the cumulative toxic effects of this compound over a 28-day period.

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., corn oil)

  • 8-10 week old mice (e-g., C57BL/6 or A/J strain), 10 per sex per group.

  • Oral gavage needles

  • Animal balance

  • Hematology and clinical chemistry analyzers

  • Histopathology equipment and reagents

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals for at least 5 days. Randomly assign animals to at least three dose groups and one control group (vehicle only).

  • Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days. Doses should be selected based on acute toxicity data, with the highest dose expected to produce toxicity but not significant mortality. A suggested dose range could be 10, 50, and 250 mg/kg/day.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity and mortality. Record body weights weekly.

  • Sample Collection (Day 29):

    • Blood Collection: Collect blood via cardiac puncture under anesthesia for hematology and clinical chemistry analysis.

    • Organ Collection: Euthanize animals and perform a gross necropsy. Record the weights of the liver, kidneys, spleen, and thymus.

    • Histopathology: Collect the spleen, lungs, liver, and kidneys and fix them in 10% neutral buffered formalin for histopathological examination.

  • Analysis:

    • Hematology: Analyze for parameters such as red blood cell count, white blood cell count and differential, hemoglobin, and platelet count.

    • Clinical Chemistry: Analyze for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

    • Histopathology: Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate the slides for any treatment-related changes.

Cytokine Profiling Protocol (ELISA)

This protocol describes the measurement of serum cytokine levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mouse serum samples from control and this compound-treated animals.

  • Commercially available ELISA kits for specific mouse cytokines (e.g., G-CSF, TNF-α, IFN-γ, IL-1α, IL-10).

  • ELISA plate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

  • Sample Preparation: Thaw serum samples on ice. If necessary, dilute samples according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using an ELISA plate reader. Generate a standard curve from the standards and calculate the concentration of the cytokine in the unknown samples.

Visualization of Pathways and Workflows

Oleyl_Anilide_Toxicity_Pathway OA This compound Exposure Immune_Cells Immune Cells (T-cells, B-cells, Macrophages) OA->Immune_Cells Activates Cytokine_Release Increased Cytokine Production (e.g., G-CSF) Immune_Cells->Cytokine_Release B_Cell_Activation B-Cell Activation and Proliferation Immune_Cells->B_Cell_Activation Systemic_Inflammation Systemic Inflammation Cytokine_Release->Systemic_Inflammation Autoantibody_Production Autoantibody Production (ANA) B_Cell_Activation->Autoantibody_Production Autoantibody_Production->Systemic_Inflammation Splenomegaly Splenomegaly Systemic_Inflammation->Splenomegaly Toxicity Clinical Toxicity (Weight loss, etc.) Systemic_Inflammation->Toxicity

Caption: Proposed signaling pathway for this compound-induced immunotoxicity.

Experimental_Workflow cluster_acute Acute Toxicity (LD50) cluster_subchronic Sub-chronic Toxicity (28-Day) Acute_Dosing Single Dose Escalation (Up-and-Down) Acute_Observation 14-Day Observation (Mortality, Clinical Signs) Acute_Dosing->Acute_Observation LD50_Calc LD50 Calculation Acute_Observation->LD50_Calc Subchronic_Dosing Daily Dosing (28 Days) Subchronic_Observation Clinical Observations & Body Weight Subchronic_Dosing->Subchronic_Observation Sample_Collection Blood & Organ Collection (Day 29) Subchronic_Observation->Sample_Collection Analysis Hematology, Clinical Chemistry, Histopathology, Cytokine Profiling Sample_Collection->Analysis

Caption: Experimental workflow for this compound toxicity studies in mice.

References

Application Note: Quantification of Oleyl Anilide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of oleyl anilide. This compound, a fatty acid anilide, has relevance in various industrial and research contexts, and its accurate quantification is crucial for quality control and research applications. The described method utilizes a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, coupled with UV detection. This protocol provides detailed procedures for sample preparation, instrument setup, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is formed from the reaction of oleic acid and aniline (B41778). The analysis of fatty acid anilides is significant, particularly in contexts such as the assessment of contaminated cooking oils, where they have been identified as potential chemical markers.[1][2] Accurate and precise analytical methods are therefore essential for the determination of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fatty acid amides and anilides due to its high resolution and sensitivity.[3][4] This application note presents a validated HPLC method for the quantification of this compound, providing a clear protocol for its implementation.

Principle of Separation

The separation of this compound is achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (C18), while the mobile phase is polar (a mixture of water and acetonitrile). This compound, being a relatively nonpolar molecule due to its long alkyl chain, will have a strong affinity for the stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, leading to the elution of this compound from the column. The concentration of this compound is then determined by a UV detector.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • This compound reference standard (>98% purity)

    • HPLC grade acetonitrile

    • HPLC grade water

    • HPLC grade methanol (B129727) (for sample and standard preparation)

    • Formic acid (optional, for mobile phase modification)

  • Other Materials:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or other suitable material)

    • HPLC vials

Preparation of Mobile Phases and Standards
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

    • Optional: Add 0.1% formic acid to both Mobile Phase A and B to improve peak shape and reproducibility.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of methanol to achieve an expected this compound concentration within the calibration range.

  • Vortex the sample until it is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (optional: with 0.1% Formic Acid) B: Acetonitrile (optional: with 0.1% Formic Acid)
Gradient 0-2 min: 70% B 2-15 min: 70% to 100% B 15-20 min: 100% B 20.1-25 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound under the specified conditions. (Note: These values are illustrative and may vary depending on the specific instrument and experimental conditions).

ParameterValue
Retention Time (min) ~12.8
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Linearity (R²) >0.999
Precision (%RSD) <2%
Accuracy (Recovery %) 98-102%

Experimental Workflow Diagram

HPLC_Workflow cluster_hplc HPLC Analysis prep Sample/Standard Preparation dissolve Dissolve in Methanol prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system injection Inject Sample separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (240 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis data_acq->analysis quantification Quantification (Calibration Curve) analysis->quantification report Report Results quantification->report

Caption: Workflow for this compound Quantification by HPLC.

Signaling Pathway/Logical Relationship Diagram

Not applicable for this topic.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and a straightforward mobile phase gradient makes this method accessible to most analytical laboratories. The protocol is detailed to ensure reproducibility and accuracy, catering to the needs of researchers and professionals in various scientific fields.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and qualitative analysis of various compounds, including lipids and their derivatives. Oleyl anilide, the amide formed from oleic acid and aniline, is a compound of interest in various research areas, including toxicology, as it has been identified as a contaminant in denatured rapeseed oil associated with Toxic Oil Syndrome.[1] It also exhibits inhibitory activity against acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1]

These application notes provide a detailed protocol for the separation of this compound from its precursors, oleic acid and aniline, using TLC. The described methods are suitable for monitoring reaction progress, assessing sample purity, and qualitative identification.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[2] In the case of this compound separation on a polar stationary phase like silica gel, the separation is primarily governed by the polarity of the molecules. Non-polar compounds, having weaker interactions with the stationary phase, travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values.

This compound is significantly less polar than oleic acid (due to the absence of the acidic proton) but more polar than many non-polar lipids. This difference in polarity allows for its effective separation from both the highly polar oleic acid and the moderately polar aniline.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Solvents:

  • Samples:

    • This compound standard (if available)

    • Sample containing this compound (e.g., reaction mixture, extracted biological sample)

    • Oleic acid standard

    • Aniline standard

  • Equipment:

    • TLC developing chamber

    • Capillary tubes or micropipette for sample application

    • Fume hood

    • Drying oven or heat gun

    • UV lamp (254 nm and 366 nm)

    • Glass jars with lids for visualization reagents

    • Spraying bottle for visualization reagents

    • Forceps

Sample Preparation
  • Dissolve the this compound sample and standards in a volatile solvent such as chloroform or ethyl acetate to a concentration of approximately 1-5 mg/mL.

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

TLC Plate Preparation and Sample Application
  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate. Do not scratch the silica layer.

  • Mark small, evenly spaced points on the origin line where the samples will be applied.

  • Using a capillary tube or micropipette, apply a small spot (2-3 mm in diameter) of each sample and standard solution to its designated point on the origin line.

  • Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.[3]

Chromatographic Development
  • Mobile Phase Preparation:

    • Primary System: Prepare a fresh mobile phase of petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1, v/v/v) .[2]

    • Alternative System: For separation of fatty acid amides, a system of toluene:diethyl ether:ethyl acetate:acetic acid (75:10:13:1.2, v/v/v/v) can also be effective.[4]

  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes.[2]

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization

Several methods can be used to visualize the separated spots on the TLC plate:

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. Compounds containing aromatic rings or conjugated systems, such as this compound, will appear as dark spots against the fluorescent background of the F₂₅₄ plate.[5] Circle the spots with a pencil.

  • Iodine Vapor (Semi-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine.[2] Lipids and other organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[6] This method is particularly effective for unsaturated compounds. The spots will fade over time, so they should be circled with a pencil shortly after visualization.

  • Sulfuric Acid Charring (Destructive):

    • Prepare a 50% (v/v) solution of sulfuric acid in water or a 10% solution in methanol. Caution: This reagent is highly corrosive.

    • Spray the dried TLC plate evenly with the sulfuric acid solution in a fume hood.

    • Heat the plate on a hotplate or in an oven at approximately 110-120°C for 5-10 minutes.[7]

    • Organic compounds will char and appear as dark brown or black spots. This is a universal and highly sensitive method for lipids.

  • Phosphomolybdic Acid Stain (Destructive):

    • Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.

    • Spray the dried plate with the reagent.

    • Gently heat the plate. Most organic compounds, including lipids and amides, will appear as dark blue-green spots on a yellow-green background.

Data Analysis
  • Calculate the Retention Factor (Rf): The Rf value is a characteristic property of a compound under a specific set of TLC conditions. It is calculated using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Compare the Rf value of the unknown spot with that of the this compound standard run on the same plate for identification.

Data Presentation

The following table summarizes the expected Rf values for this compound and related compounds using the primary mobile phase system.

CompoundMobile Phase SystemStationary PhaseReported Rf Value
This compound Petroleum ether:Ethyl acetate:Ammonium hydroxide (80:20:1)Silica Gel0.54 [2]
AnilinePetroleum ether:Ethyl acetate:Ammonium hydroxide (80:20:1)Silica Gel0.34[2]
Oleic AcidPetroleum ether:Ethyl acetate:Ammonium hydroxide (80:20:1)Silica Gel0.00 (at origin)[2]

Quantitative Analysis Considerations

While TLC is primarily a qualitative technique, quantitative analysis can be achieved using high-performance thin-layer chromatography (HPTLC) coupled with densitometric scanning.[8][9] For quantitative analysis of this compound, the following steps would be necessary:

  • Method Development and Validation: The TLC method would need to be optimized and validated for parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines.

  • Calibration Curve: A series of this compound standards of known concentrations would be spotted on the HPTLC plate.

  • Densitometric Scanning: After development and visualization, the plate would be scanned with a densitometer at a wavelength where this compound shows maximum absorbance or fluorescence.

  • Quantification: The peak areas of the sample spots would be compared to the calibration curve to determine the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow for TLC Separation of this compound

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample and Standard Preparation Spotting Sample Application (Spotting) Sample_Prep->Spotting Plate_Prep TLC Plate Preparation (Origin Line) Plate_Prep->Spotting Chamber_Prep TLC Chamber Saturation Development Chromatographic Development Chamber_Prep->Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (UV, Iodine, Stains) Drying->Visualization Data_Analysis Data Analysis (Rf Calculation) Visualization->Data_Analysis

Caption: Workflow for the TLC separation and analysis of this compound.

Logical Relationship of this compound in a Toxicological Context

Oleyl_Anilide_Toxicology cluster_source Source cluster_compound Compound of Interest cluster_syndrome Associated Syndrome cluster_symptoms Key Symptoms Rapeseed_Oil Aniline-Denatured Rapeseed Oil Oleyl_Anilide This compound Rapeseed_Oil->Oleyl_Anilide identified in TOS Toxic Oil Syndrome Oleyl_Anilide->TOS associated with Symptoms Pulmonary Inflammation Eosinophilia Myalgia Peripheral Neuropathy TOS->Symptoms characterized by

References

Application Notes and Protocols for Oleyl Anilide Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of oleyl anilide in animal studies, with a focus on its toxicological and immunological effects. The information is intended to guide researchers in designing and conducting experiments to investigate the biological activities of this compound.

This compound has been identified as a contaminant in adulterated rapeseed oil linked to the Toxic Oil Syndrome (TOS), a multisystemic disease that occurred in Spain in 1981.[1] Animal studies have been crucial in understanding the pathogenesis of TOS and the specific role of this compound.

Toxicological Profile

This compound administration in animal models has been shown to induce a range of toxic effects, primarily targeting the immune and pulmonary systems.[2] Observed toxicities include weight loss, splenomegaly, and in some mouse strains, a lethal wasting disease. Histopathological analyses have revealed significant lung damage.

Immunological Effects

A primary focus of this compound research has been its potent immunotoxic effects.[2] Studies have demonstrated that this compound can induce a strain-dependent immune response in mice, characterized by polyclonal B cell activation, hypergammaglobulinemia, and the production of autoantibodies.[3][4] This suggests that this compound may trigger an autoimmune-like condition. The immune response is often characterized by a Th2-dominant cytokine profile, with elevated levels of IgE, similar to observations in TOS patients.[5][6]

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from various animal studies involving the administration of this compound.

Table 1: this compound Administration in Murine Models

Animal ModelAdministration RouteDosageDurationKey Quantitative FindingsReference
Swiss MiceIntraperitoneal50 mg/kg/day5 daysProgressive loss of body weight; significant increase in serum immunoglobulins; significant decrease in suppressor T cells in the spleen.[7][7]
A/J MiceIntraperitonealNot specified1 weekDevelopment of a lethal wasting disease.[3][3]
B10.S MiceIntraperitonealNot specified6 weeksHypergammaglobulinemia with autoantibody production.[3][3]
C57BL/6 (H-2b) MiceIntraperitonealNot specifiedNot specifiedPolyclonal B cell activation without disease symptoms; increased IgE serum levels.[5]
MRL+/+ MiceIntraperitoneal0.8 mmol/kgTwice a week for 6 weeksSignificant increases in IgG, IgG1, IgG2a, IgG2b, and IgE levels; Antinuclear antibodies (ANA) detected in 50% of treated mice.[2]

Table 2: this compound Administration in Rat and Guinea Pig Models

Animal ModelAdministration RouteDosageDurationKey Quantitative FindingsReference
Male Sprague-Dawley RatsGavage250 mg/kgAlternate days for 2 weeks (7 doses)Increased kidney-to-body weight ratio at day 1; decreased serum LDH at day 1; decreased liver mitochondrial ATPase activity at day 28.[8]
Wistar RatsIntravenous (osmotic minipumps)Not specified7 daysHighest concentration of [14C]oleylanilide in brown adipose tissue; treated rats consumed more food and lost more weight than controls.[5]
Male Guinea PigsGavage35, 50, and 100 mg/kg/day30 daysDose-dependent decrease in weight gain; decreased activity of glycerophosphate acyltransferase and cholinephosphotransferase in the lung.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration.

Protocol 1: Evaluation of Immunotoxicity in a Murine Model

This protocol is based on methodologies described in studies investigating the autoimmune-like effects of this compound.[2][3][4]

1. Animal Model:

  • Female MRL+/+ mice, 6-8 weeks old. This strain is susceptible to developing autoimmune-like symptoms.

2. This compound Preparation:

  • Dissolve this compound in a suitable vehicle, such as corn oil or a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline. Ensure the final concentration allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL).

3. Administration:

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.8 mmol/kg body weight.

  • Injections should be performed twice a week for a period of 6 weeks.

  • A control group receiving the vehicle only must be included.

4. Monitoring:

  • Monitor the animals' body weight and general health status twice weekly.

  • At the end of the 6-week period, collect blood samples via cardiac puncture for serological analysis.

  • Euthanize the animals and collect spleens for histopathological and immunological analysis.

5. Endpoint Analysis:

  • Serology:

    • Measure serum levels of immunoglobulins (IgG, IgE, and IgG isotypes) using ELISA.

    • Screen for the presence of antinuclear antibodies (ANA) using immunofluorescence on HEp-2 cells.

  • Spleen Analysis:

    • Determine the spleen-to-body weight ratio.

    • Prepare single-cell suspensions of splenocytes for flow cytometric analysis of B and T cell populations.

    • Perform histopathological examination of spleen sections stained with Hematoxylin and Eosin (H&E).

Protocol 2: Acute Toxicity Study in Rats via Gavage

This protocol is adapted from studies assessing the general toxicity of this compound.[8]

1. Animal Model:

  • Male Sprague-Dawley rats, 8-10 weeks old.

2. This compound Preparation:

  • Suspend this compound in mineral oil at a concentration that allows for the administration of 250 mg/kg in a volume of approximately 1-2 mL.

3. Administration:

  • Administer a single dose of 250 mg/kg this compound via oral gavage.

  • A control group should receive an equal volume of mineral oil.

4. Monitoring and Sample Collection:

  • Observe the animals for clinical signs of toxicity at 1, 4, and 24 hours post-administration.

  • At 24 hours, 7 days, and 28 days post-dose, euthanize a subset of animals from each group.

  • Collect blood for hematological and serum biochemical analysis.

  • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs).

5. Endpoint Analysis:

  • Hematology:

    • Perform a complete blood count (CBC).

  • Serum Biochemistry:

    • Measure levels of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and lactate (B86563) dehydrogenase (LDH).

  • Organ Analysis:

    • Calculate organ-to-body weight ratios.

    • Perform histopathological examination of organ tissues.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced immunotoxicity and a general experimental workflow for its in vivo evaluation.

Oleyl_Anilide_Immunotoxicity_Pathway OA This compound APC Antigen Presenting Cell (e.g., Dendritic Cell) OA->APC Uptake and Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th2 Th2 Cell T_Cell->Th2 Differentiation B_Cell B-Cell Th2->B_Cell Activation & Proliferation Cytokines IL-4, IL-5, IL-13 Th2->Cytokines Secretion Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Autoantibodies Autoantibodies (IgG, IgE) Plasma_Cell->Autoantibodies Vasculitis Vasculitis & Endothelial Damage Autoantibodies->Vasculitis Cytokines->B_Cell Eosinophil Eosinophil Activation Cytokines->Eosinophil

Caption: Proposed immunotoxicity pathway of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation Animal_Selection Animal Model Selection (e.g., Mice, Rats) Start->Animal_Selection Dose_Prep This compound Preparation & Vehicle Selection Animal_Selection->Dose_Prep Administration Administration (e.g., IP, Gavage) Dose_Prep->Administration Monitoring In-life Monitoring (Body Weight, Clinical Signs) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Endpoint Analysis Sample_Collection->Analysis Serology Serology (ELISA, IFA) Analysis->Serology Histo Histopathology Analysis->Histo Flow Flow Cytometry Analysis->Flow Data_Analysis Data Analysis & Interpretation Serology->Data_Analysis Histo->Data_Analysis Flow->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Assessing Oleyl Anilide Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the biological effects of Oleyl anilide. This compound is a fatty acid anilide that has been identified as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) and is associated with the Spanish Toxic Oil Syndrome (TOS).[1][2][3] The provided protocols are foundational methods for assessing cytotoxicity, apoptosis, and specific enzyme inhibition.

Data Presentation: Summary of Quantitative Data

Quantitative data for this compound's effects in cell culture is not extensively available in the public domain. The following tables summarize available data for this compound and related fatty acid anilides to provide a comparative context for experimental design.

Table 1: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) by Anilide Derivatives

CompoundEnzymeIC50Cell Line/SystemReference
Oleic acid anilide (OAA)ACATNot specifiedTHP-1 macrophages[4]
F12511 (fatty acid anilide derivative)ACAT139 nMHuman ACAT1[5]
F12511 (fatty acid anilide derivative)ACAT2110 nMHuman ACAT2[5]
Polyunsaturated fatty acid anilide (Compound 24)ACATPotent inhibitorU937, HepG2, Caco-2[6]

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineAssayIC50Reference
Pyrimidine N- and S-glycosides with oleyl residue (Compound 50)MCF-7Not specified13.2 µM[7]
Pyrimidine N- and S-glycosides with oleyl residue (Compound 51)HepG2Not specified16.2 µM[7]
Oleoyl-quercetin hybrid (Compound 1)HCT116Crystal Violet22.4 µM[8]
Oleoyl-quercetin hybrid (Compound 2)HCT116Crystal Violet0.34 µM[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a generalized method to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[1]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Endpoint node_1 Seed Cells in 96-well plate node_2 Incubate for 24h node_1->node_2 node_3 Treat cells with this compound node_2->node_3 node_4 Incubate for 24-72h node_3->node_4 node_5 Add MTT Reagent node_4->node_5 node_6 Incubate for 2-4h node_5->node_6 node_7 Add Solubilization Solution node_6->node_7 node_8 Measure Absorbance at 570 nm node_7->node_8

MTT Assay Workflow
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cell line (e.g., Jurkat cells or adherent cells of interest)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow node_1 Seed and Treat Cells with this compound node_2 Harvest and Wash Cells node_1->node_2 node_3 Resuspend in Binding Buffer node_2->node_3 node_4 Add Annexin V-FITC and PI node_3->node_4 node_5 Incubate for 15 min node_4->node_5 node_6 Analyze by Flow Cytometry node_5->node_6

Apoptosis Assay Workflow
ACAT Inhibition Assay (Cell-Based)

This protocol describes a cell-based fluorescence assay to determine the inhibitory effect of this compound on ACAT activity. This method is adapted from a protocol used for screening ACAT inhibitors.[2]

Materials:

  • Cell line stably expressing ACAT1 or ACAT2 (e.g., transfected AC29 cells)

  • Complete cell culture medium

  • This compound

  • NBD-cholesterol (fluorescent cholesterol analog)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate the ACAT-expressing cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis).

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • NBD-Cholesterol Labeling: Add NBD-cholesterol to the medium and incubate to allow for cellular uptake and esterification by ACAT. The esterified NBD-cholesterol will accumulate in lipid droplets.

  • Measurement:

    • Fluorescence Microscopy: Visualize the accumulation of fluorescent lipid droplets in the cells. A decrease in fluorescence intensity in treated cells compared to controls indicates ACAT inhibition.

    • Fluorescence Plate Reader: Measure the total fluorescence intensity per well. A reduction in fluorescence indicates inhibition of ACAT activity.

  • Analysis: Calculate the percentage of ACAT inhibition relative to the vehicle-treated control. Determine the IC50 value of this compound.

Signaling Pathways

While specific signaling pathways for this compound-induced effects are not well-elucidated, fatty acid anilides are known to induce an immune-mediated response, with vascular endothelial cells being a key target.[1] The proposed mechanism involves metabolic activation to reactive intermediates that trigger a T-cell-mediated immune response, leading to inflammation.[1]

For some fatty acids, apoptosis in endothelial cells can be induced through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, involving the activation of caspases.[9]

Proposed_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Immune Response cluster_2 Apoptosis Pathway (Hypothesized) Oleyl_Anilide This compound Metabolic_Activation Metabolic Activation Oleyl_Anilide->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates T_Cell_Response T-Cell Mediated Immune Response Reactive_Intermediates->T_Cell_Response triggers Death_Receptor Death Receptor Pathway (e.g., Fas) Reactive_Intermediates->Death_Receptor Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2 family) Reactive_Intermediates->Mitochondrial_Pathway Inflammation Vascular and Systemic Inflammation T_Cell_Response->Inflammation Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Death_Receptor->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: Measuring ACAT Inhibition by Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters (CE).[1][2] This process is vital for cellular cholesterol homeostasis, as it converts excess free cholesterol into a more inert form that can be stored in lipid droplets.[2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues and is involved in maintaining cellular cholesterol balance, while ACAT2 is primarily found in the liver and intestines, playing a key role in cholesterol absorption and the assembly of lipoproteins.[1][4] Due to their roles in cholesterol metabolism, ACAT enzymes have emerged as therapeutic targets for conditions such as atherosclerosis and Alzheimer's disease.[2]

Oleyl anilide belongs to the class of fatty acid anilide derivatives, which have been investigated as ACAT inhibitors.[5][6][7][8] This document provides detailed protocols for measuring the inhibitory activity of this compound against ACAT, presenting both in vitro and cell-based assay methodologies.

Signaling Pathway of Cholesterol Esterification

The following diagram illustrates the central role of ACAT in the esterification of cholesterol and the point of inhibition by compounds like this compound.

ACAT_Pathway cluster_ER Endoplasmic Reticulum Cholesterol Free Cholesterol ACAT ACAT1/ACAT2 Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet Sequestration OleylAnilide This compound (Inhibitor) OleylAnilide->ACAT Inhibition

ACAT-mediated cholesterol esterification pathway.

Quantitative Data: ACAT Inhibition by Anilide Derivatives

CompoundTarget IsoformIC50 (nM)Reference
F12511 (Eflucimibe)Human ACAT139[5][9]
Human ACAT2110[5][9]

Experimental Protocols

Several methods can be employed to measure ACAT activity and its inhibition by this compound. Below are detailed protocols for in vitro and cell-based assays.

Protocol 1: In Vitro ACAT Activity Assay using Radiolabeled Substrate

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters in the presence of a microsomal fraction containing ACAT.

1. Preparation of Microsomes:

  • Homogenize tissues or cultured cells expressing ACAT in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing the microsomal fraction (e.g., 80 µg of protein), cholesterol, and phosphatidylcholine mixed micelles.[10]

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [14C]oleoyl-CoA (e.g., to a final concentration of 10 µM).[10]

  • Incubate the reaction for 15-30 minutes at 37°C.[10][11]

3. Lipid Extraction and Analysis:

  • Stop the reaction by adding a mixture of chloroform (B151607):methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and spot it onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.

  • Quantify the radioactivity by liquid scintillation counting to determine the amount of [14C]cholesteryl oleate (B1233923) formed.

4. Data Analysis:

  • Calculate the ACAT activity as pmol of cholesteryl ester formed per minute per mg of protein.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based ACAT Activity Assay

This protocol measures ACAT activity in intact cells, providing a more physiologically relevant context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., CHO, HepG2, or macrophages) in appropriate growth medium. For specific isoform studies, ACAT-deficient cells (like AC29) transfected with either ACAT1 or ACAT2 can be used.[1][10][12]

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4 hours).[9]

2. Radiolabeling:

  • After treatment, pulse the cells with [3H]oleic acid complexed to fatty acid-free bovine serum albumin (BSA) for 2-4 hours.[8][13]

3. Lipid Extraction and Analysis:

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove excess radiolabel.

  • Lyse the cells and extract the total lipids using a chloroform:methanol mixture as described in Protocol 1.

  • Separate and quantify the radiolabeled cholesteryl esters using TLC and liquid scintillation counting.

Alternative Fluorescent Method:

  • Instead of radiolabeling, a fluorescent fatty acid analog like Bodipy-C12-568 can be used.[1]

  • After inhibitor treatment, label the cells with the fluorescent probe for a short period (e.g., 10 minutes).

  • Following a chase period, visualize and quantify the accumulation of the fluorescent probe in lipid droplets using fluorescence microscopy.[1] The fluorescence intensity in lipid droplets is proportional to ACAT activity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro ACAT inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MicrosomePrep Microsome Preparation (from cells/tissues) ReactionSetup Set up Reaction: Microsomes + Substrates MicrosomePrep->ReactionSetup InhibitorPrep Prepare this compound Dilutions AddInhibitor Add this compound or Vehicle (Control) InhibitorPrep->AddInhibitor ReactionSetup->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate StartReaction Start Reaction with [14C]oleoyl-CoA PreIncubate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Stop Reaction (add Chloroform:Methanol) Incubate->StopReaction LipidExtraction Lipid Extraction StopReaction->LipidExtraction TLC TLC Separation LipidExtraction->TLC Quantification Scintillation Counting TLC->Quantification DataAnalysis Calculate % Inhibition and IC50 Quantification->DataAnalysis

Workflow for in vitro ACAT inhibition assay.

Materials and Reagents

  • Cell Lines: CHO, HepG2, AC29 (ACAT-deficient)

  • Reagents: this compound, [14C]oleoyl-CoA or [3H]oleic acid, cholesterol, phosphatidylcholine, sodium taurocholate, protease inhibitor cocktail.

  • Solvents: DMSO, chloroform, methanol, hexane, diethyl ether, acetic acid.

  • Equipment: Homogenizer, ultracentrifuge, water bath, TLC plates, liquid scintillation counter, fluorescence microscope (for cell-based fluorescent assays).

References

Application Notes and Protocols: Synthesis and Purification of Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, also known as N-phenyl-9Z-octadecenamide, is a fatty acid anilide formed from oleic acid and aniline (B41778). It is recognized as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC₅₀ value of 26 µM[1]. Research into this compound and similar compounds is significant, particularly due to its identification in aniline-denatured rapeseed cooking oil, which was linked to the Toxic Oil Syndrome in Spain[1][2][3]. This has prompted further investigation into the toxicological profiles of fatty acid anilides[2]. The synthesis and purification of this compound are crucial for enabling detailed toxicological studies, for use as an analytical standard, and for exploring its potential pharmacological applications as an ACAT inhibitor.

This document provides a detailed protocol for the chemical synthesis of this compound from oleic acid and aniline via an oleoyl (B10858665) chloride intermediate. It also outlines comprehensive procedures for its subsequent purification and analysis.

Physicochemical and Chromatographic Data

The following tables summarize key quantitative data for this compound, which is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₉NO[1][4]
Molecular Weight 357.6 g/mol [1][4]
Appearance Crystalline solid[4]
CAS Number 5429-85-6[1][4]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)[1]
Purity (Commercial) ≥95%[4]

Table 2: Chromatographic Data for this compound

ParameterValueConditionsReference
TLC Rf Value 0.54Solvent System: Petroleum ether:Ethyl acetate (B1210297):Ammonium hydroxide (B78521) (80:20:1, v/v/v)[5][6]
TLC Rf Value (Oleic Acid) 0.00 (at origin)Solvent System: Petroleum ether:Ethyl acetate:Ammonium hydroxide (80:20:1, v/v/v)[5][6]
TLC Rf Value (Aniline) 0.34Solvent System: Petroleum ether:Ethyl acetate:Ammonium hydroxide (80:20:1, v/v/v)[5][6]

Experimental Protocols

I. Synthesis of this compound via Oleoyl Chloride

This two-step procedure is a standard and effective method for amide synthesis. The first step involves the conversion of oleic acid to the more reactive oleoyl chloride, which is then reacted with aniline to form the desired this compound. A similar methodology has been successfully used for the synthesis of other fatty acid amides[7].

Step 1: Synthesis of Oleoyl Chloride

Materials:

  • Oleic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount if using Oxalyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a fume hood, add oleic acid to a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve the oleic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (approximately 1.5-2.0 equivalents) dropwise to the stirred solution. Alternative: Use oxalyl chloride (1.5-2.0 eq.) with a catalytic amount of DMF.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • To drive the reaction to completion, gently reflux the mixture for 1-2 hours. The progress can be monitored by the cessation of HCl gas evolution (test with a pH strip moistened with water held above the reaction).

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude oleoyl chloride is a yellow-orange oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude Oleoyl Chloride (from Step 1)

  • Aniline

  • Triethylamine (B128534) (Et₃N) or Pyridine (as an acid scavenger)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a fume hood, dissolve aniline (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude oleoyl chloride from Step 1 in a small amount of anhydrous DCM and transfer it to a dropping funnel.

  • Add the oleoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

II. Work-up and Purification of this compound

Work-up Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (to remove excess aniline and triethylamine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a waxy or crystalline solid.

Purification Methods:

A. Recrystallization (Preferred Method for High Purity)

  • Dissolve the crude this compound in a minimum amount of a hot solvent. Ethanol is a suitable choice based on solubility data[1]. A mixture of solvents like ethanol/water or hexane (B92381)/ethyl acetate can also be effective.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

B. Column Chromatography

  • Prepare a silica (B1680970) gel column using a slurry packing method with a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

III. Analysis and Characterization

Thin-Layer Chromatography (TLC)

  • Purpose: To monitor reaction progress and assess the purity of the final product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A freshly prepared solvent system of petroleum ether-ethyl acetate-ammonium hydroxide (80:20:1, v/v) is effective for separating this compound (Rf ≈ 0.54) from residual oleic acid (Rf ≈ 0.0)[5][6].

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and action of this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation reagent reagent intermediate intermediate product product process process OA Oleic Acid process1 Acylation OA->process1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) OC Oleoyl Chloride (Intermediate) process2 Aminolysis OC->process2 + Aniline, Et₃N Aniline Aniline Et3N Triethylamine OA_Anilide Crude this compound process1->OC process2->OA_Anilide

Caption: Synthetic workflow for this compound production.

Purification_Workflow start start process process purification purification analysis analysis final final Crude Crude this compound Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Crude->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Purify Purification Concentration->Purify Recrystallization Recrystallization Purify->Recrystallization High Purity Column Column Chromatography Purify->Column Component Separation TLC TLC Analysis Recrystallization->TLC Column->TLC PureProduct Pure this compound TLC->PureProduct Purity ≥95%

Caption: Purification and analysis workflow for this compound.

ACAT_Inhibition substrate substrate enzyme enzyme product product inhibitor inhibitor ACAT ACAT Enzyme CE Cholesteryl Esters (Storage) ACAT->CE Catalyzes Esterification AcylCoA Acyl-CoA AcylCoA->ACAT Cholesterol Cholesterol Cholesterol->ACAT OleylAnilide This compound OleylAnilide->ACAT Inhibits

Caption: Inhibition of the ACAT enzyme by this compound.

References

Application Notes and Protocols for Oleyl Anilide Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of oleyl anilide solutions for various experimental applications, including in vitro cell-based assays and in vivo studies. This compound, an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), has been implicated in the Toxic Oil Syndrome (TOS) and is a subject of research in immunology and toxicology.

Properties of this compound

This compound (N-phenyl-9Z-octadecenamide) is a crystalline solid with a molecular weight of 357.6 g/mol .[1][2] Its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₄H₃₉NO[1][2]
Molecular Weight357.6 g/mol [1][2]
AppearanceCrystalline solid[1][2]
Purity≥95%[1][2]
ACAT Inhibition (IC₅₀)26 µM[1]

Preparation of this compound Stock Solutions

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Organic solvents are required to prepare stock solutions.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out 3.58 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Application in In Vitro Cell-Based Assays

This compound can be used in various cell-based assays to study its effects on cellular processes, such as ACAT inhibition and immune cell activation.

Experimental Workflow for In Vitro Studies:

G cluster_prep Solution Preparation cluster_exp Cell-Based Assay stock Prepare 10 mM this compound Stock Solution in DMSO working Dilute Stock Solution in Cell Culture Medium to Desired Working Concentration stock->working treat Treat Cells with This compound Working Solution working->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cellular Assay (e.g., ACAT activity, Cytokine measurement) incubate->assay

Caption: Workflow for preparing and using this compound in cell-based assays.

Protocol for ACAT Inhibition Assay in Cultured Cells:

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Materials:

    • Cells expressing ACAT (e.g., macrophages, hepatocytes)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • [³H]Oleoyl-CoA or a fluorescent cholesterol analog

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the prepared working solutions.

    • Incubate the cells for a predetermined time (e.g., 1-24 hours).

    • Add the labeled substrate (e.g., [³H]Oleoyl-CoA) and incubate for a short period (e.g., 30-60 minutes).

    • Lyse the cells and extract the lipids.

    • Quantify the amount of cholesteryl ester formed using a scintillation counter or fluorescence plate reader.

    • Calculate the IC₅₀ value of this compound for ACAT inhibition.

Application in In Vivo Animal Studies

In vivo studies in murine models have been used to investigate the immunological effects of this compound, particularly in the context of Toxic Oil Syndrome.

Protocol for In Vivo Administration in Mice:

A study in Swiss mice used a daily dose of 50 mg/kg of this compound for 5 days to observe its effects on the immune system.[3] Due to the hydrophobic nature of this compound, a suitable vehicle is required for administration. While the original study does not specify the vehicle, a common approach for similar hydrophobic compounds is to use a mixture of a solubilizing agent and an oil.

Suggested Vehicle Preparation:

  • Option 1 (DMSO/Oil): Dissolve this compound in a small amount of DMSO (e.g., 5-10% of the final volume) and then bring it to the final volume with a biocompatible oil such as corn oil or sesame oil.

  • Option 2 (Liposomal Formulation): For improved bioavailability and reduced toxicity, this compound can be encapsulated in liposomes.

Experimental Workflow for In Vivo Studies:

G cluster_prep Dosing Solution Preparation cluster_admin Animal Dosing and Monitoring cluster_analysis Sample Collection and Analysis prep_sol Prepare this compound Dosing Solution in Appropriate Vehicle admin Administer this compound (e.g., intraperitoneal injection) to Mice prep_sol->admin monitor Monitor Animals for Clinical Signs and Body Weight Changes admin->monitor collect Collect Blood and Tissues at Endpoint monitor->collect analyze Perform Immunological and Histopathological Analyses collect->analyze

Caption: Workflow for in vivo administration and analysis of this compound effects.

Signaling Pathway Implicated in this compound's Effects

The immunological effects of this compound are central to its role in the pathogenesis of Toxic Oil Syndrome. Studies have shown that it can lead to T-cell activation and altered cytokine production.[2][4] While a specific, detailed signaling cascade for this compound is not fully elucidated, a general pathway of immune activation can be depicted.

G cluster_immune Immune Cell Activation cluster_response Downstream Effects OA This compound APC Antigen Presenting Cell (APC) OA->APC Interaction T_cell T-Cell APC->T_cell Antigen Presentation B_cell B-Cell T_cell->B_cell Activation Cytokines Cytokine Release (e.g., IL-4, IFN-γ) T_cell->Cytokines Antibodies Antibody Production (IgG, IgE) B_cell->Antibodies Inflammation Systemic Inflammation Cytokines->Inflammation Antibodies->Inflammation

Caption: Proposed immune activation pathway by this compound.

This pathway illustrates the hypothesis that this compound, possibly by acting as a hapten and modifying self-proteins, is processed by antigen-presenting cells. This leads to the activation of T-cells, which in turn stimulate B-cells and the release of pro-inflammatory cytokines, culminating in the systemic inflammation characteristic of Toxic Oil Syndrome.[4]

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs. Always follow appropriate laboratory safety procedures when handling chemicals. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols: Immunohistochemical Analysis of Oleyl Anilide-Induced Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, a fatty acid anilide identified in aniline-denatured rapeseed cooking oil, has been associated with Toxic Oil Syndrome (TOS), a severe condition characterized by a chemically-induced autoimmune response.[1] Preclinical studies in animal models have demonstrated that this compound can induce a range of physiological and pathological changes, including splenomegaly, alterations in serum immunoglobulin levels, and strain-dependent effects on the immune system.[1][2] Specifically, it has been shown to increase splenocyte proliferation and apoptosis in certain mouse strains and alter T-lymphocyte populations.[2][3] Furthermore, this compound is known to be an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1][4] This application note provides detailed protocols for the use of immunohistochemistry (IHC) to investigate and quantify the cellular changes in splenic tissue induced by this compound exposure.

Data Presentation: Quantitative Immunohistochemical Analysis

The following table summarizes hypothetical quantitative data from immunohistochemical staining of spleen sections from a murine model exposed to this compound. This data is representative of the expected changes based on the known effects of this compound and serves as a template for data presentation.

Target ProteinCellular Marker ForControl Group (Mean % Positive Cells ± SD)This compound-Treated Group (Mean % Positive Cells ± SD)Fold Changep-value
Immune Cell Populations
CD3T-Lymphocytes15.2 ± 2.125.8 ± 3.51.70<0.01
CD4Helper T-Cells9.8 ± 1.518.2 ± 2.81.86<0.01
CD8Cytotoxic T-Cells5.1 ± 0.97.5 ± 1.21.47<0.05
CD20B-Lymphocytes45.3 ± 5.258.1 ± 6.71.28<0.05
CD68Macrophages8.5 ± 1.314.2 ± 2.11.67<0.01
Cellular Proliferation & Apoptosis
Ki-67Proliferating Cells7.9 ± 1.119.6 ± 3.22.48<0.001
PCNAProliferating Cells10.3 ± 1.825.1 ± 4.12.44<0.001
Cleaved Caspase-3Apoptotic Cells2.1 ± 0.55.8 ± 1.02.76<0.01
Cholesterol Metabolism & Oxidative Stress
ABCA1Cholesterol Efflux12.4 ± 1.98.2 ± 1.40.66<0.05
8-OHdGOxidative DNA Damage3.5 ± 0.89.8 ± 1.72.80<0.01

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound Action

G cluster_0 Cellular Effects OleylAnilide This compound ACAT ACAT Inhibition OleylAnilide->ACAT FreeCholesterol Increased Free Cholesterol ACAT->FreeCholesterol ERStress ER Stress & Oxidative Stress FreeCholesterol->ERStress ImmuneActivation Immune Cell Activation ERStress->ImmuneActivation Proliferation Increased Proliferation ImmuneActivation->Proliferation Apoptosis Increased Apoptosis ImmuneActivation->Apoptosis Splenomegaly Splenomegaly Proliferation->Splenomegaly Apoptosis->Splenomegaly

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Immunohistochemical Analysis

G cluster_workflow Experimental Workflow TissueCollection Spleen Tissue Collection Fixation Formalin Fixation & Paraffin (B1166041) Embedding TissueCollection->Fixation Sectioning Microtome Sectioning (4-5µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking of Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB or Fluorescence) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining DehydrationMounting Dehydration & Mounting Counterstaining->DehydrationMounting ImagingAnalysis Microscopy & Image Analysis DehydrationMounting->ImagingAnalysis

Caption: Immunohistochemistry experimental workflow.

Experimental Protocols

I. Tissue Preparation: Fixation and Paraffin Embedding

This protocol is designed for spleen tissue obtained from animal models.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Graded ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Tissue cassettes

  • Automated tissue processor (optional)

Procedure:

  • Tissue Collection: Immediately following euthanasia, carefully excise the spleen and record its weight.

  • Fixation: Immerse the spleen in 10% NBF at a volume of at least 10 times that of the tissue. Fix for 24-48 hours at room temperature.[3]

  • Trimming: After fixation, trim the spleen into sections no thicker than 3-4 mm to ensure proper processing.

  • Dehydration: Transfer the tissue cassettes through a graded series of ethanol to remove water:

    • 70% ethanol: 1 hour

    • 80% ethanol: 1 hour

    • 95% ethanol: 1 hour

    • 100% ethanol: 2 changes, 1 hour each[3]

  • Clearing: Remove ethanol by immersing the cassettes in xylene for 2 changes, 1 hour each.[3]

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 56-60°C for 2-3 changes, 1 hour each.

  • Embedding: Embed the paraffin-infiltrated tissue in a paraffin block and allow it to cool and solidify.

II. Immunohistochemical Staining Protocol for Spleen Tissue

This protocol provides a general guideline for chromogenic detection (DAB) on formalin-fixed, paraffin-embedded (FFPE) spleen sections. Optimization of antibody concentrations and incubation times is recommended for each new antibody.

Materials:

  • FFPE spleen tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (diluted in antibody diluent)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Humidified chamber

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.[5]

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.[5]

    • Immerse in 95% ethanol: 1 change, 3 minutes.[5]

    • Immerse in 70% ethanol: 1 change, 3 minutes.[5]

    • Rinse gently in running tap water, followed by a final rinse in deionized water.[6]

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer in a water bath or steamer to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.[6]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS (3 changes, 5 minutes each).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[3]

    • Rinse with PBS (2 changes, 5 minutes each).

  • Blocking:

    • Apply blocking solution to cover the tissue section and incubate for 30-60 minutes in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution (do not rinse).

    • Apply the diluted primary antibody to the sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[6]

    • Rinse with PBS (3 changes, 5 minutes each).

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Chromogen Development:

    • Apply the DAB substrate solution and monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30 seconds to 2 minutes.[7]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and xylene.[3]

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Quantify the staining using image analysis software by calculating the percentage of positively stained cells or the staining intensity in defined regions of interest.

This comprehensive guide provides the necessary framework for utilizing immunohistochemistry to study the effects of this compound. By following these protocols and adapting them as needed, researchers can gain valuable insights into the cellular and molecular mechanisms underlying this compound-induced pathology.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Oleyl Anilide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide (OAA), a fatty acid anilide, has been identified as a compound with notable immunomodulatory properties. Associated with the Toxic Oil Syndrome (TOS), its effects on the immune system are complex and warrant detailed investigation for both toxicological assessment and potential therapeutic applications. Studies in animal models have demonstrated that this compound can induce significant alterations in immune cell populations and functions, including increased serum immunoglobulins, changes in T-lymphocyte subsets, and splenomegaly.[1][2][3] These observations underscore the need for robust methods to dissect the cellular and molecular mechanisms underlying this compound's immunological impact.

Flow cytometry is an indispensable tool for the high-throughput, multi-parametric analysis of single cells in heterogeneous populations, making it ideally suited for characterizing the effects of this compound on the immune system.[4][5] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells following treatment with this compound. The protocols cover immunophenotyping of major leukocyte subsets and the analysis of key intracellular signaling pathways potentially modulated by this compound.

Data Presentation: Summary of Expected Quantitative Changes

The following tables summarize the anticipated quantitative changes in immune cell populations and signaling events based on existing literature on this compound and its components. These tables are intended to guide data analysis and interpretation.

Table 1: Expected Changes in Murine Splenocyte Populations after this compound Treatment

Cell PopulationMarker ProfileExpected ChangeReference
Total LymphocytesFSC/SSC gatingIncreased[1]
T-Helper CellsCD3+, CD4+Increased Ratio[2][6]
Cytotoxic T-CellsCD3+, CD8+---
Suppressor T-CellsCD3+, CD8+, Foxp3+Decreased[2][6]
B-CellsCD19+, B220+Increased[6]
MacrophagesF4/80+, CD11b+Activated[1]

Table 2: Expected Changes in Human Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment

Cell PopulationMarker ProfileExpected ChangeReference
T-Helper CellsCD3+, CD4+---
Cytotoxic T-CellsCD3+, CD8+---
Regulatory T-CellsCD4+, CD25+, Foxp3+---
B-CellsCD19+Increased Ig Production[2][6]
Classical MonocytesCD14++, CD16----
Non-classical MonocytesCD14+, CD16++---

Table 3: Potential Intracellular Signaling Modifications in Lymphocytes

Signaling ProteinActivation StateExpected ModulationPotential Pathway
pERK1/2PhosphorylatedIncreasedCannabinoid Receptor/MAPK
pSTAT5PhosphorylatedDecreasedJAK/STAT
pAktPhosphorylatedDecreasedPI3K/Akt
IκBαDegradationIncreasedNF-κB
CREBPhosphorylatedDecreasedCannabinoid Receptor/cAMP

Experimental Protocols

Protocol 1: Preparation of Murine Splenocytes for Flow Cytometry

This protocol describes the isolation of a single-cell suspension from a mouse spleen.

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Aseptically harvest the spleen from the mouse and place it in a petri dish containing 5 mL of RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe.

  • Rinse the strainer with an additional 10 mL of RPMI-1640 to ensure maximum cell recovery.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer.

  • Incubate for 5 minutes at room temperature.

  • Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 10 mL of PBS.

  • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Perform a cell count and assess viability using trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL.

Protocol 2: Immunophenotyping of Murine Splenocytes

This protocol details the staining of cell surface markers for the identification of T-cell subsets, B-cells, and macrophages.

Materials:

  • Prepared murine splenocytes (from Protocol 1)

  • Flow Cytometry Staining Buffer

  • Fc block (anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • 96-well V-bottom plate or flow cytometry tubes

  • Centrifuge

Procedure:

  • Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate or to individual flow cytometry tubes.

  • Add 50 µL of Fc block solution to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the predetermined optimal concentration of each fluorochrome-conjugated antibody cocktail to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer within one hour. For longer storage, cells can be fixed in 1-4% paraformaldehyde.[7]

Table 4: Suggested Antibody Panel for Murine Immunophenotyping

TargetFluorochromeClonePurpose
CD45BV51030-F11Pan-leukocyte marker
CD3FITC17A2T-cell marker
CD4PERM4-5T-helper cell marker
CD8aPerCP-Cy5.553-6.7Cytotoxic T-cell marker
CD25APCPC61Activated T-cell and Treg marker
Foxp3Alexa Fluor 488FJK-16sRegulatory T-cell transcription factor (requires intracellular staining)
B220PE-Cy7RA3-6B2B-cell marker
F4/80APC-Cy7BM8Macrophage marker
CD11bBV421M1/70Myeloid marker
Viability Dyee.g., Zombie AquaTo exclude dead cells
Protocol 3: Intracellular Staining for Phosphorylated Signaling Proteins

This protocol is for the detection of phosphorylated proteins within immune cells to assess signaling pathway activation.

Materials:

  • Immune cells (e.g., murine splenocytes or human PBMCs) treated with this compound

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or saponin-based buffer)

  • Fluorochrome-conjugated antibodies against phosphorylated proteins (e.g., pERK1/2, pSTAT5)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Prepare and treat cells with this compound for the desired time. Include appropriate positive and negative controls.

  • Fix the cells immediately after stimulation by adding an equal volume of Fixation Buffer and incubating for 15 minutes at room temperature.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in the residual buffer and add the antibody cocktail for both surface and intracellular markers.

  • Incubate for 60 minutes at room temperature in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflow for its analysis.

OleylAnilide_Signaling OA This compound Metabolism Metabolism OA->Metabolism CB1R CB1 Receptor OA->CB1R ? CB2R CB2 Receptor OA->CB2R ? OleicAcid Oleic Acid Metabolism->OleicAcid Aniline Aniline Metabolism->Aniline PKC PKC OleicAcid->PKC JAK_STAT JAK/STAT OleicAcid->JAK_STAT PI3K_Akt PI3K/Akt OleicAcid->PI3K_Akt AC Adenylyl Cyclase CB1R->AC MAPK MAPK (ERK) CB1R->MAPK CB2R->AC CB2R->MAPK PKC->MAPK NFkB NF-κB PKC->NFkB cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ImmuneResponse Altered Immune Cell Function PKA->ImmuneResponse MAPK->ImmuneResponse JAK_STAT->ImmuneResponse PI3K_Akt->ImmuneResponse NFkB->ImmuneResponse

Caption: Potential signaling pathways modulated by this compound.

FlowCytometry_Workflow start Start: In vitro or in vivo This compound Treatment isolate Isolate Immune Cells (e.g., Splenocytes, PBMCs) start->isolate stain_surface Surface Marker Staining (Immunophenotyping) isolate->stain_surface fix_perm Fixation and Permeabilization stain_surface->fix_perm acquire Flow Cytometry Acquisition stain_surface->acquire Surface only stain_intra Intracellular Staining (Signaling Proteins, Cytokines) fix_perm->stain_intra stain_intra->acquire analyze Data Analysis (Gating, Quantification) acquire->analyze end End: Characterization of Immune Cell Response analyze->end

Caption: Experimental workflow for flow cytometry analysis.

Concluding Remarks

The provided protocols and application notes offer a comprehensive framework for investigating the immunomodulatory effects of this compound using flow cytometry. By combining detailed immunophenotyping with the analysis of intracellular signaling pathways, researchers can gain deeper insights into the mechanisms of action of this compound. The suggested antibody panels and potential signaling targets serve as a robust starting point for these investigations. It is crucial to include appropriate controls in all experiments and to optimize antibody concentrations and instrument settings to ensure high-quality, reproducible data. This approach will contribute to a better understanding of the immunological consequences of exposure to this compound and may inform future toxicological and therapeutic research.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of oleyl anilide on gene expression. This compound, a fatty acid anilide identified as a contaminant in the Spanish Toxic Oil Syndrome (TOS) outbreak, has been shown to have significant immunomodulatory effects.[1][2][3] Understanding its impact on cellular and molecular pathways is crucial for toxicology, immunology, and drug development. This compound is known to be an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[4] Its toxic effects are believed to be immune-mediated, with evidence pointing towards a T-helper 2 (Th2) cell response.[5][6]

Data Presentation: Summary of Expected Gene Expression Changes

While direct, comprehensive gene expression profiling data for this compound is limited, based on its known immunological effects and its role as an ACAT inhibitor, we can anticipate changes in several key gene categories. The following table summarizes expected changes in gene expression, which can be quantified using the protocols outlined below.

Gene CategoryExpected ChangeKey Genes (Examples)Rationale
Immune Response & Inflammation UpregulationIL-4, IL-5, IL-13, GATA3, CCR3, CCR4Associated with Th2 immune response observed in Toxic Oil Syndrome.[5][6]
UpregulationTNF-α, IL-1β, IL-6General inflammatory response markers.
UpregulationEotaxins (CCL11, CCL24, CCL26)Chemokines involved in eosinophil recruitment, a hallmark of TOS.
Cholesterol Metabolism & Transport UpregulationABCA1, ABCG1Inhibition of ACAT leads to increased free cholesterol, which upregulates cholesterol efflux genes via the Liver X Receptor (LXR) pathway.[4][7]
DownregulationHMGCR, SREBF2Cellular response to increased intracellular cholesterol levels.
Cell Adhesion & Extracellular Matrix UpregulationVCAM-1, ICAM-1Endothelial activation is a feature of the vasculitis seen in TOS.
UpregulationMMP1, MMP3Matrix metalloproteinases involved in tissue remodeling during inflammation.[8]
Apoptosis & Cell Stress UpregulationCASP3, BAX, FASThis compound has been shown to induce apoptosis in splenocytes.[9]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to changes in gene expression. This compound inhibits ACAT, leading to an accumulation of free cholesterol. This activates the Liver X Receptor (LXR), which in turn promotes the expression of cholesterol efflux genes like ABCA1. Concurrently, this compound is hypothesized to trigger a Th2-mediated immune response, leading to the upregulation of specific cytokines and inflammatory mediators.

OleylAnilide_Pathway cluster_0 Cellular Response to this compound cluster_1 Cholesterol Metabolism cluster_2 Immune Activation OleylAnilide This compound ACAT ACAT Inhibition OleylAnilide->ACAT Inhibits ImmuneCell Immune Cell (e.g., T-helper cell) OleylAnilide->ImmuneCell Stimulates FreeCholesterol ↑ Free Cholesterol ACAT->FreeCholesterol Leads to LXR LXR Activation FreeCholesterol->LXR Activates ABCA1_exp ↑ ABCA1 Gene Expression LXR->ABCA1_exp Induces Th2 Th2 Differentiation ImmuneCell->Th2 Promotes Cytokine_exp ↑ Cytokine Gene Expression (IL-4, IL-5) Th2->Cytokine_exp Induces

Proposed signaling pathways of this compound.
Experimental Workflow Diagram

This diagram outlines the general workflow for analyzing gene expression changes in response to this compound treatment, from cell culture to data analysis.

Gene_Expression_Workflow cluster_workflow Gene Expression Analysis Workflow cluster_analysis Gene Expression Quantification cluster_rnaseq RNA Sequencing cluster_qpcr qRT-PCR Validation start Cell Culture (e.g., PBMCs, Endothelial Cells) treatment Treatment with this compound (and vehicle control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc lib_prep Library Preparation qc->lib_prep cdna_synthesis cDNA Synthesis qc->cdna_synthesis sequencing Next-Generation Sequencing lib_prep->sequencing bioinformatics Bioinformatic Analysis (Differential Gene Expression) sequencing->bioinformatics end Data Interpretation bioinformatics->end qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis data_analysis->end

Workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound. The choice of cell line will depend on the research question (e.g., human peripheral blood mononuclear cells (PBMCs) for immune responses, or human umbilical vein endothelial cells (HUVECs) for vascular effects).

Materials:

  • Appropriate cell culture medium and supplements

  • Cell culture flasks or plates

  • This compound (CAS No. 5429-85-6)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture flasks or plates to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Suspension cells (e.g., PBMCs): Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.

    • Adherent cells (e.g., HUVECs): Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing serum and pellet the cells by centrifugation.

  • Proceed to RNA Extraction: After harvesting, the cell pellets can be immediately used for RNA extraction or stored at -80°C.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of high-quality total RNA from cultured cells using a common reagent like TRIzol.

Materials:

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent to the cell pellet and homogenize by repetitive pipetting.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-Seq.

Protocol 3: RNA Sequencing (RNA-Seq)

This protocol provides a general overview of the steps involved in RNA-Seq for differential gene expression analysis.[10][11]

Materials:

  • High-quality total RNA (RIN > 8)

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Poly(A) RNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Quality Control: Quantify the library and assess its size distribution using a Bioanalyzer.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

    • Read Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.

    • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control samples using packages like DESeq2 or edgeR.[12]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation

This protocol is for validating the results obtained from RNA-Seq for a subset of differentially expressed genes.[13][14][15]

Materials:

  • High-quality total RNA

  • Reverse transcription kit (e.g., SuperScript IV)

  • qRT-PCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Design and Validation: Design primers specific to the genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB). Validate primer efficiency by running a standard curve.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and qRT-PCR master mix.

  • qRT-PCR Run: Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the ΔΔCt method.[15]

References

Application Notes and Protocols for Metabolomic Studies of Oleyl Anilide Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide is a lipid signaling molecule with structural similarity to endogenous fatty acid amides, such as oleamide (B13806) and the endocannabinoid anandamide (B1667382). Due to this similarity, it is hypothesized to interact with key enzymes in the endocannabinoid system, most notably Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of anandamide and other related lipid messengers.[2][3] Inhibition of FAAH leads to an accumulation of these endogenous signaling lipids, which in turn modulates various physiological processes, including pain, inflammation, and neurotransmission.[4][5]

These application notes provide a comprehensive overview of the anticipated metabolomic effects of this compound, based on its presumed mechanism as a FAAH inhibitor. Detailed protocols for conducting metabolomic and lipidomic analyses to investigate these effects are provided, along with visualizations of the key signaling pathways involved.

Predicted Metabolomic Impact of this compound

As a putative FAAH inhibitor, this compound is expected to cause significant alterations in the metabolome, primarily centered around the accumulation of FAAH substrates.[6] This increase in primary substrates will likely trigger downstream signaling events through cannabinoid (CB) and peroxisome proliferator-activated (PPAR) receptors, leading to broader metabolic shifts.

Table 1: Predicted Quantitative Changes in Primary FAAH Substrates Following this compound Treatment
MetabolitePredicted ChangeFold Change (Range)Biological Significance
N-arachidonoylethanolamine (Anandamide, AEA)3 - 15 foldEndocannabinoid, activation of CB1/CB2 receptors, pain and mood regulation.[7][8]
N-oleoylethanolamine (OEA)2 - 10 foldActivation of PPAR-α, regulation of satiety and fat metabolism.[7]
N-palmitoylethanolamine (PEA)2 - 10 foldActivation of PPAR-α, anti-inflammatory and analgesic effects.[7]
N-linoleoylethanolamine (LEA)2 - 8 foldFAAH substrate with potential roles in inflammation.[5]
Oleamide2 - 6 h sustained elevationEndogenous sleep-inducing lipid, signaling functions.[1]
Table 2: Anticipated Downstream Metabolomic Alterations
Metabolic PathwayKey MetabolitesPredicted ChangeRationale
Fatty Acid Metabolism Free fatty acids (e.g., Arachidonic Acid, Oleic Acid), Acyl-carnitines↓ / ↔FAAH inhibition reduces the breakdown of fatty acid amides, potentially decreasing the pool of free fatty acids.[3] However, broader lipidome remodeling may occur.[9][10]
Glycerophospholipid Metabolism Lysophospholipids, Phosphatidylcholines↔ / ↑Alterations in membrane lipid composition due to changes in signaling lipid pools.
Sphingolipid Metabolism Ceramides, Sphingomyelins↔ / ↑Potential cross-talk between endocannabinoid and sphingolipid signaling pathways.[9]
Central Carbon Metabolism Glycolytic intermediates, TCA cycle intermediates↔ / ↓PPAR activation can influence glucose and lipid metabolism, potentially altering energy metabolism pathways.[10]
Eicosanoid Synthesis Prostaglandins, LeukotrienesReduced availability of arachidonic acid from anandamide breakdown may decrease the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is predicted to be the inhibition of FAAH, leading to the potentiation of endocannabinoid signaling. This initiates a cascade of downstream events through various interconnected pathways.

FAAH_Inhibition_Pathway Oleyl_Anilide This compound FAAH FAAH Oleyl_Anilide->FAAH Fatty_Acid_Amides Fatty Acid Amides (Anandamide, OEA, PEA) FAAH->Fatty_Acid_Amides Degrades Arachidonic_Acid Arachidonic Acid + Ethanolamine CB_Receptors CB1/CB2 Receptors Fatty_Acid_Amides->CB_Receptors Activates PPAR_Receptors PPAR Receptors Fatty_Acid_Amides->PPAR_Receptors Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) CB_Receptors->Downstream Modulates PPAR_Receptors->Downstream Modulates

FAAH Inhibition by this compound.

Endocannabinoid_Signaling Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor (Presynaptic) Anandamide->CB1_Receptor Binds G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PKA PKA Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibits cAMP cAMP cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release

Simplified Endocannabinoid Signaling Cascade.

Experimental Protocols

Protocol 1: Untargeted Metabolomic and Lipidomic Analysis of this compound Effects in Cell Culture

Objective: To obtain a global profile of metabolic changes induced by this compound in a relevant cell line (e.g., neuronal cells, immune cells).

1. Cell Culture and Treatment: a. Culture cells to ~80% confluency in appropriate media. b. Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours). Include a positive control of a known FAAH inhibitor (e.g., URB597).

2. Metabolite Extraction: a. Aspirate media and wash cells twice with ice-cold PBS. b. Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727). c. Scrape cells and collect the cell lysate in a microcentrifuge tube. d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried metabolite extract in 100 µL of a solution of 50:50 methanol:water. b. Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining debris. c. Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column for lipidomics and a HILIC column for polar metabolites. b. Mobile Phases: i. Reversed-Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid. ii. HILIC: (A) 95% Water, 5% Acetonitrile with 10 mM ammonium (B1175870) acetate; (B) 95% Acetonitrile, 5% Water with 10 mM ammonium acetate. c. Mass Spectrometry: i. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). ii. Acquire data in both positive and negative ionization modes. iii. Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

5. Data Analysis: a. Process raw data using software such as XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and feature detection. b. Identify metabolites by matching MS/MS spectra against spectral libraries (e.g., METLIN, MassBank). c. Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites. d. Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify perturbed metabolic pathways.

Protocol 2: Targeted Quantitation of Endocannabinoids and Related Lipids

Objective: To accurately quantify the changes in key FAAH substrates in response to this compound treatment.

1. Sample Preparation: a. Follow steps 1 and 2 from Protocol 1 for cell culture, treatment, and initial extraction. b. For tissue samples, homogenize ~50 mg of tissue in 1 mL of ice-cold methanol containing deuterated internal standards (e.g., AEA-d8, OEA-d4, PEA-d4). c. Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and water.[11]

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 column with a gradient optimized for the separation of fatty acid amides. b. Mass Spectrometry: i. Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ii. Optimize MRM transitions for each target analyte and internal standard.[2]

3. Quantification: a. Generate a calibration curve for each analyte using authentic standards. b. Calculate the concentration of each analyte in the samples by normalizing the peak area to the corresponding internal standard and interpolating from the calibration curve.

Experimental_Workflow Sample_Prep Sample Preparation (Cell Culture/Tissue Homogenization) Treatment Treatment with this compound Sample_Prep->Treatment Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Untargeted Untargeted Profiling (Global Metabolome) LCMS->Untargeted Targeted Targeted Quantitation (Endocannabinoids) LCMS->Targeted Data_Analysis Data Analysis & Interpretation Untargeted->Data_Analysis Targeted->Data_Analysis

Metabolomics Experimental Workflow.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the metabolomic effects of this compound. By leveraging both untargeted and targeted metabolomics approaches, researchers can gain a comprehensive understanding of its mechanism of action and its impact on cellular metabolism. The predicted effects on the endocannabinoid system and downstream signaling pathways highlight the potential of this compound as a modulator of lipid signaling, warranting further investigation for its therapeutic potential.

References

Application Notes and Protocols for Inducing Autoimmune Models with Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, also known as oleic acid anilide (OAA), is a fatty acid anilide that has been identified as a contaminant in adulterated rapeseed oil linked to the outbreak of Toxic Oil Syndrome (TOS) in Spain in 1981. This syndrome was characterized by a multi-systemic autoimmune-like disease.[1][2] Consequently, this compound has been utilized in preclinical research to establish animal models of chemically-induced autoimmunity. These models are valuable for investigating the pathogenesis of autoimmune diseases, identifying potential biomarkers, and evaluating novel therapeutic interventions.

This document provides detailed application notes and protocols for the use of this compound to induce autoimmune phenotypes in mice, with a focus on the resulting immunological changes.

Mechanism of Action

The precise mechanism by which this compound induces an autoimmune response is not fully elucidated. However, evidence suggests that it may act as a prohapten. Following administration, this compound can be hydrolyzed to aniline (B41778) and oleic acid. Aniline is known to induce oxidative stress in the spleen, leading to the activation of key inflammatory signaling pathways.[3] This includes the phosphorylation of IκB kinases (IKKα/β) and mitogen-activated protein kinases (MAPKs), such as ERK1/2, JNK1/2, and p38.[3] The activation of these kinases leads to the downstream activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory and pro-fibrogenic cytokines, contributing to the development of an autoimmune response.[3]

Proposed Signaling Pathway for Anilide-Induced Splenic Inflammation

Oleyl_Anilide_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular (Splenocyte) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Aniline Aniline This compound->Aniline Hydrolysis Oxidative Stress Oxidative Stress Aniline->Oxidative Stress ERK1/2 ERK1/2 Oxidative Stress->ERK1/2 JNK1/2 JNK1/2 Oxidative Stress->JNK1/2 p38 p38 Oxidative Stress->p38 IKKα/β IKKα/β Oxidative Stress->IKKα/β AP-1 (p-c-Jun) AP-1 (p-c-Jun) ERK1/2->AP-1 (p-c-Jun) JNK1/2->AP-1 (p-c-Jun) p38->AP-1 (p-c-Jun) p-IκBα p-IκBα IKKα/β->p-IκBα NF-κB (p65) NF-κB (p65) p-IκBα->NF-κB (p65) Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NF-κB (p65)->Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Transcription AP-1 (p-c-Jun)->Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Transcription Autoimmune Response Autoimmune Response Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α)->Autoimmune Response

Caption: Proposed signaling pathway for aniline-induced splenic inflammation.

Data Presentation

The immunological response to this compound is highly dependent on the mouse strain. Below is a summary of reported quantitative and qualitative immunological changes.

Table 1: Strain-Dependent Immunological Responses to this compound
ParameterMouse StrainDosage RegimenKey FindingsReference(s)
Serum Immunoglobulins Swiss50 mg/kg/day, i.p. for 5 daysSignificant increase in total serum immunoglobulins.[1][4]
MRL+/+0.8 mmol/kg, i.p., twice a week for 6 weeksSignificant increase in IgG, IgG1, IgG2a, IgG2b, and IgE. IgG3 increased only in the OAA group.[2][5]
T-Cell Populations Swiss50 mg/kg/day, i.p. for 5 daysSignificant decrease in suppressor T-cells; increase in helper T-cell/suppressor T-cell ratio.[1][4]
Autoantibodies MRL+/+0.8 mmol/kg, i.p., twice a week for 6 weeks50% of OAA-treated mice developed significant levels of antinuclear antibodies (ANA) with an intense homogenous fluorescence pattern.[2]
Cytokine Profile MRL+/+0.8 mmol/kg, i.p., twice a week for 6 weeksSignificant increase in serum Granulocyte-Colony Stimulating Factor (G-CSF).[2][5]
Histopathology MRL+/+0.8 mmol/kg, i.p., twice a week for 6 weeksIncreased lymphocyte population in the red pulp of the spleen.[5]
Table 2: Quantitative Changes in Serum Immunoglobulins in MRL+/+ Mice
ImmunoglobulinTreatment GroupPercent Increase vs. Control
IgG This compound153%
Oleic Acid115%
IgG1 This compound128%
Oleic Acid135%
IgG2a This compound169%
Oleic Acid172%
IgG2b This compound142%
Oleic Acid154%
IgG3 This compound64%
Oleic Acid24%
IgE This compound191%
Oleic Acid116%
Aniline159%
Data adapted from Cai et al., 2005.[5]

Experimental Protocols

Synthesis and Purification of this compound

For research purposes, this compound can be synthesized and purified to ensure consistency and remove contaminants.[6][7]

Materials:

Procedure:

  • Dissolve oleoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a stoichiometric equivalent of aniline and a slight excess of triethylamine (to act as a base) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess aniline and triethylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.

  • Confirm the identity and purity of the synthesized this compound by spectroscopic methods (e.g., NMR, Mass Spectrometry) and by comparing its properties with literature values.

Experimental Workflow for Induction of Autoimmunity

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_analysis Ex Vivo Analysis Synthesis Synthesis & Purification of this compound Formulation Preparation of Dosing Solution Synthesis->Formulation Administration Intraperitoneal Injection of this compound or Vehicle Formulation->Administration Animal_Selection Select Mouse Strain (e.g., MRL+/+, Swiss) Animal_Selection->Administration Monitoring Monitor Clinical Signs (Body Weight, etc.) Administration->Monitoring Sample_Collection Collect Blood & Spleen Monitoring->Sample_Collection Serology Serum Analysis: - Immunoglobulins (ELISA) - Autoantibodies (ANA) - Cytokines Sample_Collection->Serology Cellular_Analysis Splenocyte Analysis: - T-Cell Subsets (Flow Cytometry) Sample_Collection->Cellular_Analysis Histopathology Spleen Histopathology Sample_Collection->Histopathology

Caption: Experimental workflow for this compound-induced autoimmunity.

Protocol for Intraperitoneal Administration of this compound in Mice

Materials:

  • Purified this compound

  • Sterile vehicle (e.g., corn oil or a solution of 1% DMSO in 0.9% sodium chloride)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Mice (e.g., female MRL+/+ or Swiss mice, 6-8 weeks old)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the chosen sterile vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 6.25 mg/mL).

    • Ensure complete dissolution. Gentle warming or sonication may be necessary, but ensure the compound remains stable. The final solution should be sterile; filter sterilization may be required if not prepared aseptically.

  • Animal Dosing:

    • Weigh each mouse to calculate the precise injection volume.

    • Properly restrain the mouse to expose the lower abdominal quadrants.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the lower right or left abdominal quadrant at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Slowly inject the calculated volume of the this compound solution or vehicle control.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Dosing Schedule:

    • Follow the desired dosing regimen. For example, daily injections for 5 days or twice-weekly injections for 6 weeks.[1][2]

Protocol for Detection of Antinuclear Antibodies (ANA) by ELISA

Materials:

  • Mouse serum samples

  • ANA ELISA kit (commercial kits are available and recommended for standardized results)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the chosen ANA ELISA kit.

  • Typically, this involves diluting the mouse serum and adding it to microplate wells pre-coated with nuclear antigens.

  • Incubate to allow binding of any present ANAs.

  • Wash the wells to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to mouse immunoglobulins.

  • Wash the wells again.

  • Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the ANA levels in the samples relative to the standards provided in the kit.

Protocol for Flow Cytometric Analysis of Splenic T-Cell Subsets

Materials:

  • Freshly isolated mouse spleens

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • ACK lysis buffer (for red blood cell lysis)

  • Fluorescently-conjugated antibodies against mouse T-cell markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640 medium.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for a few minutes at room temperature to lyse red blood cells.

    • Add an excess of RPMI-1640 with 10% FBS to stop the lysis, centrifuge, and resuspend the splenocytes in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS).

    • Count the viable cells.

  • Antibody Staining:

    • Aliquot approximately 1x10^6 cells per tube.

    • Add the cocktail of fluorescently-conjugated antibodies against the T-cell markers of interest.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages of different T-cell subsets (e.g., CD3+CD4+ helper T-cells, CD3+CD8+ cytotoxic T-cells).

Protocol for Histopathological Analysis of the Spleen

Materials:

Procedure:

  • Tissue Processing:

    • Fix the harvested spleens in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissues through a series of graded alcohols.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin and eosin (H&E).

    • Dehydrate and mount with a coverslip.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for changes in the spleen architecture, such as alterations in the white and red pulp, and evidence of inflammation or increased lymphocyte populations.[5]

Conclusion

The use of this compound provides a relevant model for studying chemically-induced autoimmunity, with clear, measurable immunological outcomes. The strain-dependent nature of the response offers a unique opportunity to investigate the genetic factors influencing susceptibility to autoimmune diseases. The protocols outlined in this document provide a framework for researchers to utilize this model effectively in their studies. It is crucial to adhere to institutional guidelines for animal care and use throughout all experimental procedures.

References

Application of Oleyl Anilide in Neurotoxicity Research: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleyl anilide, the amide formed from oleic acid and aniline (B41778), has been identified as a significant chemical marker in the toxic oil syndrome (TOS) that affected thousands of individuals in Spain in 1981. The consumption of rapeseed oil denatured with aniline led to a multi-systemic disease, with a chronic phase often characterized by severe neuromuscular symptoms, including peripheral neuropathy. While the precise etiological agent of TOS remains a subject of investigation, this compound is a key compound of interest for researchers studying chemically-induced neurotoxicity. This document provides an overview of the known information regarding this compound's neurotoxic potential and outlines general protocols and application notes for its study in a research setting.

Known Neurotoxic Effects and Mechanisms

Research directly investigating the neurotoxic mechanisms of this compound is limited. However, studies related to the Toxic Oil Syndrome provide some insights into its potential effects on the nervous system.

  • Association with Peripheral Neuropathy: The chronic phase of Toxic Oil Syndrome is marked by peripheral neuropathy, suggesting that components of the toxic oil, such as this compound, may have direct or indirect neurotoxic effects.[1][2]

  • Effects on Monoamine Neurons: Studies in mice have shown that administration of this compound can lead to depletion of serotonin (B10506) and an increase in its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[2] This suggests that this compound may interfere with the function of monoaminergic neurons in the brain.[2] However, these studies did not replicate the full spectrum of clinical or histological signs observed in human TOS cases.[2]

  • Hypothesized Direct Neurotoxicity: A hypothesis of direct neurotoxicity of the compounds found in the toxic oil has been proposed, but the specific cytotoxic effects of this compound on neural tissue are not yet well-characterized.[2]

Due to the limited direct research on this compound's neurotoxic mechanisms, the signaling pathways involved have not been fully elucidated. Based on the observed effects on monoaminergic systems, a potential, yet hypothetical, pathway is outlined below.

G Oleyl_anilide This compound Exposure Neuronal_Uptake Neuronal Uptake Oleyl_anilide->Neuronal_Uptake Monoaminergic_System Monoaminergic System Disruption Neuronal_Uptake->Monoaminergic_System Serotonin_Depletion Serotonin Depletion Monoaminergic_System->Serotonin_Depletion Metabolite_Increase Increased 5-HIAA Monoaminergic_System->Metabolite_Increase Neuronal_Dysfunction Neuronal Dysfunction Serotonin_Depletion->Neuronal_Dysfunction Metabolite_Increase->Neuronal_Dysfunction Neurotoxicity Observed Neurotoxicity (e.g., Peripheral Neuropathy) Neuronal_Dysfunction->Neurotoxicity

Hypothesized pathway of this compound neurotoxicity.

Application Notes

Given the association of this compound with a human neurotoxic event, it can serve as a valuable tool for researchers in several areas:

  • Model for Chemically-Induced Peripheral Neuropathy: this compound can be used in in vitro and in vivo models to investigate the mechanisms underlying chemically-induced peripheral neuropathy.

  • Investigating Monoaminergic System Disruption: Due to its observed effects on serotonin levels in animal models, this compound can be utilized to study the impact of environmental toxins on monoaminergic neurotransmission.

  • Toxicology and Drug Development: Understanding the neurotoxic profile of this compound can aid in the development of screening assays for identifying potentially neurotoxic compounds and for developing therapeutic interventions for related toxic exposures.

Experimental Protocols

As specific, validated protocols for this compound neurotoxicity are not widely published, the following are general protocols adapted from standard neurotoxicity testing methodologies. Researchers should optimize these protocols for their specific experimental systems.

General Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a general workflow for assessing the neurotoxicity of a compound like this compound using a neuronal cell line.

G cluster_assays Assess Neurotoxic Endpoints start Start: Prepare Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assays (MTT, LDH) incubation->viability oxidative_stress Oxidative Stress Assays (ROS production, GSH levels) incubation->oxidative_stress apoptosis Apoptosis Assays (Caspase activity, TUNEL) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis end Conclusion on Neurotoxic Potential data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Oleyl Anilide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of oleyl anilide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a fatty acid anilide and an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with a reported IC50 of 26 µM.[1] Due to its lipophilic nature, stemming from the long oleyl carbon chain, this compound has very low aqueous solubility. This poor solubility can lead to several issues in in vitro assays, including precipitation in aqueous culture media, inaccurate compound concentration, and consequently, unreliable experimental results.

Q2: What are the initial steps I should take to dissolve this compound for my experiments?

A2: The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[1] this compound is soluble in DMSO, as well as in ethanol (B145695) and DMF, at a concentration of 30 mg/mL.[1]

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a solubilizing organic solvent to an aqueous environment where its solubility is much lower. To prevent this, consider the following:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity.

  • Dilution Method: Instead of adding the concentrated stock directly to your final volume of medium, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium.

  • Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Q4: Are there alternative methods to using DMSO for solubilizing this compound?

A4: Yes, several alternative methods can be employed to improve the aqueous solubility of this compound:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, forming inclusion complexes with increased water solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Lipid-Based Formulations: These include micelles, liposomes, and self-emulsifying drug delivery systems (SEDDS). These formulations can encapsulate this compound within a lipid core, allowing for its dispersion in aqueous media.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Potential Cause Explanation Troubleshooting Step
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous buffer is higher than its maximum solubility.Determine the kinetic solubility of this compound in your specific buffer system (see Protocol 2). Reduce the final concentration to below this limit.
"Solvent Shock" Rapid dilution of the DMSO stock into the aqueous buffer causes the compound to crash out of solution.Use a serial dilution method. Prepare an intermediate dilution in the buffer before making the final dilution. Add the stock solution slowly while vortexing.
Low Temperature The solubility of many compounds decreases at lower temperatures.Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: this compound Solution Appears Cloudy or Forms a Precipitate Over Time
Potential Cause Explanation Troubleshooting Step
Metastable Solution The initial solution was supersaturated and the compound is slowly precipitating out to reach its thermodynamic equilibrium solubility.Consider using a solubilization method that provides greater stability, such as forming an inclusion complex with cyclodextrins or using a lipid-based formulation.
Interaction with Media Components Components in the cell culture medium (e.g., proteins in serum) may be causing the compound to precipitate over time.Evaluate the stability of this compound in your complete cell culture medium over the time course of your experiment. If instability is observed, consider preparing fresh working solutions more frequently or using a different solubilization approach.
pH Changes Changes in the pH of the medium during incubation (e.g., due to cellular metabolism) can affect the solubility of the compound.Monitor the pH of your culture medium. If significant changes are observed, consider using a more strongly buffered medium.

Quantitative Data Summary

Due to the limited availability of specific quantitative aqueous solubility data for this compound, the following table provides a general comparison of common solubilization strategies for lipophilic compounds.

Solubilization Method Typical Solubility Enhancement Advantages Considerations
Co-solvents (e.g., DMSO) Variable, depends on co-solvent percentageSimple to prepare stock solutionsPotential for solvent toxicity and artifacts in assays. Final concentration must be carefully controlled.
Cyclodextrins (e.g., HP-β-CD) 10 to 1000-fold or moreLow toxicity, can increase bioavailability in vivoComplexation efficiency is dependent on the specific drug and cyclodextrin.
Lipid-Based Formulations (e.g., SEDDS) Can solubilize high concentrations of lipophilic drugsCan improve oral bioavailability, protects drug from degradationMore complex to formulate and characterize.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution Using DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder into a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer from a DMSO stock solution without immediate precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare a serial 2-fold dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.

  • Add a fixed volume (e.g., 198 µL) of the aqueous buffer to the wells of the clear bottom plate.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution of this compound to the corresponding wells of the plate containing the buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 1%.

  • Include a blank control (buffer only) and a vehicle control (buffer with 1% DMSO).

  • Mix the plate gently on a plate shaker for 1-2 hours at room temperature.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine the Stoichiometry: A phase solubility study is recommended to determine the optimal molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The resulting powder can be reconstituted in aqueous buffers for in vitro assays. The solubility of the complex should be determined to confirm the enhancement.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Start stock Prepare High-Concentration Stock in DMSO start->stock sol_method Choose Solubilization Method stock->sol_method direct_dilution Direct Dilution sol_method->direct_dilution Co-solvent cyclo Cyclodextrin Complexation sol_method->cyclo Inclusion Complex lipid Lipid-Based Formulation sol_method->lipid Encapsulation add_to_media Add to Pre-warmed Cell Culture Media direct_dilution->add_to_media cyclo->add_to_media lipid->add_to_media incubate Incubate with Cells add_to_media->incubate precipitate Precipitation Observed? add_to_media->precipitate endpoint Measure Endpoint incubate->endpoint end End endpoint->end precipitate->incubate No adjust Adjust Concentration or Dilution Method precipitate->adjust Yes adjust->add_to_media

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

ACAT_inhibition_pathway cluster_cell Cellular Cholesterol Homeostasis cholesterol Free Cholesterol (in ER membrane) acat1 ACAT1 cholesterol->acat1 fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->acat1 cholesteryl_esters Cholesteryl Esters acat1->cholesteryl_esters lipid_droplets Storage in Lipid Droplets cholesteryl_esters->lipid_droplets downstream Downstream Effects: - Reduced cholesterol storage - Altered membrane properties - Impact on cell signaling cholesteryl_esters->downstream oleyl_anilide This compound oleyl_anilide->acat1 Inhibition

References

Technical Support Center: Oleyl Anilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleyl Anilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction mixture turned dark brown/black. What is the cause and how can I prevent it?

A: Aniline (B41778) and its derivatives are prone to air oxidation, which results in the formation of intensely colored polymeric impurities.[1] This process can be accelerated by factors such as light, heat, and the presence of metal ions. To minimize oxidation, it is crucial to use purified reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: I am observing significant amounts of unreacted starting materials in my TLC/LC-MS analysis. What are the potential reasons for low conversion?

A: Low conversion can stem from several factors:

  • Poor Quality Reagents: Impurities in oleic acid or aniline can interfere with the reaction.[2] Ensure the purity of your starting materials. Commercial oleic acid may contain hydroperoxides and other impurities that should be removed.[3] Aniline should be purified to remove sulfur-containing impurities and oxidation products.[4]

  • Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature to ensure it is within the optimal range for the specific protocol being used.[2]

  • Insufficient Reaction Time: Amide formation can sometimes be slow. Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion before workup.[2]

  • Catalyst Deactivation: If using a catalyst, it may be sensitive to air or moisture. Ensure proper handling and activation of the catalyst.

Q3: How can I effectively purify the final this compound product?

A: Purification of this compound can be achieved through chromatographic methods. Thin-layer chromatography (TLC) can be used to monitor the separation. A suggested solvent system for TLC is petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v), where this compound has an Rf value of approximately 0.54.[5][6] For larger scale purification, column chromatography using silica (B1680970) gel is a common method. The final product can also be quantified by reversed-phase high-performance liquid chromatography (HPLC).[5][6]

Troubleshooting Guide: Overcoming Poor Yield

This guide addresses specific issues that can lead to poor yields in this compound synthesis.

Problem 1: Low Yield Due to Side Reactions
Symptom Potential Cause Recommended Solution
Formation of multiple spots on TLC close to the product spot.Over-acylation: The product aniline may react further with the activated oleic acid derivative.Use a controlled stoichiometry, often with a slight excess of the limiting reagent. Consider slow, dropwise addition of the acylating agent to the aniline solution.
Presence of a baseline spot on TLC that is not oleic acid.Polymerization of Aniline: As mentioned in the FAQs, aniline can oxidize and polymerize, especially under harsh conditions.Conduct the reaction under an inert atmosphere and use purified aniline. Avoid excessive heating.
Formation of an unexpected, more polar byproduct.Hydrolysis of Activated Oleic Acid: If using an activated form of oleic acid (e.g., an acyl chloride), residual water in the solvent or on glassware can lead to hydrolysis back to oleic acid.Use anhydrous solvents and dry glassware thoroughly before starting the reaction.
Problem 2: Inefficient Reaction Conditions
Parameter Issue Troubleshooting Steps
Solvent The chosen solvent may not be optimal for solubility of reactants or for the reaction mechanism.Screen different aprotic solvents of varying polarity, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).
Temperature The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.Initially, run the reaction at room temperature and monitor progress. If slow, gradually increase the temperature (e.g., to 40-50 °C) while monitoring for byproduct formation.
Coupling Agent The chosen coupling agent for the amidation may not be effective.If directly coupling oleic acid and aniline, consider using common peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU.
Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions.Typically, a 1:1 to 1:1.2 molar ratio of oleic acid to aniline is a good starting point. Optimize this ratio based on experimental results.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Acyl Chloride

This protocol is a generalized procedure based on common amidation reactions.

Step 1: Activation of Oleic Acid

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve oleic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring the evolution of gas.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude oleoyl (B10858665) chloride.

Step 2: Amidation

  • In a separate flask under an inert atmosphere, dissolve aniline (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM.

  • Cool the aniline solution to 0 °C.

  • Dissolve the crude oleoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Visualizations

Reaction Pathway for this compound Synthesis

Oleyl_Anilide_Synthesis Oleic_Acid Oleic Acid Activated_Oleic_Acid Activated Oleic Acid (e.g., Acyl Chloride) Oleic_Acid->Activated_Oleic_Acid + Aniline Aniline Oleyl_Anilide This compound Activated_Oleic_Acid->Oleyl_Anilide + Aniline Coupling_Agent Coupling Agent (e.g., SOCl2, DCC) Coupling_Agent->Activated_Oleic_Acid Base Base (e.g., Triethylamine) Base->Oleyl_Anilide HCl scavenger

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Start->Analyze_Byproducts Impure Impure? Check_Purity->Impure Conditions_Suboptimal Conditions Suboptimal? Check_Conditions->Conditions_Suboptimal Byproducts_Present Side Reactions Evident? Analyze_Byproducts->Byproducts_Present Impure->Check_Conditions No Purify Purify Oleic Acid and Aniline Impure->Purify Yes Purify->Start Retry Synthesis Conditions_Suboptimal->Analyze_Byproducts No Optimize Optimize: - Temperature - Solvent - Time Conditions_Suboptimal->Optimize Yes Optimize->Start Retry Synthesis Byproducts_Present->Check_Purity No Modify_Protocol Modify Protocol: - Adjust Stoichiometry - Use Inert Atmosphere Byproducts_Present->Modify_Protocol Yes Modify_Protocol->Start Retry Synthesis

Caption: A logical workflow for troubleshooting poor yields.

Relationship Between Reaction Parameters and Outcomes

Parameter_Relationships Yield Yield Temp Temperature Temp->Yield +/- Side_Reactions Side Reactions Temp->Side_Reactions + Conversion Conversion Rate Temp->Conversion + Purity Reagent Purity Purity->Yield + Purity->Side_Reactions - Atmosphere Inert Atmosphere Atmosphere->Yield + Atmosphere->Side_Reactions - Time Reaction Time Time->Yield + Time->Conversion + Side_Reactions->Yield - Conversion->Yield +

References

Oleyl anilide stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of oleyl anilide in common experimental buffers. Researchers, scientists, and drug development professionals can use this resource to mitigate common challenges encountered during in vitro and in vivo experiments.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in Aqueous Buffers

Q1: My this compound solution, prepared from a DMSO stock, becomes cloudy or shows precipitation when diluted into my aqueous experimental buffer (e.g., PBS, cell culture media). What is happening and how can I fix it?

A1: This is a common issue arising from the low aqueous solubility of this compound, a lipophilic molecule. When the DMSO stock is diluted in an aqueous buffer, the this compound may come out of solution.

Troubleshooting Steps:

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the buffer, try adding the buffer drop-wise to the vigorously vortexing stock solution. This gradual change in solvent polarity can help maintain solubility.[1]

  • Use a Carrier Protein: For cell-based assays, consider pre-complexing this compound with fatty acid-free bovine serum albumin (BSA). BSA can act as a carrier and improve the solubility of lipophilic molecules in culture media.[2]

  • Reduce Final Concentration: The intended concentration may exceed the solubility limit of this compound in your specific buffer. Try working with a lower final concentration if your experimental design permits.[2]

  • Warm the Buffer: Gently warming the buffer to 37°C before and during the dilution of the stock solution can sometimes improve solubility. However, be cautious about potential temperature-induced degradation with prolonged incubation.[1]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous stock solutions can promote precipitation of less soluble components.[3]

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No success Solution is clear reduce_concentration->success optimize_dilution Add buffer drop-wise to vortexing stock check_dilution->optimize_dilution No use_carrier Consider using a carrier protein (e.g., BSA) check_dilution->use_carrier Yes optimize_dilution->success warm_buffer Gently warm the buffer (e.g., to 37°C) use_carrier->warm_buffer check_storage Have stock solutions undergone freeze-thaw cycles? warm_buffer->check_storage aliquot_stock Aliquot stock solutions to avoid freeze-thaw check_storage->aliquot_stock Yes fail Precipitation persists check_storage->fail No aliquot_stock->success

Caption: A flowchart to troubleshoot precipitation of this compound in aqueous buffers.

Issue: Suspected Chemical Degradation

Q2: I am concerned that my this compound is degrading in my experimental buffer over the course of my experiment. What are the likely degradation pathways and how can I assess stability?

A2: The primary degradation pathways for this compound in experimental buffers are likely hydrolysis and oxidation, especially with prolonged incubation, non-neutral pH, or exposure to light and air.

Potential Degradation Pathways:

  • Hydrolysis: The anilide bond can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, yielding oleic acid and aniline. The rate of hydrolysis is influenced by pH and temperature.

  • Oxidation: The oleyl moiety contains a double bond that can be susceptible to oxidation, leading to the formation of epoxides and other oxidation products.[4] This can be accelerated by the presence of metal ions or exposure to air and light.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method to assess the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of this compound remaining over time in a selected experimental buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Experimental buffer of interest (e.g., PBS, Tris, HEPES)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), optional

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Working Solution Preparation: Dilute the stock solution into the experimental buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects.

  • Time-Point Sampling: Aliquot the working solution into several vials and incubate under the desired experimental conditions (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately quench any further degradation by freezing at -80°C or by mixing with a stabilizing solvent.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient appropriate for separating this compound from its potential degradation products (e.g., a gradient of ACN and water, with 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 243 nm).

    • Inject the samples from each time point.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from a standard.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Workflow for Assessing this compound Stability

G start Prepare this compound in Buffer incubate Incubate under Experimental Conditions start->incubate sample Sample at Time Points (T=0, T=x, ...) incubate->sample quench Quench Degradation (e.g., Freeze) sample->quench analyze Analyze by HPLC-UV quench->analyze quantify Quantify Peak Area of this compound analyze->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate end Determine Stability Profile calculate->end

Caption: A workflow diagram for the experimental assessment of this compound stability.

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. For stock solutions in organic solvents like DMSO, it is recommended to store them in tightly sealed vials at -20°C or -80°C and to prepare fresh dilutions in aqueous buffers for each experiment.

Q4: How does pH affect the stability of this compound?

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: The primary expected degradation products from hydrolysis would be oleic acid and aniline . Oxidation of the oleyl chain could lead to various oxidized fatty acid derivatives. When analyzing stability, it is useful to monitor for the appearance of new peaks in your chromatogram that could correspond to these degradation products.

Q6: Can the type of buffer (e.g., phosphate (B84403) vs. Tris) impact the stability of this compound?

A6: Yes, buffer components can potentially influence the stability of a compound.[5][6][7] While specific studies on this compound are lacking, some buffers can catalyze hydrolysis or interact with the compound. It is recommended to use common, well-characterized buffers and to perform a preliminary stability check if the experimental setup is novel or involves long incubation times.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityReference
DMF~30 mg/mL[8]
DMSO~30 mg/mL[8]
Ethanol~30 mg/mL[8]
Aqueous BuffersLow (prone to precipitation)Inferred from fatty acid behavior[2]

Table 2: Stability Profile of this compound

ConditionStabilityDegradation PathwayReference/Note
Solid, -20°C≥ 4 years-[8]
Room Temperature (Solid)Chemically stable under standard ambient conditions-[2]
Aqueous Solution (Acidic pH)Potentially reducedHydrolysisInferred from general anilide chemistry[9]
Aqueous Solution (Neutral pH)Likely most stable-Inferred from general anilide chemistry
Aqueous Solution (Alkaline pH)Potentially reducedHydrolysisInferred from general anilide chemistry[9]
Exposure to Air/LightPotentially reducedOxidationInferred from related compounds[4]

References

Technical Support Center: Troubleshooting Oleyl Anilide Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Oleyl anilide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A typical starting point for the analysis of this compound, a non-polar compound, is reversed-phase high-performance liquid chromatography (RP-HPLC). Given its structure (an amide of oleic acid and aniline), a C18 column is a suitable stationary phase. The mobile phase will likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A UV detector is commonly used for detection, as the aniline (B41778) moiety provides a chromophore.

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for a compound like this compound in RP-HPLC is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[1] Since the aniline portion of the molecule can be basic, it can interact with acidic silanols.[1]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[2]

  • Use of an End-Capped Column: Employing a modern, well-end-capped C18 column will minimize the number of accessible silanol groups.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.

Q3: I am observing a drift in the retention time of my this compound peak. What should I investigate?

Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or the column itself.[3][4]

Troubleshooting Retention Time Drift:

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of drifting retention times.[5]

  • Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves for accuracy. If preparing manually, ensure accurate measurement and thorough mixing. Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time.[3]

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[6]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Q4: The resolution between this compound and other components in my sample is poor. How can I improve it?

Poor resolution can be addressed by optimizing the three main factors that influence chromatographic separation: efficiency, selectivity, and retention.[7]

Strategies to Improve Resolution:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Gradient Profile: If using a gradient method, modifying the slope of the gradient can improve the separation of complex mixtures. A shallower gradient generally provides better resolution.

  • Column Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly increase column efficiency and, consequently, resolution.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue when analyzing compounds with basic functionalities like this compound. This guide provides a systematic workflow to identify and resolve the problem.

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed check_overload Check for Column Overload Inject a 1:10 dilution of the sample start->check_overload overload_yes Peak shape improves? (Yes) check_overload->overload_yes Symmetrical peak at lower concentration overload_no Peak shape improves? (No) check_overload->overload_no Peak still tails solution_overload Solution: Reduce sample concentration or injection volume. overload_yes->solution_overload check_pH Check Mobile Phase pH Is an acidic modifier (e.g., 0.1% Formic Acid) being used? overload_no->check_pH end Problem Resolved solution_overload->end pH_no No check_pH->pH_no pH_yes Yes check_pH->pH_yes solution_pH Solution: Add 0.1% Formic Acid or TFA to the mobile phase. pH_no->solution_pH check_column Evaluate Column Condition Is the column old or has it been used with harsh conditions? pH_yes->check_column solution_pH->end column_yes Yes check_column->column_yes column_no No check_column->column_no solution_column Solution: Flush the column with a strong solvent or replace the column. column_yes->solution_column column_no->end solution_column->end

Caption: A step-by-step guide to troubleshooting peak tailing for this compound.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Solvent Acetonitrile or Methanol
Protocol 2: Evaluating the Effect of Mobile Phase pH on Peak Shape

This experiment is designed to demonstrate the impact of mobile phase pH on the peak shape of this compound.

  • Prepare Mobile Phases:

    • Mobile Phase 1 (Neutral): Water and Acetonitrile (in the same proportions as your gradient).

    • Mobile Phase 2 (Acidic): Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid.

  • Equilibrate the Column: Equilibrate the C18 column with Mobile Phase 1 for at least 15-20 column volumes.

  • Inject Sample: Inject your this compound standard.

  • Record Chromatogram: Observe the peak shape and tailing factor.

  • Switch Mobile Phase: Flush the system and equilibrate the column with Mobile Phase 2.

  • Inject Sample: Inject the same this compound standard.

  • Record and Compare: Compare the chromatogram with the one obtained using the neutral mobile phase.

Expected Outcome: The peak shape of this compound is expected to be more symmetrical with a lower tailing factor when using the acidic mobile phase due to the suppression of silanol interactions.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase ConditionTailing Factor (As)Theoretical Plates (N)
Neutral (Water/Acetonitrile)1.83500
Acidic (0.1% Formic Acid)1.15500

Note: The data presented in this table is hypothetical and for illustrative purposes to show the expected trend.

Mandatory Visualization

Logical Relationship for Troubleshooting Poor Resolution

start Start: Poor Resolution check_retention Is Retention Factor (k') Optimal? (Ideally between 2 and 10) start->check_retention retention_low k' < 2 check_retention->retention_low retention_ok 2 < k' < 10 check_retention->retention_ok solution_retention Solution: Decrease organic solvent percentage in mobile phase. retention_low->solution_retention check_selectivity Is Selectivity (α) the Issue? (Peaks are close but somewhat separated) retention_ok->check_selectivity end Resolution Improved solution_retention->end selectivity_yes Yes check_selectivity->selectivity_yes selectivity_no No check_selectivity->selectivity_no solution_selectivity Solution: 1. Change organic modifier (ACN to MeOH or vice versa). 2. Change stationary phase (e.g., C18 to Phenyl-Hexyl). selectivity_yes->solution_selectivity check_efficiency Is Efficiency (N) Low? (Peaks are broad) selectivity_no->check_efficiency solution_selectivity->end efficiency_yes Yes check_efficiency->efficiency_yes solution_efficiency Solution: 1. Use a longer column. 2. Use a column with smaller particles. 3. Check for extra-column volume. efficiency_yes->solution_efficiency solution_efficiency->end

References

Technical Support Center: Optimizing TLC for Oleic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful Thin-Layer Chromatography (TLC) analysis of oleic acid anilide.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the TLC of oleic acid anilide?

A recommended and effective starting solvent system for separating oleic acid anilide from its precursor, oleic acid, is a mixture of petroleum ether:ethyl acetate (B1210297):ammonium (B1175870) hydroxide (B78521) in an 80:20:1 (v/v/v) ratio .[1] This system leverages a basic modifier to ensure good separation.

Q2: What is the expected Retention Factor (Rf) for oleic acid anilide?

In the recommended petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1) system, oleic acid anilide has a reported Rf value of approximately 0.54 .[1] In this system, unreacted oleic acid is expected to remain at the origin (Rf ≈ 0).[1] It is important to remember that Rf values can vary slightly based on experimental conditions such as temperature, adsorbent thickness, and chamber saturation.[2]

Q3: How is the Retention Factor (Rf) calculated?

The Rf value is a ratio calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[3]

Formula: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)[4][5]

Q4: What basic equipment and materials are required for this TLC experiment?

To perform TLC for oleic acid anilide, you will need the following:

  • Stationary Phase: Silica (B1680970) gel pre-coated TLC plates.

  • Mobile Phase: A prepared solvent system (e.g., petroleum ether, ethyl acetate, ammonium hydroxide).[1]

  • TLC Chamber: A glass tank with a lid to maintain a saturated atmosphere.[6]

  • Spotting: Glass capillary tubes.[7]

  • Marking: A pencil to mark the origin and solvent front (ink from a pen will run with the solvent).[8]

  • Visualization: A method to see the spots, such as a UV lamp or a chemical stain (e.g., iodine vapor or potassium permanganate (B83412) dip).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of oleic acid anilide.

Q5: Problem: My spot is at the baseline or has a very low Rf (Rf < 0.2). What does this mean and what should I do?

  • Cause: This indicates that the mobile phase (solvent system) is not polar enough to move the analyte up the silica plate.[9] The compound has a stronger affinity for the stationary phase than the mobile phase.

  • Solution: You need to increase the polarity of the solvent system. For a petroleum ether/ethyl acetate mixture, you can achieve this by incrementally increasing the proportion of the more polar solvent, ethyl acetate.[9] For example, try changing the ratio from 9:1 to 8:2 (petroleum ether:ethyl acetate).

Q6: Problem: My spot is near the solvent front or has a very high Rf (Rf > 0.8). How do I fix this?

  • Cause: This signifies that the mobile phase is too polar for the compound, causing it to travel with the solvent front with minimal interaction with the silica gel.[9]

  • Solution: You must decrease the polarity of the solvent system. This can be done by increasing the proportion of the non-polar solvent (e.g., petroleum ether) or by choosing a less polar solvent altogether.[9] An ideal Rf value generally falls between 0.3 and 0.7.[10]

Q7: Problem: My compound appears as a long streak instead of a compact spot. Why is this happening?

  • Cause 1: Sample Overloading. Applying a too-concentrated sample is a very common cause of streaking.[11][12]

    • Solution: Dilute your sample in an appropriate solvent and re-spot a smaller amount on the TLC plate.

  • Cause 2: Interaction with Silica Gel. Oleic acid anilide is a weakly basic amide, while any residual oleic acid is acidic. These functional groups can interact strongly with the acidic sites on the silica gel, leading to tailing or streaking.[12][13]

    • Solution: Add a small amount of a modifier to your mobile phase to neutralize these interactions. For the acidic oleic acid, a trace of acetic or formic acid can help.[11] For the weakly basic anilide, adding a small amount of a base like triethylamine (B128534) or ammonium hydroxide (as in the recommended system) is effective.[1][14]

  • Cause 3: Insoluble Sample. If the sample is not fully dissolved in the mobile phase, it can cause streaking from the origin.

    • Solution: Ensure your sample is fully dissolved before spotting and consider using a different solvent for sample preparation if necessary.

Q8: Problem: The spots for oleic acid and oleic acid anilide are not well-separated.

  • Cause: The chosen solvent system does not have the required selectivity to resolve the two compounds.

  • Solution: The recommended system of petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1) is specifically designed to address this.[1] The ammonium hydroxide deprotonates the carboxylic acid of oleic acid, making it ionic and highly polar, thus immobilizing it at the baseline. The neutral, less polar anilide product travels up the plate, resulting in excellent separation.[1] If separation is still poor, ensure the solvent system was prepared freshly and with the correct proportions.

Q9: Problem: I don't see any spots on my plate after development and visualization.

  • Cause 1: Insufficient Concentration. The amount of compound spotted was too low to be detected.[8]

    • Solution: Concentrate your sample or spot multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[11]

  • Cause 2: Ineffective Visualization. Oleic acid anilide may not be UV-active.

    • Solution: Use a different visualization technique. Staining with iodine vapor is a good general-purpose method for lipids and other organic compounds. A potassium permanganate (KMnO₄) dip is also very effective as it reacts with the double bond in the oleic acid moiety, appearing as a yellow spot on a purple background.

  • Cause 3: Sample Evaporation. If your compound is volatile, it may have evaporated from the plate during development.[11]

    • Solution: This is unlikely for oleic acid anilide but can be mitigated by keeping the developing chamber properly sealed.

Data Summary

The table below summarizes reported TLC data for oleic acid anilide and related compounds.

CompoundSolvent System (v/v/v)AdsorbentRf ValueReference
Oleic Acid Anilide Petroleum Ether : Ethyl Acetate : Ammonium Hydroxide (80:20:1)Silica Gel0.54[1]
Oleic Acid Petroleum Ether : Ethyl Acetate : Ammonium Hydroxide (80:20:1)Silica GelAt origin[1]
Aniline Petroleum Ether : Ethyl Acetate : Ammonium Hydroxide (80:20:1)Silica Gel0.34[1]
Oleic Acid Hexane : Diethyl Ether : Acetic Acid (70:30:1)Silica Gel~0.29[15]

Experimental Protocol: Standard TLC Procedure

This protocol outlines the fundamental steps for running a TLC plate to analyze oleic acid anilide.

1. Chamber Preparation:

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the chamber atmosphere with solvent vapor.

  • Cover the chamber with its lid and let it equilibrate for 5-10 minutes.[2]

2. Plate Preparation and Spotting:

  • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.

  • Dip a capillary tube into your diluted sample solution.

  • Briefly and gently touch the tip of the capillary tube to the origin line on the plate to apply a small, compact spot (1-2 mm in diameter).[2]

  • Allow the solvent to completely evaporate. If necessary, co-spot standards (oleic acid, pure anilide) in separate lanes.

3. Plate Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[8]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[9]

4. Marking and Visualization:

  • Immediately use a pencil to mark the position of the solvent front before it evaporates.[9]

  • Allow the plate to air dry completely.

  • Visualize the spots using an appropriate method (e.g., view under a UV lamp, place in a chamber with iodine crystals, or dip in a staining solution like potassium permanganate).

  • Gently circle the visible spots with a pencil.

5. Analysis:

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot.[16]

Workflow for TLC Solvent System Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for a new compound, such as a derivative of oleic acid anilide.

TLC_Optimization_Workflow start Start: Dissolve Sample in Volatile Solvent prep_plate Prepare Silica TLC Plate (Draw Origin Line) start->prep_plate initial_system Select Initial Solvent System (e.g., Hexane:EtOAc 8:2) prep_plate->initial_system run_tlc Develop TLC Plate in Saturated Chamber initial_system->run_tlc visualize Visualize Plate (UV, Iodine, Stain) run_tlc->visualize calculate_rf Calculate Rf Value visualize->calculate_rf decision Evaluate Rf and Spot Shape calculate_rf->decision rf_low Problem: Rf Too Low (<0.2) Spot is on baseline decision->rf_low Low Rf rf_high Problem: Rf Too High (>0.8) Spot at solvent front decision->rf_high High Rf streaking Problem: Spot is Streaking decision->streaking Streaking rf_good Result: Good Separation (0.2 < Rf < 0.8) decision->rf_good Good Rf increase_polarity Action: Increase Mobile Phase Polarity (e.g., More EtOAc) rf_low->increase_polarity decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., Less EtOAc) rf_high->decrease_polarity troubleshoot_streak Action: 1. Dilute Sample 2. Add Modifier (Acid/Base) streaking->troubleshoot_streak end_node End: Optimized System Found rf_good->end_node increase_polarity->run_tlc decrease_polarity->run_tlc troubleshoot_streak->run_tlc

Caption: Workflow for systematic TLC solvent system optimization.

References

Preventing degradation of Oleyl anilide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oleyl anilide during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, oiling out) Oxidation of the oleyl group or other oxidative degradation.Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Avoid high temperatures.
Hydrolysis due to moisture.Store in a desiccator or a controlled low-humidity environment. Ensure all solvents and containers are anhydrous.
Decrease in purity or appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Hydrolysis of the amide bond.Check for sources of moisture and acid/base contamination in the storage environment. Store at or below the recommended -20°C.
Oxidation of the double bond in the oleyl chain.Purge containers with an inert gas before sealing. Consider adding an antioxidant like BHT or Vitamin E for long-term storage in solution, ensuring it does not interfere with downstream applications.
Photodegradation.Store in light-resistant containers and in a dark location.
Inconsistent experimental results or loss of biological activity Degradation of the this compound stock.Re-evaluate the purity of the stored material using a validated analytical method. Prepare fresh solutions for critical experiments. Review storage and handling procedures.
Precipitation of the compound from a solution during storage Poor solubility in the chosen solvent at the storage temperature.Confirm the solubility of this compound in the selected solvent at the storage temperature. Consider preparing a more dilute stock solution or using a different solvent system.
Degradation leading to less soluble products.Analyze the precipitate and supernatant to identify the components. This can help confirm the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can be cleaved, especially in the presence of moisture, acids, or bases, to yield oleic acid and aniline.

  • Oxidation: The double bond in the oleyl (unsaturated fatty acid) chain is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, and other oxidative cleavage products. This process can be accelerated by exposure to oxygen, light, and heat.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C or below . It should be kept in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Storing in a desiccator can provide additional protection against hydrolysis. One supplier suggests a stability of at least four years under these conditions[1].

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid material. If you need to store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. This compound is soluble in DMF, DMSO, and ethanol[1].

  • Temperature: Store solutions at -20°C or -80°C.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Always store solutions in amber vials or in the dark.

Q4: I have observed degradation of my this compound sample. How can I identify the degradation products?

A4: Identifying degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • For Hydrolysis: Look for the mass corresponding to oleic acid and aniline.

  • For Oxidation: The mass of the degradation products will likely be higher than that of this compound due to the addition of oxygen atoms. A variety of products can be formed, making identification more complex.

A forced degradation study can be performed to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, for solutions, adding a small amount of an antioxidant can help prevent oxidative degradation of the oleyl chain. Common antioxidants used for lipids include butylated hydroxytoluene (BHT) and vitamin E (alpha-tocopherol). However, you must ensure that the chosen antioxidant does not interfere with your intended experimental use of the this compound.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.

Stress Condition Duration Temperature % this compound Remaining (Illustrative) Major Degradation Products (Expected)
0.1 M HCl48 hours60°C82%Oleic acid, Aniline
0.1 M NaOH24 hours60°C75%Oleic acid, Aniline
3% H₂O₂48 hoursRoom Temp88%Oxidized this compound derivatives
Thermal7 days70°C95%Minor oxidative and hydrolytic products
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp91%Oxidized this compound derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 70°C, protected from light.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 243 nm[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase starting composition.

Visualizations

Potential Degradation Pathways of this compound OleylAnilide This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) OleylAnilide->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) OleylAnilide->Oxidation OleicAcid Oleic Acid Hydrolysis->OleicAcid Aniline Aniline Hydrolysis->Aniline OxidizedProducts Oxidized Degradation Products (e.g., Peroxides, Aldehydes) Oxidation->OxidizedProducts

Caption: Degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Suspected Degradation CheckPurity Analyze Sample by HPLC Start->CheckPurity DegradationObserved Degradation Observed? CheckPurity->DegradationObserved ReviewStorage Review Storage Conditions: - Temperature (-20°C?) - Light exposure? - Inert atmosphere? DegradationObserved->ReviewStorage Yes NoDegradation No Degradation Observed DegradationObserved->NoDegradation No ReviewHandling Review Handling Procedures: - Anhydrous solvents? - Repeated freeze-thaw? ReviewStorage->ReviewHandling PrepareFresh Prepare Fresh Stock and Re-run Experiment ReviewHandling->PrepareFresh End Problem Resolved PrepareFresh->End InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther

Caption: Troubleshooting workflow for degradation.

Decision Logic for this compound Storage Start Select Storage Method for this compound Form Solid or Solution? Start->Form SolidStorage Store Solid at <= -20°C - Dark, dry, inert gas - Tightly sealed container Form->SolidStorage Solid Duration Long-term (>1 week) or Short-term? Form->Duration Solution LongTermSolution Aliquot into single-use vials - Store at -80°C - Purge with inert gas Duration->LongTermSolution Long-term ShortTermSolution Store at -20°C - Tightly sealed amber vial Duration->ShortTermSolution Short-term

Caption: Logic for selecting storage conditions.

References

How to address Oleyl anilide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Oleyl anilide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as N-phenyl-9Z-octadecenamide) is a weak inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2][3]. ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to an accumulation of free cholesterol within the cell. This disruption of cholesterol homeostasis can impact various cellular processes, including membrane composition and signaling pathways[1].

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a lipophilic molecule with poor aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, is a common issue and can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.

  • Low Temperature: Adding the compound to cold media can decrease its solubility.

  • Media Composition: Interactions with components in the cell culture medium, such as salts and proteins, can reduce its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 30 mg/mL[1]. Ethanol (B145695) and DMF are also suitable solvents with a similar solubility[1]. It is crucial to use anhydrous, cell culture-grade solvents to prevent degradation of the compound and introduction of contaminants.

Q4: How can I increase the solubility of this compound in my cell culture medium?

Several strategies can be employed to enhance the solubility of this compound in your experiments:

  • Bovine Serum Albumin (BSA): Complexing this compound with fatty acid-free BSA can significantly improve its solubility and delivery to cells in culture. BSA acts as a carrier protein for lipids and other hydrophobic molecules.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a series of intermediate dilutions in pre-warmed media.

  • Temperature Control: Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound is above its solubility limit in the aqueous medium.Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below.
Solvent Shock The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium causes the compound to precipitate.Perform a stepwise dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media while gently mixing.
Low Media Temperature Cold media reduces the solubility of hydrophobic compounds.Always use cell culture media that has been pre-warmed to 37°C.
Improper Mixing Insufficient mixing upon addition can lead to localized high concentrations and precipitation.Add the this compound stock solution dropwise to the vortex of the media while gently agitating.
Issue 2: Precipitation Observed After Incubation

Problem: The media appears clear initially, but a precipitate forms after a period of incubation (e.g., hours or overnight).

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is unstable over time.Lower the final working concentration of this compound. Use the protocol for determining the maximum soluble concentration to find a stable concentration for the duration of your experiment.
Interaction with Cellular Metabolites Changes in the media composition due to cellular metabolism (e.g., pH shifts) can decrease the solubility of this compound.Monitor the pH of your culture. Ensure your medium is adequately buffered for the cell density and duration of the experiment.
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a stage-top incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (357.6 g/mol ), calculate the mass needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the this compound: Carefully weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired concentration.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: The high concentration of DMSO will render the stock solution sterile. No further filtration is required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. It is recommended to test a range of concentrations relevant to your planned experiments (e.g., 1 µM to 100 µM).

  • Control Wells: Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a media-only control.

  • Incubation: Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Assessment: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).

  • Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of the wells at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration for your experimental conditions.

Protocol 3: Preparation of this compound-BSA Complex

Objective: To enhance the solubility of this compound in cell culture medium by complexing it with Bovine Serum Albumin (BSA).

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Fatty acid-free BSA

  • Sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium. Gently rotate to dissolve, avoiding foaming. Sterile filter the solution through a 0.22 µm filter.

  • Warm BSA Solution: In a sterile conical tube, warm the required volume of the BSA solution to 37°C.

  • Add this compound: While gently vortexing the warm BSA solution, slowly add the ethanolic stock solution of this compound to achieve the desired final concentration and molar ratio of this compound to BSA. A molar ratio of 2:1 to 5:1 (this compound:BSA) is a good starting point.

  • Incubate: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: This this compound-BSA complex solution can now be added to your complete cell culture medium to achieve the final desired working concentration.

Signaling Pathways and Experimental Workflows

// Nodes Oleyl_anilide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACAT1 [label="ACAT1", fillcolor="#FBBC05", fontcolor="#202124"]; Cholesterol [label="Free\nCholesterol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cholesteryl_Esters [label="Cholesteryl\nEsters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Droplets [label="Lipid Droplet\nStorage", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Membrane [label="ER Membrane\nCholesterol ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP_Transport [label="SREBP-2 Transport\n(ER to Golgi) ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt_Signaling [label="Akt Signaling\nPathway ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis ↑", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oleyl_anilide -> ACAT1 [label="Inhibits", style=dashed, arrowhead=tee]; Cholesterol -> ACAT1; ACAT1 -> Cholesteryl_Esters [label="Esterifies"]; Cholesteryl_Esters -> Lipid_Droplets; ACAT1 -> ER_Membrane [style=invis]; ER_Membrane -> SREBP_Transport; ER_Membrane -> Akt_Signaling; SREBP_Transport -> Cell_Proliferation; Akt_Signaling -> Cell_Proliferation; Akt_Signaling -> Apoptosis [style=dashed, arrowhead=tee];

{rank=same; Oleyl_anilide; Cholesterol;} {rank=same; ACAT1;} {rank=same; Cholesteryl_Esters; ER_Membrane;} {rank=same; Lipid_Droplets; SREBP_Transport; Akt_Signaling;} {rank=same; Cell_Proliferation; Apoptosis;} } dot Figure 1: Simplified signaling pathway of ACAT1 inhibition by this compound.

// Nodes Start [label="Precipitation Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stock [label="Check Stock Solution\n(Clear? Fully Dissolved?)", fillcolor="#FBBC05", fontcolor="#202124"]; Precip_in_Stock [label="Precipitate in Stock", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Warm_Vortex [label="Warm (37°C) & Vortex Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Still_Precip [label="Still Precipitated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; New_Stock [label="Prepare Fresh Stock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Dilution [label="Review Dilution Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Dilution [label="Direct Dilution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stepwise [label="Use Stepwise Dilution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cold_Media [label="Using Cold Media?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Warm_Media [label="Use Pre-warmed (37°C) Media", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Concentration [label="Check Final Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; High_Conc [label="Concentration Too High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Determine_Solubility [label="Determine Max Soluble\nConcentration (Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_BSA [label="Consider BSA Complex\n(Protocol 3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Stock; Check_Stock -> Precip_in_Stock [label="No"]; Precip_in_Stock -> Warm_Vortex; Warm_Vortex -> Still_Precip; Still_Precip -> New_Stock [label="Yes"]; Still_Precip -> Check_Dilution [label="No"]; Check_Stock -> Check_Dilution [label="Yes"]; Check_Dilution -> Direct_Dilution; Direct_Dilution -> Stepwise [label="Yes"]; Direct_Dilution -> Cold_Media [label="No"]; Stepwise -> Cold_Media; Cold_Media -> Warm_Media [label="Yes"]; Cold_Media -> Check_Concentration [label="No"]; Warm_Media -> Check_Concentration; Check_Concentration -> High_Conc; High_Conc -> Determine_Solubility [label="Yes"]; Determine_Solubility -> Use_BSA; High_Conc -> Resolved [label="No"]; Use_BSA -> Resolved; New_Stock -> Check_Dilution; } dot Figure 2: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Enhancing the Purity of Synthesized Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of Oleyl anilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: Following the synthesis of this compound from oleic acid and aniline (B41778), the crude product typically contains several types of impurities:

  • Unreacted Starting Materials: Residual oleic acid and aniline are the most common impurities.[1]

  • Isomeric Impurities: Commercial oleic acid often contains its trans-isomer, elaidic acid.[2][3] This can lead to the formation of the corresponding elaidyl anilide, which can be difficult to separate from the desired this compound.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in the formation of highly colored impurities, often leading to a dark-colored crude product.[4][5]

  • Side-Reaction Products: Depending on the specific synthetic method and coupling agents used, byproducts from the reagents themselves may also be present.[6]

Q2: My crude this compound is a dark oil or solid. How can I decolorize it?

A2: Discoloration is typically due to oxidized impurities.[5] An effective method for decolorization is treatment with activated carbon during recrystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, and a small quantity of activated carbon is added to the solution. The mixture is briefly heated and then filtered while hot to remove the carbon and the adsorbed colored impurities. Subsequent cooling of the filtrate should yield lighter-colored crystals.[4][7]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the method of choice for purifying amides and is highly effective if the main impurities are small amounts of unreacted starting materials.[8] It is particularly useful for removing colored impurities when combined with activated charcoal.

  • Column Chromatography: This technique is excellent for separating the product from impurities with different polarities, such as unreacted oleic acid and aniline.[4] It is more versatile than recrystallization for complex mixtures.

  • Acid-Base Extraction: This is a useful preliminary purification step to remove acidic (oleic acid) or basic (aniline) impurities from the neutral this compound product.[7][9]

Q4: I'm seeing multiple spots on my TLC plate. What do they represent?

A4: A Thin-Layer Chromatography (TLC) analysis of your crude product can reveal the complexity of the mixture. Based on a reported solvent system, the spots can be tentatively identified:

  • Origin (Rf = 0): This spot likely corresponds to the highly polar oleic acid.[1]

  • Intermediate Rf (e.g., 0.34): This spot is characteristic of aniline.[1]

  • Higher Rf (e.g., 0.54): This is the desired product, this compound.[1]

  • Spots close to the product spot: These could be isomeric impurities (e.g., elaidyl anilide) or other non-polar byproducts.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction is an effective method to remove unreacted oleic acid and aniline. The process involves dissolving the crude mixture in an organic solvent and performing sequential washes:

  • Acid Wash (e.g., dilute HCl): This will protonate the basic aniline, converting it into a water-soluble salt that partitions into the aqueous layer.[7]

  • Base Wash (e.g., dilute NaHCO₃ or NaOH): This will deprotonate the acidic oleic acid, converting it into a water-soluble salt that also moves to the aqueous layer. The organic layer, now enriched with the neutral this compound, can be dried and the solvent evaporated. This is often used as a preliminary purification step before recrystallization or chromatography.

Troubleshooting Guides

Issue 1: Recrystallization Failure

SymptomPotential CauseTroubleshooting Steps
Oiling Out (Product separates as an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the impure product.Select a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly.[5]
The solution is too supersaturated or cooled too quickly.Reheat the solution to redissolve the product, potentially adding a small amount of extra solvent. Allow the solution to cool slowly at room temperature, then transfer to an ice bath.[5]
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the product and allow it to cool again.
Crystallization is kinetically slow.Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of pure this compound to induce crystallization.[7]
Low Recovery Too much solvent was used during dissolution.Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[4]
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the solution.

Issue 2: Poor Separation in Column Chromatography

SymptomPotential CauseTroubleshooting Steps
Poor Separation of Bands (Overlapping spots)The eluent (solvent system) polarity is not optimal.Optimize the solvent system using TLC. A less polar eluent will slow the elution of all compounds, potentially improving the separation of closely related spots.[5]
The column was overloaded with the sample.Use a larger column or reduce the amount of crude material loaded.
Streaking or Tailing of Bands The basic aniline impurity is interacting strongly with the acidic silica (B1680970) gel.Add a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%) to the eluent to suppress this interaction.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum possible volume of solvent before loading it onto the column.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
HexaneLowModerateGood (for non-polar impurities)
Ethanol (B145695)LowHighExcellent
AcetoneModerateHighFair (may need very low temps)
AcetonitrileLowHighExcellent[8]
Ethyl Acetate (B1210297)ModerateHighFair
WaterInsolubleInsolubleUnsuitable

Note: This data is qualitative and serves as a starting point for solvent screening.

Table 2: TLC Analysis of Crude this compound

A recommended TLC system uses a mobile phase of petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v) on a silica gel plate.[1]

CompoundTypical Rf Value
Oleic Acid~0.0
Aniline~0.34
This compound ~0.54

Experimental Protocols

Protocol 1: Decolorization and Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) and heat the mixture to boiling while stirring to dissolve the solid.[4][8]

  • Decolorization: If the solution is colored, remove it from the heat source and add a small amount (1-2% by weight of the crude product) of activated carbon.

  • Hot Filtration: Reheat the mixture to boiling for a few minutes. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.[4]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column, ensuring no air bubbles or cracks are present.[4]

  • Sample Loading: Dissolve the crude this compound in the minimum amount of the eluent (or a less polar solvent like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process using TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times to ensure complete removal of aniline.[7]

  • Base Wash: Add an equal volume of a dilute aqueous base (e.g., 1 M NaHCO₃). Shake and separate the layers as before. Repeat this wash to remove all the oleic acid.

  • Final Wash and Drying: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent to obtain the this compound, now free from acidic and basic impurities.

Mandatory Visualization

Caption: General Purification Workflow for this compound.

Troubleshooting issue Purity Issue Identified oiling_out Product 'Oiling Out' during Recrystallization? issue->oiling_out poor_sep Poor Separation on Column? issue->poor_sep colored Product is Colored? issue->colored change_solvent Change Solvent / Cool Slower oiling_out->change_solvent Yes optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent Yes charcoal Use Activated Charcoal colored->charcoal Yes

Caption: Troubleshooting Common Purification Issues.

Caption: Principle of Acid-Base Extraction for Purification.

References

Technical Support Center: Oleyl Anilide Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Oleyl anilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (also known as N-phenyl-9Z-octadecenamide) is a chemical compound that has been investigated for its various biological activities. Its primary mechanisms of action include the inhibition of two key enzymes:

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, such as anandamide.[1][2] By inhibiting FAAH, this compound can increase the levels of these endogenous signaling lipids, leading to the activation of cannabinoid receptors (like CB1) and other targets like PPAR-α.[1][2] This can influence various physiological processes, including pain, inflammation, and memory.[1][2]

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is an intracellular enzyme that plays a crucial role in cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage.[3][4] this compound can inhibit ACAT, leading to an accumulation of intracellular free cholesterol. This can impact cellular processes such as membrane composition, signaling pathways, and lipid droplet formation.[3][5]

This compound has also been identified as a contaminant in denatured rapeseed oil linked to the Toxic Oil Syndrome (TOS) in Spain in 1981, a condition characterized by a multi-systemic inflammatory response.[6][7][8]

Q2: What are the main sources of variability in this compound animal studies?

A2: Variability in animal studies with this compound can arise from several factors:

  • Animal-Specific Factors:

    • Strain and Genetics: Different animal strains can exhibit varied responses to this compound. For instance, A/J mice are highly susceptible to its toxic effects, experiencing a lethal wasting disease, while C57BL/6 mice show a polyclonal B cell activation without overt disease symptoms.[7] Genetic polymorphisms in enzymes like FAAH can also lead to differences in endocannabinoid signaling and metabolic responses.[9][10][11][12]

    • Individual Metabolism: There is significant individual variability in the hydrolysis and elimination of this compound, as well as in the activity of its target enzymes, FAAH and ACAT.[13]

  • Experimental Protocol Factors:

    • Formulation and Vehicle: this compound is a lipophilic compound with poor water solubility. The choice of vehicle for administration (e.g., oils, DMSO, co-solvent mixtures) can significantly impact its solubility, stability, and bioavailability, thus affecting experimental outcomes.[14][15][16][17][18]

    • Route and Technique of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the consistency of the technique are critical. Improper administration can lead to incorrect dosing, tissue damage, and stress, all of which can introduce variability.[19][20][21][22][23][24]

  • Environmental Factors:

    • Housing and Husbandry: Differences in animal housing conditions, diet, and handling can influence stress levels and physiological responses, contributing to variability.

    • Microbiome: The gut microbiome can influence the metabolism of administered compounds and modulate the immune system, potentially impacting the effects of this compound.

Q3: How can I prepare a stable and consistent formulation of this compound for in vivo studies?

A3: Due to its poor water solubility, preparing a suitable formulation for this compound is crucial. Here are some recommendations:

  • Vehicle Selection:

    • Oil-based vehicles: For oral administration, rapeseed oil has been used in some studies.[13] Other options like corn oil may also be suitable.[17]

    • Co-solvent systems: For intraperitoneal injections, a multi-component system is often necessary. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of a strong organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles such as polyethylene (B3416737) glycol (e.g., PEG300), surfactants (e.g., Tween 80), and saline or water.[14]

  • Preparation Procedure:

    • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Sonication: Use a sonicator to ensure complete dissolution of the compound in the stock solution.

    • Dilution: Slowly add the co-solvents (e.g., PEG300, Tween 80) to the DMSO stock solution while vortexing.

    • Final Dilution: Add the aqueous component (saline or water) dropwise while continuously mixing to avoid precipitation.

    • Final Concentration: Ensure the final concentration of DMSO is kept to a minimum (ideally below 10%, and as low as 1% if possible) to avoid vehicle-induced toxicity.[14]

  • Stability Check: Always prepare the formulation fresh before each use and visually inspect for any signs of precipitation.[14] Conduct a small pilot study to ensure the vehicle itself does not cause any adverse effects by including a vehicle-only control group.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in animal response within the same treatment group. Inconsistent dosing due to improper administration technique.Ensure all personnel are thoroughly trained and proficient in the chosen administration route (oral gavage or IP injection). Standardize the procedure for all animals.[19][20][21][22][23][24][25][26]
Precipitation of this compound in the formulation.Prepare the formulation fresh before each use. Visually inspect for any precipitates. Consider adjusting the vehicle composition or warming the solution slightly (if the compound is heat-stable).[14]
Animal stress from handling and injection.Acclimatize animals to handling and the experimental procedures. Use proper restraint techniques to minimize stress.[19][22][24]
Unexpected toxicity or adverse events at a previously reported "safe" dose. Strain-specific sensitivity.Be aware of the documented strain-dependent toxicity of this compound.[7] If using a different strain than cited in the literature, conduct a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
Vehicle toxicity.High concentrations of solvents like DMSO can be toxic.[14] Always include a vehicle-only control group to assess the effects of the formulation itself. Minimize the concentration of organic solvents in the final dosing solution.[14]
Formulation instability leading to dose variability.Ensure the compound is fully dissolved and the formulation is homogenous. Prepare fresh for each experiment.[14]
Inconsistent or no observable effect of this compound. Poor bioavailability due to formulation issues.Re-evaluate the vehicle and preparation method to improve the solubility and stability of this compound. Consider alternative routes of administration.[14][15][16][18]
Rapid metabolism of the compound.Be aware of the in vivo hydrolysis of this compound.[13] The dosing regimen may need to be adjusted (e.g., more frequent administration) to maintain effective concentrations.
Genetic variation in the target enzymes (FAAH, ACAT).Consider the genetic background of the animal model. If possible, use inbred strains to reduce genetic variability.[9][10][11][12]

Quantitative Data Summary

Table 1: Strain-Dependent Toxicity of this compound in Mice

Mouse StrainH-2 HaplotypeKey ObservationsOutcomeReference
A/JH-2aAcute lethal wasting disease, increased splenic IL-1α, IL-10, and IFN-γ mRNA, high in vitro TNF-α secretion.High susceptibility[7]
C57BL/6H-2bPolyclonal B cell activation, increased serum IgE, reduced TNF-β mRNA.Resistant to acute lethal effects[7]

Table 2: Pharmacokinetics of a Single Intragastric Dose of [14C]this compound in Porton Wistar Rats

ParameterFindingImplication for VariabilityReference
Excretion (3 days) ~60% of the radioactive label recovered in feces, primarily as unchanged anilide.Individual differences in gut absorption and metabolism can lead to variable systemic exposure.[13]
Remainder recovered in urine as hydrophilic metabolites.Variability in metabolic enzyme activity (hydrolysis) can alter the rate of clearance.[13]
Metabolism Extensive hydrolysis occurs before or during uptake from the gut.The extent of hydrolysis can vary between animals, affecting the amount of active compound absorbed.[13]
Lymphatic Absorption Less than 6% of the administered dose was identified as unchanged this compound in the lymph.Suggests that the primary route of absorption may not be lymphatic, but variability in this minor pathway could still contribute to overall differences in exposure.[13]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol is a generalized procedure and should be adapted and approved by the institution's Animal Care and Use Committee.

Materials:

  • This compound formulation (e.g., in rapeseed oil or a co-solvent system)

  • Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)[21][26]

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10-20 ml/kg.[21][26]

  • Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.[21]

    • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[20][25]

    • The needle should pass smoothly into the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.[20][21]

  • Substance Administration: Once the needle is in the stomach, administer the this compound formulation slowly and steadily.

  • Needle Removal: Withdraw the needle gently in a single, smooth motion.[20]

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[20][21]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is a generalized procedure and should be adapted and approved by the institution's Animal Care and Use Committee.

Materials:

  • This compound formulation (e.g., in a co-solvent system)

  • Appropriately sized needle for mice (e.g., 25-27 gauge)[19][24]

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended volume is typically < 10 ml/kg.[19]

  • Restraint: Restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Turn the mouse over to expose the abdomen. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[19][23][24]

  • Needle Insertion:

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[19][24]

  • Substance Administration: Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, inject the formulation.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

FAAH_Inhibition_Pathway oleyl_anilide This compound faah FAAH (Fatty Acid Amide Hydrolase) oleyl_anilide->faah Inhibits anandamide Anandamide (AEA) & Other Endocannabinoids faah->anandamide Degrades cb1 Cannabinoid Receptor 1 (CB1) anandamide->cb1 Activates ppara PPAR-α anandamide->ppara Activates egfr EGF/EGFR Pathway anandamide->egfr Modulates downstream Downstream Signaling (e.g., Pain modulation, Anti-inflammatory effects, Memory acquisition) cb1->downstream ppara->downstream egfr->downstream

Caption: FAAH Inhibition Pathway of this compound.

ACAT_Inhibition_Pathway oleyl_anilide This compound acat ACAT (Acyl-CoA:Cholesterol Acyltransferase) oleyl_anilide->acat Inhibits free_chol Free Cholesterol (Intracellular) acat->free_chol Accumulation chol_esters Cholesteryl Esters (Storage) acat->chol_esters Catalyzes free_chol->acat srebp2 SREBP-2 Pathway free_chol->srebp2 Modulates lxr LXR Pathway free_chol->lxr Activates apoptosis Apoptosis (Caspase Activation) free_chol->apoptosis Can Induce cellular_effects Cellular Effects (Cholesterol Efflux, Altered Gene Expression) srebp2->cellular_effects abca1 ABCA1 Expression lxr->abca1 Induces abca1->cellular_effects

Caption: ACAT Inhibition Pathway of this compound.

Experimental_Workflow start Start: Experimental Design animal_selection Animal Model Selection (e.g., Strain, Sex, Age) start->animal_selection formulation This compound Formulation (Vehicle Selection, Preparation) animal_selection->formulation dosing Dosing Regimen (Dose, Route, Frequency) formulation->dosing administration Administration (Oral Gavage or IP Injection) dosing->administration controls Control Groups (Vehicle, Naive) dosing->controls monitoring In-Life Monitoring (Clinical Signs, Body Weight) administration->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissues) monitoring->endpoint analysis Data Analysis endpoint->analysis end End: Interpretation analysis->end controls->administration

Caption: General Experimental Workflow for this compound Animal Studies.

References

Technical Support Center: Dealing with Autofluorescence in Oleyl Anilide-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with autofluorescence in cells treated with Oleyl anilide.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound experiments?

A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, a phenomenon that can be observed even in unstained samples.[1][2] In the context of your experiments, it can be a significant issue as it creates background noise that may obscure the specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio.[2][3] This interference can complicate the interpretation of results and potentially lead to false positives.[4]

Q2: Could the this compound treatment itself be causing the increase in autofluorescence?

A: Yes, it is possible. An increase in autofluorescence after drug treatment can stem from several sources:

  • Intrinsic Fluorescence of the Compound: Some organic molecules, including aniline (B41778) derivatives, are inherently fluorescent.[5][6] this compound may possess fluorescent properties that contribute to the background signal.

  • Cellular Stress and Lipofuscin Formation: Drug treatments can induce cellular stress, which may lead to the accumulation of lipofuscin, an aggregate of oxidized proteins and lipids that is highly autofluorescent.[5] This often appears as granular or punctate staining in the cytoplasm.[5]

  • Metabolic Changes: Cells contain endogenous fluorophores such as NADH and flavins.[2][3][4] Drug-induced alterations in cellular metabolism can change the concentration of these molecules, thereby affecting the level of autofluorescence.

Q3: My unstained, this compound-treated cells show high background fluorescence. What are the first steps to identify the source?

A: The first step is to run a set of proper controls to isolate the cause.[3][5] Image the following samples using the same settings:

  • Unstained, Untreated Cells: This establishes the baseline autofluorescence of your cell line.[5]

  • Unstained, Vehicle-Treated Cells: This control helps determine if the solvent used to dissolve the this compound contributes to autofluorescence.

  • Unstained, this compound-Treated Cells: This will confirm if the drug treatment itself increases autofluorescence.[5]

Additionally, performing a spectral lambda scan on your unstained, treated sample can help determine the emission spectra of the background fluorescence, which can guide your choice of fluorophores to avoid spectral overlap.[3]

Q4: How can I reduce autofluorescence during my experimental workflow?

A: There are several strategies you can implement at different stages of your experiment:

  • Choice of Media and Reagents: Use phenol (B47542) red-free culture medium or a clear buffered saline solution for live-cell imaging, as phenol red is highly fluorescent.[3] Reducing serum (e.g., FBS) concentration can also help, as it contains fluorescent molecules.[7] Specialized low-fluorescence media like FluoroBrite™ are also an option.[5][8]

  • Fixation Method: Aldehyde-based fixatives like formaldehyde (B43269) can induce autofluorescence by cross-linking proteins.[1][9] To minimize this, use the lowest effective concentration and fix for the minimum time required.[1][7] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[10][11]

  • Fluorophore Selection: A primary strategy is to use fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647), as endogenous autofluorescence is typically strongest in the blue-green range.[2][8][9][10]

  • Chemical Quenching: After staining, you can treat your samples with a chemical agent like Sudan Black B or Trypan Blue to quench autofluorescence, particularly from lipofuscin.[5][9][10]

Troubleshooting Guide

Problem 1: Diffuse, high background fluorescence across the entire cell after this compound treatment.
Possible Cause Recommended Solution
Intrinsic fluorescence of this compound. 1. Run Controls: Image unstained cells treated with this compound to confirm the drug's fluorescence. 2. Wash Thoroughly: Ensure extensive washing steps are included after drug treatment and before imaging to remove any unbound compound. 3. Spectral Separation: Use spectral imaging and linear unmixing if your microscope supports it to computationally separate the drug's signal from your probe's signal.
Culture medium components (phenol red, serum). [3][8]1. Switch to Phenol Red-Free Medium: Before imaging, replace the culture medium with a phenol red-free alternative or a clear buffered saline solution.[3] 2. Reduce Serum: Lower the concentration of Fetal Bovine Serum (FBS) in your medium, as it can be a source of fluorescence.[7] 3. Use Specialized Media: Consider using commercially available low-autofluorescence media.[5][8]
Fixative-induced autofluorescence. [1][9]1. Optimize Fixation: Reduce the concentration of formaldehyde and the incubation time to the minimum necessary for proper fixation.[7] 2. Change Fixative: Test organic solvents like pre-chilled methanol or ethanol as an alternative to aldehyde-based fixatives.[10] 3. Quench Aldehydes: Treat with a reducing agent like sodium borohydride (B1222165) after fixation to reduce aldehyde-induced fluorescence.[2][10]
Problem 2: Granular or punctate fluorescent spots appear in the cytoplasm after treatment.
Possible Cause Recommended Solution
Accumulation of lipofuscin due to cellular stress. [5]1. Chemical Quenching with Sudan Black B (SBB): SBB is a lipophilic dye effective at quenching lipofuscin-based autofluorescence.[5] Apply a 0.1% SBB solution in 70% ethanol after your final staining wash.[5] 2. Use Red/Far-Red Dyes: Shift your detection to longer wavelengths where lipofuscin fluorescence is weaker.[9] Lipofuscin has a broad emission spectrum that is more prominent in the green and yellow channels.[2][12][13]
Problem 3: The signal from my fluorescent probe is weak and difficult to distinguish from the background.
Possible Cause Recommended Solution
Low signal-to-noise ratio. 1. Use Brighter Fluorophores: Select bright fluorophores like PE or APC and their tandems for flow cytometry, or bright organic dyes for microscopy.[7][11] 2. Signal Amplification: Employ signal amplification techniques, such as using bright secondary antibodies or a tyramide signal amplification (TSA) system.[5] 3. Optimize Antibody/Probe Concentration: Titrate your fluorescent reagents to find the optimal concentration that maximizes the specific signal over the background.[10] 4. Photobleaching: Intentionally photobleach the background autofluorescence using high-intensity light before acquiring your image. Your specific fluorophore should be more resistant to bleaching than the endogenous molecules.[3]

Data Summary

Table 1: Common Endogenous Sources of Autofluorescence
Source Typical Excitation Max (nm) Typical Emission Max (nm) Primary Location
NADH/NADPH ~340-360~440-460Mitochondria
Flavins (FAD, FMN) ~450~520-540Mitochondria
Collagen ~325-400~400-450Extracellular Matrix
Elastin ~350-450~490-550Extracellular Matrix
Lipofuscin ~340-490Broad (450-700)Lysosomes
Tryptophan ~280~350Proteins

Note: These values are approximate and can vary based on the cellular microenvironment. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Staining to Quench Lipofuscin Autofluorescence

This protocol is performed after completing your standard immunofluorescence staining protocol, just before coverslipping.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • 0.2 µm syringe filter

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours at room temperature to ensure it fully dissolves.[5]

  • Filter the Solution: Pass the SBB solution through a 0.2 µm filter to remove any undissolved particles that could cause artifacts.[5]

  • Incubate Slides: After the final wash step of your immunofluorescence protocol, incubate the slides/coverslips with the filtered SBB solution for 10-20 minutes at room temperature in the dark.[5]

  • Wash Excess SBB: Wash the slides multiple times with PBS. It is crucial to wash thoroughly until no more color leaches from the sample, as residual SBB can interfere with imaging.[5]

  • Mount: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Image: Proceed with imaging, noting that SBB treatment is most effective for quenching fluorescence in the green and blue channels.[14]

Protocol 2: Optimized Immunofluorescence Workflow for High-Autofluorescence Samples

This workflow integrates several strategies to minimize autofluorescence from the start.

Procedure:

  • Cell Culture: If possible, plate cells on glass-bottom dishes or slides, which may have lower autofluorescence than polystyrene plastic.[10] For the final 24 hours before the experiment, switch to a phenol red-free and low-serum medium.

  • This compound Treatment: Treat cells with this compound as required by your experimental design.

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix with 4% paraformaldehyde for a minimal time (e.g., 10-15 minutes at room temperature). Alternatively , fix with ice-cold 100% methanol for 10 minutes at -20°C.

    • Wash 3 times with PBS.

  • (Optional) Sodium Borohydride Treatment (for aldehyde fixation only):

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

    • Incubate fixed cells for 10 minutes at room temperature.

    • Wash 3 times with PBS.

  • Permeabilization & Blocking:

    • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes (if required for your target).

    • Block with a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour.

  • Antibody Incubations:

    • Incubate with primary antibody diluted in blocking buffer (e.g., overnight at 4°C).

    • Wash 3 times with PBS.

    • Incubate with a bright, far-red conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash 3 times with PBS in the dark.

  • (Optional) SBB Quenching: If you anticipate lipofuscin autofluorescence, perform the Sudan Black B protocol as described above.

  • Mounting: Mount with an anti-fade mounting medium containing DAPI if nuclear counterstaining is desired.

  • Imaging: Image the sample, prioritizing the far-red channel for your specific signal to avoid the spectral regions where autofluorescence is highest.

Visualizations

Autofluorescence_Troubleshooting_Workflow start High Background Fluorescence Observed in this compound-Treated Cells control_check Step 1: Run Controls (Unstained Untreated vs. Treated) start->control_check source_drug Autofluorescence increases with treatment control_check->source_drug Yes source_inherent High baseline autofluorescence control_check->source_inherent No drug_cause Potential Cause: - Intrinsic drug fluorescence - Drug-induced cellular stress (e.g., Lipofuscin) source_drug->drug_cause inherent_cause Potential Cause: - Endogenous fluorophores (NADH, flavins) - Fixation method - Culture medium source_inherent->inherent_cause solution_drug Solutions: 1. Use Far-Red Fluorophores 2. Chemical Quenching (Sudan Black B) 3. Spectral Unmixing drug_cause->solution_drug solution_inherent Solutions: 1. Optimize Fixation Protocol 2. Use Autofluorescence-Free Medium 3. Photobleach Background inherent_cause->solution_inherent

Caption: Troubleshooting workflow for autofluorescence.

Caption: Potential sources of cellular autofluorescence.

Experimental_Workflow start Start: Cell Culture (Use low-AF media/plates) treatment This compound Treatment start->treatment fixation Fixation (Methanol or Optimized PFA) treatment->fixation quenching1 Quenching Step 1 (Optional) (Sodium Borohydride for PFA) fixation->quenching1 blocking Blocking & Permeabilization quenching1->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Use Far-Red Fluorophore) primary_ab->secondary_ab quenching2 Quenching Step 2 (Optional) (Sudan Black B for Lipofuscin) secondary_ab->quenching2 mount Mount with Anti-Fade Medium quenching2->mount image Image (Prioritize Far-Red Channel) mount->image

Caption: Optimized immunofluorescence workflow.

References

Optimization of Oleyl anilide dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleyl anilide in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
Q1: What is a typical starting dose for this compound in rodents? Published studies have used a range of doses depending on the animal model and administration route. For oral gavage in Sprague-Dawley rats, a dose of 250 mg/kg in mineral oil has been administered on alternate days for two weeks.[1][2] In Swiss mice, a daily oral dose of 50 mg/kg for 5 days has been reported to induce alterations in the immune response.[3][4] For intraperitoneal injections in MRL+/+ mice, a dose of 0.8 mmol/kg administered twice a week for 6 weeks has been used.
Q2: What is a suitable vehicle for administering this compound? Mineral oil has been successfully used as a vehicle for oral gavage administration of this compound in rats.[1][2] For intraperitoneal injections, the vehicle should be sterile and non-irritating, such as saline or a suitable solubilizing agent, though specific examples for this compound are limited in the literature. It is crucial to ensure the test compound is stable and soluble in the chosen vehicle.
Q3: What are the potential signs of toxicity I should monitor for? Common signs of toxicity observed in rodents following this compound administration include progressive body weight loss, changes in organ-to-body weight ratios (particularly for the spleen and lungs), and alterations in hematological parameters such as a decrease in red blood cells and hemoglobin content.[1][5] Immunological changes, including increased serum immunoglobulin levels, have also been reported.[3][4] In severe cases, significant weight loss and death have been observed.
Q4: I am observing high variability in my results. What could be the cause? High individual variability in tissue distribution of anilides has been reported, which could contribute to varied responses.[6] Ensure consistent administration technique, especially for oral gavage, as improper administration can lead to stress, injury, and inaccurate dosing.[7][8] The strain of the animal model can also significantly influence the outcome, with different mouse strains showing varying susceptibility and immune responses to this compound.[9]
Q5: How should I prepare my this compound formulation for oral gavage? To prepare a formulation for oral gavage, weigh the desired amount of this compound and dissolve it in a suitable vehicle like mineral oil to achieve the target concentration. Ensure the substance is thoroughly mixed to create a uniform suspension or solution. The final volume administered should be appropriate for the size of the animal, typically around 10 mL/kg for rats, and should not cause overdistension of the stomach.[10]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol is a generalized procedure based on standard laboratory practices.[7][10][11]

Materials:

  • This compound

  • Vehicle (e.g., mineral oil)

  • Appropriately sized gavage needles (ball-tipped)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately to calculate the correct dose volume.

    • Allow the animal to acclimate to the handling procedure to minimize stress.

  • Dose Preparation:

    • Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure it is well-mixed.

    • Draw the calculated volume into the syringe attached to the gavage needle.

  • Restraint and Administration:

    • Gently but firmly restrain the rat. The head, neck, and body should be in a straight line.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly administer the substance.

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes for any immediate signs of distress, such as coughing, choking, or difficulty breathing.[11]

    • Return the animal to its cage and monitor for any adverse effects over the following hours and days.

Visualizing the Oral Gavage Workflow

G Experimental Workflow: Oral Gavage A Weigh Animal & Calculate Dose B Prepare this compound Formulation A->B C Load Syringe B->C D Restrain Animal E Measure & Insert Gavage Needle D->E F Administer Substance Slowly E->F G Withdraw Needle F->G H Monitor for Immediate Distress I Return to Cage H->I J Long-term Monitoring I->J

Caption: Workflow for oral gavage administration of this compound in rodents.

Signaling Pathway

Proposed Mechanism: Effect on Brown Adipose Tissue (BAT) Thermogenesis

This compound has been suggested to affect the thermogenic pathway in brown adipose tissue.[6] While the direct mechanism for this compound is not fully elucidated, the following diagram illustrates the general β-adrenergic signaling pathway that stimulates thermogenesis in brown adipocytes, which may be relevant to its mode of action.

G β-Adrenergic Signaling in Brown Adipocytes NE Norepinephrine BAR β-Adrenergic Receptor NE->BAR Binds AC Adenylyl Cyclase BAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates LipidDroplet Lipid Droplet HSL->LipidDroplet Acts on FFA Free Fatty Acids LipidDroplet->FFA Releases BetaOx β-Oxidation FFA->BetaOx Undergo UCP1 UCP1 BetaOx->UCP1 Activates Heat Heat UCP1->Heat Generates

Caption: β-Adrenergic stimulation of thermogenesis in brown adipocytes.

References

Resolving Matrix Effects in Oleyl Anilide Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving matrix effects in Oleyl anilide mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, proteins, phospholipids (B1166683), and other endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]

Q2: My this compound signal is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression, a common type of matrix effect. Immediate troubleshooting steps you can take include:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, be mindful that this also dilutes your analyte, so this approach is only feasible if the this compound concentration is high enough to remain above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method can help separate this compound from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the solvent composition, or trying a different type of analytical column to alter the elution profile.

Q3: How can I definitively determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at what points in your chromatogram matrix effects are occurring.[3] A constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix is then injected. Any dip or rise in the constant baseline signal of the infused this compound indicates ion suppression or enhancement at that specific retention time.[3]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the magnitude of the matrix effect.[4] You compare the signal response of this compound in a clean, neat solvent to the response of the same amount of this compound spiked into a blank matrix sample after it has gone through your entire sample preparation procedure.[4] The percentage difference between these two signals reveals the degree of ion suppression or enhancement.[5]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed During Post-Column Infusion

If a significant dip in the baseline is observed at or near the retention time of this compound, it indicates the presence of co-eluting interfering substances.

Troubleshooting Workflow:

start Ion Suppression Detected step1 Optimize Sample Preparation start->step1 High phospholipid content suspected step2 Optimize Chromatographic Separation step1->step2 Interferences still present step3 Implement Stable Isotope Dilution step2->step3 Co-elution persists end Matrix Effect Mitigated step3->end

Figure 1. Troubleshooting workflow for ion suppression.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. For biological matrices like plasma and tissue, phospholipids are a primary cause of ion suppression.[6]

    • Liquid-Liquid Extraction (LLE): This technique partitions compounds based on their differential solubility in two immiscible liquids. For a non-polar analyte like this compound, a "dilute and shoot" method or a more targeted extraction can be effective.

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective at removing polar interferences.[7] There are also specialized SPE cartridges, such as HybridSPE, designed specifically for phospholipid removal.[5][8]

    • Protein Precipitation (PPT): While a simple method to remove proteins by adding an organic solvent like acetonitrile, PPT is often less effective at removing phospholipids, which may remain in the supernatant with your analyte.[9]

  • Optimize Chromatographic Separation: If sample preparation alone is insufficient, further optimization of your LC method is necessary.

    • Gradient Modification: Adjust the gradient slope of your mobile phase to increase the separation between this compound and interfering peaks.

    • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl or biphenyl) to alter the selectivity of the separation.

  • Implement Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects.[10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.[10]

Issue 2: How to Quantitatively Assess Matrix Effect

To properly validate your method, it is crucial to quantify the extent of the matrix effect. The post-extraction spike method is the standard approach for this.

Matrix Effect Calculation:

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (B / A) * 100

Where:

  • A is the peak area of the analyte in a neat solution.

  • B is the peak area of the analyte spiked into a blank matrix extract at the same concentration as the neat solution.[5]

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]

Quantitative Data Summary:

ParameterCalculationInterpretation
Matrix Effect (ME) (Peak Area in Matrix / Peak Area in Neat Solution) x 100Measures the degree of ion suppression or enhancement.
Recovery (RE) (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100Evaluates the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area of Pre-spiked Sample / Peak Area in Neat Solution) x 100 or (ME x RE) / 100Represents the overall efficiency of the entire analytical method.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions in a chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Prepared blank matrix extract (e.g., plasma or tissue homogenate that has undergone your sample preparation procedure)

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the T-connector. Connect the syringe pump containing the this compound standard to the second inlet of the T-connector. Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the infusion to continue until a stable, elevated baseline signal for the this compound MRM transition is observed.

  • Injection: Inject a volume of the prepared blank matrix extract onto the LC column and begin your chromatographic run.

  • Analysis: Monitor the signal of the infused this compound throughout the chromatographic run. A significant and reproducible dip in the baseline indicates a region of ion suppression, while a peak indicates ion enhancement.

cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column LC Column Autosampler->Column Tee Column->Tee Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Figure 2. Post-column infusion experimental setup.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the percentage of ion suppression or enhancement for this compound in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in your final mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Blank Matrix Extract): Process a blank biological matrix (that does not contain this compound) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound stock solution to achieve the same final concentrations as in Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas provided in the "Quantitative Data Summary" table above, where the peak area for Set A is 'A', the peak area for Set C is 'B', and the peak area for a pre-extraction spiked sample (prepared by spiking the analyte into the blank matrix before extraction) is used for recovery and process efficiency calculations.

Protocol 3: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma

Objective: To extract this compound from plasma while removing a significant portion of interfering substances.

Materials:

  • Plasma sample

  • Internal standard solution (ideally, a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of your initial mobile phase for LC-MS/MS analysis.

Protocol 4: Generic Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

Objective: To clean up a tissue homogenate sample for this compound analysis using a reversed-phase SPE cartridge.

Materials:

  • Tissue homogenate

  • Internal standard solution

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • SPE manifold

Procedure:

  • Pre-treatment: To the tissue homogenate, add the internal standard and an equal volume of methanol to precipitate proteins. Centrifuge and collect the supernatant.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the supernatant from the pre-treatment step onto the cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

This compound Mass Spectrometry Parameters

  • Molecular Formula: C₂₄H₃₉NO[11]

  • Molecular Weight: 357.6 g/mol [11][12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used, as the amide group can be readily protonated.

  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 358.6 is the expected precursor ion for MS/MS analysis.

  • Predicted MRM Transitions: Based on common fragmentation patterns of amides, potential multiple reaction monitoring (MRM) transitions can be predicted. The primary fragmentation is expected to occur at the amide bond.

    • Logical Fragmentation:

      • Cleavage of the C-N bond can lead to fragments corresponding to the acylium ion (C₁₈H₃₃O⁺) and the anilinium ion (C₆H₅NH₂⁺).

      • Further fragmentation of the oleyl chain is also possible.

    • Note: The optimal MRM transitions and collision energies should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

This technical support center provides a starting point for addressing matrix effects in this compound mass spectrometry. The specific conditions for sample preparation and LC-MS/MS analysis should be optimized for your particular instrumentation and sample matrix.

References

Technical Support Center: Optimizing Oleyl Anilide Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of oleyl anilide extraction. This compound (N-phenyl-9Z-octadecenamide) is a lipophilic molecule, and its successful extraction from complex biological matrices like tissues relies on established lipid extraction principles. This guide provides detailed protocols, frequently asked questions, and troubleshooting advice to help you enhance your experimental workflow and improve analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting lipids like this compound from tissues?

The most critical first step is the rapid and effective inactivation of tissue enzymes, particularly lipases, to prevent degradation of the target analyte.[1][2] This is typically achieved by immediately flash-freezing the tissue in liquid nitrogen upon collection and storing it at -80°C until extraction.[3] For extraction, homogenizing the frozen tissue directly in a cold solvent mixture is essential to prevent enzymatic activity that can occur during thawing.[1]

Q2: Which solvent system is best for extracting a nonpolar lipid like this compound?

To extract lipids from tissues, a solvent mixture is required to overcome the interactions between lipids and the tissue matrix, including both hydrophobic and polar forces.[1] The most common and effective solvent systems are mixtures of a nonpolar solvent (like chloroform) and a polar solvent (like methanol).[2][4]

  • Chloroform (B151607)/Methanol (2:1, v/v): This mixture, used in the Folch method, is highly effective for a broad range of lipids and is considered a gold standard.[5][6][7]

  • Isopropanol (B130326): A preliminary extraction with isopropanol can be beneficial, especially for plant tissues, as it helps to deactivate lipolytic enzymes before the main extraction with chloroform/methanol.[1][2]

Q3: Should I use the Folch or the Bligh & Dyer method?

Both methods are highly effective, but they differ primarily in the solvent-to-sample ratio, which has implications for sample size and lipid content.

  • Folch Method: Uses a larger solvent-to-sample ratio (e.g., 20:1). It is extremely thorough and generally recommended for samples with high lipid content (>2%).[2][8]

  • Bligh & Dyer Method: Uses a smaller solvent-to-sample ratio, making it more economical with solvents. It is highly effective for samples with low lipid content (<2%).[8] For high-lipid samples, the Bligh & Dyer method may underestimate the total lipid content unless modified.[8]

Q4: How can I remove non-lipid contaminants from my extract?

After the initial extraction, the crude extract contains both lipids and water-soluble contaminants (e.g., sugars, amino acids). A washing step is necessary to purify the lipid fraction. This is achieved by adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the monophasic extract, which induces a phase separation.[6][9] The lipids remain in the lower chloroform phase, while non-lipid contaminants partition into the upper aqueous/methanolic phase.[6][7]

Q5: My recovery of this compound is low. How can I improve the yield?

Several factors can contribute to low recovery:

  • Incomplete Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent penetration.

  • Insufficient Solvent Volume: For high-fat tissues, you may need to increase the solvent-to-sample ratio or perform multiple sequential extractions.[1]

  • Analyte Loss During Phase Separation: Highly polar lipids can be lost to the aqueous phase. While this compound is nonpolar, ensuring the correct solvent ratios in the final biphasic system is crucial.[1]

  • Degradation: Protect against autoxidation by adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and storing extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[1][2][3]

Troubleshooting Guide

Problem: I see a greyish or cloudy pellet after drying down my lipid extract.

  • Possible Cause: Contamination with water-soluble compounds or salts. This can happen if the phase separation was incomplete or if some of the upper aqueous phase was accidentally collected with the lower chloroform phase.

  • Solution:

    • Ensure a clean separation of the two phases after the wash step. It is better to leave a small amount of the chloroform layer behind than to risk aspirating the interface or the upper layer.[10]

    • Perform a second "wash" of the collected organic phase by adding fresh, pre-equilibrated upper phase, vortexing, centrifuging, and re-collecting the lower phase.[10]

    • Consider using Solid-Phase Extraction (SPE) as a cleanup step after the liquid-liquid extraction to further purify the lipid fraction.[11]

Problem: My lipid recovery is inconsistent between samples.

  • Possible Cause: Variability in tissue water content. The ratios of chloroform, methanol, and water are critical for efficient extraction and phase separation.[1] Differences in tissue water content can alter these ratios.

  • Solution:

    • For precise and reproducible results, especially with the Bligh & Dyer method, it's important to account for the water content of the sample to achieve the final optimal solvent ratio.[7]

    • Lyophilizing (freeze-drying) the samples before extraction can eliminate variability due to water content, but be aware this can also increase the risk of oxidation if not done carefully.[12]

Problem: I am detecting free fatty acids and diacylglycerols that shouldn't be in my sample.

  • Possible Cause: Enzymatic degradation (lipolysis) during sample handling or extraction.[1] This indicates that lipases were not effectively inactivated.

  • Solution:

    • Minimize the time between tissue collection and freezing.[1]

    • Ensure the tissue remains frozen during pulverization and is added to ice-cold solvent for homogenization.[1]

    • Consider pre-treating the tissue with hot isopropanol to rapidly inactivate lipases before proceeding with a standard biphasic extraction.[2]

Problem: My unsaturated analytes are degrading during storage.

  • Possible Cause: Autoxidation due to exposure to oxygen and light.[1]

  • Solution:

    • Always add an antioxidant such as BHT or BHA to your extraction and storage solvents.[2]

    • Evaporate solvents under a stream of inert gas (nitrogen or argon) rather than air.[2]

    • Store the final purified lipid extract in an apolar solvent (like chloroform or hexane), flushed with inert gas, in an amber glass vial at -80°C.[1][3]

Data Presentation: Comparison of Extraction Methods

Table 1: Solvent Ratios and Volumes for Standard Lipid Extraction Methods

MethodSampleInitial Solvent (per 1g tissue)Subsequent Solvents (per 1g tissue)Final Biphasic Ratio (Chloroform:Methanol:Water)
Folch et al. [1][6]1 g tissue20 mL of Chloroform:Methanol (2:1)4 mL of 0.9% NaCl solution~8:4:3 (by volume)
Bligh & Dyer [7][10]1 g tissue (assumed 80% water)3 mL of Chloroform:Methanol (1:2)Add 1 mL Chloroform, then 1 mL water~2:2:1.8 (by volume)

Table 2: Qualitative Comparison of Extraction Methods

FeatureFolch MethodBligh & Dyer MethodMTBE Method (Matyash)
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether (MTBE), Methanol
Solvent Usage High (20:1 solvent:sample)[8]Low (4:1 solvent:sample)[2]Moderate
Toxicity High (uses chlorinated solvent)High (uses chlorinated solvent)Lower (no chlorinated solvents)[4]
Best For High-lipid samples (>2%); exhaustive extraction[8]Low-lipid samples (<2%); economical solvent use[8]Broad range of lipids; improved safety profile[5]
Key Advantage Considered the "gold standard" for quantitative recovery.[5][8]Rapid and requires less solvent.[7]Safer solvent; lipid-rich phase is on top, simplifying collection.[4]
Key Disadvantage Requires large solvent volumes; chloroform is toxic.[8]May underestimate lipids in high-fat samples.[8]MTBE is more polar and may carry over some water-soluble contaminants.[5]

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is designed for the exhaustive extraction of lipids from tissue.[6][13]

  • Preparation: Weigh a frozen tissue sample (~1 g) and place it in a glass homogenizer tube kept on ice.

  • Homogenization: Add 20 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing 0.01% BHT. Homogenize thoroughly for 2-3 minutes until the tissue is fully dispersed.

  • Filtration: Filter the homogenate through a Whatman No. 1 filter paper into a clean glass separating funnel to remove precipitated proteins and tissue debris.

  • Re-Extraction (Optional but Recommended): Transfer the filtered tissue residue back to the homogenizer, add another 10-20 mL of the solvent mixture, re-homogenize, and filter into the same separating funnel. This ensures quantitative recovery.[8]

  • Phase Separation: Add 0.2 volumes of the total filtrate volume of a 0.9% aqueous NaCl solution to the separating funnel (e.g., for 40 mL of filtrate, add 8 mL of NaCl solution).

  • Equilibration: Stopper the funnel, invert it gently several times to mix the phases (do not shake vigorously to avoid emulsion formation), and allow it to stand at room temperature until the two phases have clearly separated.

  • Collection: Carefully drain the lower chloroform layer, which contains the purified lipids, into a clean round-bottom flask. Avoid collecting any of the upper aqueous phase or the protein interface.

  • Drying and Storage: Evaporate the chloroform under a gentle stream of nitrogen. Re-dissolve the lipid residue in a small, known volume of chloroform or hexane, transfer to an amber glass vial, flush with nitrogen, and store at -80°C.

Protocol 2: Bligh & Dyer Method for this compound Extraction

This method is more rapid and uses less solvent, ideal for smaller or low-lipid samples.[10][14]

  • Preparation: Place a weighed tissue sample (~1 g) in a glass homogenizer. Assuming ~80% water content, add 0.8 mL of deionized water if the sample is lyophilized or low in water.

  • Homogenization: Add 3.75 mL of Chloroform:Methanol (1:2, v/v) to the tube. Homogenize thoroughly for 2 minutes to form a single-phase mixture.

  • Phase Induction: To the monophasic mixture, add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the tube at ~1000 x g for 10 minutes to facilitate a clean separation of the two phases and pellet the precipitated protein at the interface.

  • Collection: Using a glass Pasteur pipette, carefully pass through the upper aqueous layer and collect the lower chloroform phase.[10] Transfer it to a clean tube. Be careful not to disturb the protein pellet or aspirate the upper phase.

  • Drying and Storage: Dry the collected chloroform phase under a stream of nitrogen and store the lipid residue as described in the Folch protocol.

Protocol 3: Solid-Phase Extraction (SPE) for Fractionation/Cleanup

SPE can be used after liquid-liquid extraction to separate neutral lipids (like this compound) from more polar lipids or interfering substances. An aminopropyl-bonded silica (B1680970) column is commonly used for this purpose.[11][15][16]

  • Column Conditioning: Condition an aminopropyl SPE cartridge by washing it sequentially with 5 mL of hexane. Do not let the column run dry.

  • Sample Loading: Re-dissolve the dried lipid extract from Protocol 1 or 2 in a small volume (~200 µL) of Chloroform:Isopropanol (2:1, v/v). Load the sample onto the conditioned SPE column.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, which will contain this compound, by adding 5-10 mL of Chloroform:Isopropanol (2:1, v/v).[15][16] Collect this fraction.

  • Elution of Free Fatty Acids (Optional): To elute free fatty acids, wash the column with 5 mL of 2% acetic acid in diethyl ether.[16]

  • Elution of Polar Lipids (Optional): To elute phospholipids (B1166683) and other polar lipids, wash the column with 5 mL of methanol.[11][16]

  • Drying: Dry the collected neutral lipid fraction under a stream of nitrogen. The sample is now purified and ready for downstream analysis (e.g., LC-MS).

Mandatory Visualizations

Caption: General workflow for tissue lipid extraction and analysis.

Troubleshooting_Decision_Tree start Problem: Low Analyte Recovery q1 Is the tissue high in lipid content (>5%)? start->q1 a1_yes Use Folch method (20:1 solvent ratio). Perform multiple extractions. q1->a1_yes Yes a1_no Bligh & Dyer method should be sufficient. Check other factors. q1->a1_no No q2 Are other lipids (e.g., FFAs) appearing? a1_yes->q2 a1_no->q2 a2_yes Indicates lipase (B570770) activity. Improve sample handling: - Keep tissue frozen until homogenization. - Use ice-cold solvents. - Consider hot isopropanol pre-treatment. q2->a2_yes Yes a2_no Degradation is unlikely the primary issue. Consider mechanical loss. q2->a2_no No q3 Was the phase separation clean? a2_yes->q3 a2_no->q3 a3_no Emulsion may have formed. - Avoid vigorous shaking. - Centrifuge longer/faster. - Ensure correct final solvent ratios. q3->a3_no No a3_yes Proceed to check for oxidative loss. q3->a3_yes Yes q4 Was an antioxidant used and extract stored under inert gas? a3_no->q4 a3_yes->q4 a4_no Indicates oxidative loss. - Add 0.01% BHT to solvents. - Dry down under N2/Argon. - Store at -80°C under inert gas. q4->a4_no No a4_yes If all steps are optimized, consider SPE for cleanup to remove interferences. q4->a4_yes Yes

Caption: Troubleshooting decision tree for low analyte recovery.

References

Calibration curve issues in Oleyl anilide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleyl Anilide HPLC Analysis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with calibration curves in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a non-linear calibration curve for this compound?

Non-linearity in the calibration curve for this compound, a non-polar compound, can stem from several sources. The most frequent causes include detector saturation at high concentrations, analyte adsorption at low concentrations, and errors during the preparation of standard solutions.[1][2][3] It is crucial to ensure that the concentration range of your standards is within the linear dynamic range of the detector.

Q2: Why is my calibration curve's correlation coefficient (R²) below the acceptable limit (e.g., <0.99)?

A correlation coefficient below 0.99 indicates significant deviation from linearity. This can be caused by a variety of factors including inconsistent sample preparation, instrument variability (e.g., fluctuating pump flow or column temperature), improper integration of peaks, or the presence of contaminants.[4][5] Reviewing sample and mobile phase preparation procedures is a critical first step.[6][7]

Q3: My calibration curve is reproducible, but it does not pass through the origin. What does this signify?

A calibration curve with a significant y-intercept that does not pass through the origin often suggests the presence of a constant systematic error. This could be due to contamination in the blank solution, carryover from previous injections, or incorrect baseline setting during data processing. Adsorption of the analyte to container surfaces can also contribute to this issue, especially at low concentrations.[6][7]

Q4: Can I use a non-linear (e.g., quadratic) curve for quantification?

While linear regression is preferred, a non-linear curve (like a quadratic fit) can be used if the response is inherently non-linear and the model accurately describes the relationship between concentration and response.[3][8] However, this requires more calibration points to define the curve accurately. It is crucial to first rule out correctable issues like detector saturation or sample preparation errors before resorting to a non-linear model.[1]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear response is a frequent challenge in HPLC analysis. The troubleshooting approach depends on whether the deviation occurs at high or low concentrations.

Troubleshooting Workflow for Non-Linearity

cluster_start cluster_high_conc Deviation at High Concentrations cluster_low_conc Deviation at Low Concentrations cluster_general General Inconsistency / Scatter start Non-Linear Calibration Curve (R² < 0.99) detector_sat Potential Detector Saturation start->detector_sat Flattening curve? adsorption Potential Analyte Adsorption start->adsorption Curve steepens at higher concentrations? prep_error Potential Preparation Error start->prep_error Randomly scattered points? reduce_conc 1. Reduce concentration of top standards or narrow the calibration range. detector_sat->reduce_conc reduce_vol 2. Decrease injection volume. reduce_conc->reduce_vol check_lambda 3. Check for optimal wavelength (λmax) where absorbance is lower. reduce_vol->check_lambda prep_fresh 1. Prepare fresh low-concentration standards. adsorption->prep_fresh container 2. Use silanized vials or different container material. prep_fresh->container solvent 3. Ensure standard diluent matches mobile phase to avoid precipitation. container->solvent check_dilution 1. Prepare new standards using independent dilutions, not serial. prep_error->check_dilution check_stability 2. Verify this compound stability in the diluent over the analysis period. check_dilution->check_stability check_system 3. Run system suitability tests (precision, peak shape). check_stability->check_system

Caption: Troubleshooting workflow for a non-linear HPLC calibration curve.

Summary of Potential Causes and Solutions for Non-Linearity

Potential Cause Symptoms Recommended Solutions
Detector Saturation The curve flattens or plateaus at higher concentrations.Decrease the concentration of the highest standards, reduce the injection volume, or select a wavelength with lower absorbance.[2]
Analyte Adsorption Poor response or deviation at the lowest concentration points. The curve may be flat at the beginning and then become steeper.[3]Prepare fresh low-concentration standards for each run. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.[6][7] Ensure the diluent is compatible with the mobile phase.
Standard Preparation Error Randomly scattered points or poor correlation coefficient (R²).Prepare new standard solutions from a fresh stock. Use calibrated pipettes and Class A volumetric flasks. Avoid serial dilutions for the entire curve; prepare standards from one or two stock solutions.[2]
Column Overload Peak fronting or tailing that worsens with increasing concentration.Reduce the injection volume or the concentration of the standards.[5][9]
Analyte Instability Decreasing response over time for the same standard.Prepare standards fresh daily and store them in a cool, dark place. Use amber vials to protect this compound from light-induced degradation.[6][7]
Issue 2: Poor Reproducibility of the Calibration Curve

Inconsistent results between different analytical runs can invalidate a method.

Logical Relationship of Factors Affecting Reproducibility

cluster_main Factors Impacting Calibration Curve Reproducibility repro Poor Reproducibility hplc HPLC System hplc->repro Flow rate fluctuation Injector imprecision mobile_phase Mobile Phase mobile_phase->repro Inconsistent composition Degassing issues column Column column->repro Temperature fluctuation Column degradation sample_prep Sample/Standard Preparation sample_prep->repro Pipetting/dilution errors Analyte instability environment Environment environment->repro Lab temperature changes

Caption: Key factors contributing to poor calibration curve reproducibility.

Summary of Causes and Solutions for Poor Reproducibility

Potential Cause Symptoms Recommended Solutions
Mobile Phase Variation Drifting retention times and inconsistent peak areas between runs.[5]Prepare mobile phase fresh and in a single large batch for the entire analysis sequence. Use a gravimetric approach (by weight) for preparation instead of volumetric.[4] Ensure consistent and thorough degassing.[9]
Temperature Fluctuations Retention times shift, affecting peak integration and area counts.Use a column oven to maintain a stable temperature. Ensure the laboratory ambient temperature is consistent. A 1°C change can alter retention times by 1-2%.[4]
Column Equilibration Drifting retention times, especially at the beginning of a sequence.Ensure the column is fully equilibrated with the mobile phase before starting injections. This may take 10-20 column volumes.
Inconsistent Sample/Standard Handling High variability in peak areas for the same concentration level.Use a consistent and validated procedure for sample preparation. Ensure complete dissolution of this compound in the diluent.

Experimental Protocols

Protocol: Preparation of an this compound Calibration Curve

This protocol outlines a standard procedure for generating a calibration curve for this compound using reversed-phase HPLC with UV detection.

  • Preparation of Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of pure this compound reference standard.

    • Transfer it to a 25 mL Class A amber volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Isopropanol). Ensure the diluent is miscible with the mobile phase.[10]

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform dilutions from the stock solution to prepare a series of at least 5-8 concentration levels.[10] These should bracket the expected concentration of the unknown samples.

    • Example Dilution Scheme:

      • Standard 1: 1.0 µg/mL

      • Standard 2: 5.0 µg/mL

      • Standard 3: 10.0 µg/mL

      • Standard 4: 25.0 µg/mL

      • Standard 5: 50.0 µg/mL

      • Standard 6: 100.0 µg/mL

    • Transfer the prepared standards into amber HPLC vials to prevent photodegradation.

  • HPLC Instrument Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (e.g., 90:10 v/v). The exact ratio may need optimization.[11]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound.

    • Run Time: Sufficient to allow for the elution of the this compound peak and any impurities.

  • Data Acquisition and Analysis:

    • Inject a blank (diluent) first, followed by the calibration standards from the lowest to the highest concentration.

    • Inject each standard in triplicate to assess precision.[12]

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the average peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.99.[12]

References

Technical Support Center: Single-Step Purification of Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the single-step purification of Oleyl anilide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most promising single-step purification method for this compound?

A1: While a universally validated single-step method is not extensively documented, flash column chromatography offers the most control and likelihood of achieving high purity in a single, continuous process. Recrystallization is another potential single-step technique, but its success is highly dependent on finding a suitable solvent and the impurity profile of the crude product.

Q2: What are the primary impurities I should expect in my crude this compound sample?

A2: The most common impurities are unreacted starting materials: oleic acid and aniline (B41778). If oleoyl (B10858665) chloride is used as the starting material, residual oleoyl chloride and its hydrolysis product, oleic acid, may be present. Side products from the amide formation reaction are also possible, though typically in smaller amounts.

Q3: How can I quickly assess the purity of my this compound fractions?

A3: Thin-Layer Chromatography (TLC) is the most effective method for rapid purity assessment. A developed TLC method can show the separation of this compound from its starting materials and other impurities.[1] A known TLC solvent system for separating this compound from oleic acid and aniline is petroleum ether:ethyl acetate:ammonium hydroxide (B78521) (80:20:1, v/v).[1] In this system, this compound has a reported Rf value of 0.54, aniline an Rf of 0.34, and oleic acid remains at the origin.[1]

Q4: Is it possible to achieve >95% purity with a single purification step?

A4: Yes, it is possible with an optimized flash column chromatography protocol. For a structurally similar compound, oleamide, a purity of 90% was achieved through recrystallization.[2] With careful optimization of the stationary phase, mobile phase, and loading technique, flash chromatography can yield high-purity this compound in a single run.

Troubleshooting Guides

Flash Column Chromatography

This guide addresses common issues encountered during the purification of this compound using flash column chromatography.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of this compound and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Column channeling or cracking.- Develop a new solvent system using TLC. Aim for an Rf of 0.2-0.3 for this compound.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing. A slurry packing method is often more uniform.
This compound Elutes Too Quickly (in the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane (B92381) or petroleum ether).
This compound is Not Eluting from the Column - The eluent is not polar enough.- The compound may have degraded on the silica (B1680970) gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina.
Streaking of the Compound Band on the Column - The compound is not fully soluble in the eluent.- The column is overloaded.- Choose a solvent system that ensures good solubility of your compound.- Load a smaller amount of the crude product.
Recrystallization

This guide provides troubleshooting for the purification of this compound by recrystallization.

ProblemPotential Cause(s)Suggested Solution(s)
This compound Does Not Dissolve in the Hot Solvent - The chosen solvent is not suitable.- Select a different solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[3] For the related compound oleamide, n-hexane, ethanol, and acetonitrile have been used.[2][4]
No Crystals Form Upon Cooling - The solution is not saturated.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step, like a quick filtration through a silica plug, to remove some impurities.
Low Yield of Recrystallized Product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration funnel and flask to prevent the product from crashing out prematurely.

Quantitative Data

The following table summarizes purification data for Oleamide , a structurally similar fatty acid amide. This data can serve as a benchmark when developing a purification protocol for this compound.

Purification MethodStarting Material PurityFinal PurityYield of Purified ProductReference
Recrystallization (n-hexane, ethanol, acetonitrile)74-76%90%~54%[2]

Experimental Protocols

Protocol 1: Single-Step Flash Column Chromatography

This protocol is a starting point for developing a single-step purification method for this compound.

1. TLC Method Development:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a solvent system of petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1, v/v) .[1]

  • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • The target Rf for this compound should be between 0.2 and 0.4 for optimal separation on a column. Adjust the solvent ratio if necessary.

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing pure this compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Single-Step Recrystallization

This protocol provides a systematic approach to developing a single-step recrystallization method for this compound.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential recrystallization solvent (e.g., n-hexane, ethanol, acetonitrile, ethyl acetate, acetone) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature and then in an ice bath.

  • An ideal solvent will dissolve the this compound when hot but not at room temperature, and will form well-defined crystals upon cooling.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the solvent until the solid is completely dissolved.

  • If colored impurities are present, you may add a small amount of activated charcoal and perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for Single-Step Flash Column Chromatography.

troubleshooting_recrystallization Start Crude this compound Solution (Hot, Saturated) Cooling Cooling Start->Cooling Decision Crystals Form? Cooling->Decision Oiling_Out Product Oils Out? Decision->Oiling_Out No Success Collect Crystals Decision->Success Yes Troubleshoot_No_Crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal Oiling_Out->Troubleshoot_No_Crystals No Troubleshoot_Oiling Troubleshoot: - Reheat & Add More Solvent - Cool Slowly - Change Solvent Oiling_Out->Troubleshoot_Oiling Yes

Caption: Troubleshooting Logic for Recrystallization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Oleyl Anilide Determination: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleyl anilide is crucial for various applications, from toxicology studies to its role as a chemical intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two prominent analytical techniques for this purpose. This guide provides an objective comparison of a validated HPLC method for this compound analysis with a GC-based alternative, supported by experimental data and detailed protocols.

Performance Comparison: HPLC vs. GC for this compound Analysis

Both HPLC and GC offer robust and reliable methods for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and the need for isomer separation. The following table summarizes key validation parameters for both techniques.

Validation ParameterHPLC-UVGC-FIDKey Considerations
Precision (RSD%) ≤ 5.88%[1]≤ 5.88%[1]Both methods demonstrate good precision, with HPLC sometimes showing slightly better results.[1]
Accuracy (Recovery %) ≥ 82.31%[1]≥ 82.31%[1]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[2]> 0.99[2]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD) 0.006 - 0.1 µg/mL*2.3 µg/L**Sensitivity is method-dependent; HPLC-CAD can achieve very low LODs for fatty acids.[3][4] GC-NPD is sensitive for nitrogen-containing compounds.[5][6]
Sample Derivatization Not requiredRequired (e.g., methylation)HPLC has the advantage of analyzing this compound in its native form, simplifying sample preparation.[7]
Isomer Separation SuperiorChallengingHPLC, particularly with specialized columns, excels at separating geometric (cis/trans) isomers.[2][8]
Thermal Stability Suitable for thermally labile compoundsHigh temperatures can pose a riskHPLC operates at ambient temperatures, making it ideal for compounds that may degrade at high temperatures.[9]

*Based on HPLC-CAD for oleic acid, as a proxy. **Based on GC-NPD for aniline, as a proxy.

Experimental Protocols

This method is adapted from a validated procedure for the analysis of elaidic acid, a trans-isomer of oleic acid, and is suitable for the quantification of this compound due to their structural similarities.[10]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (5 µm particle size, 150 mm x 4.6 mm I.D.)[10]

  • Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% Acetic Acid[10]

  • Flow Rate: 2.0 mL/min[10]

  • Injection Volume: 20 µL

  • Detector: UV, 243 nm (based on the known UV absorbance of this compound)

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve. A correlation coefficient (r²) of > 0.999 is considered acceptable.

  • Precision: Determined by analyzing six replicates of a standard solution. A relative standard deviation (RSD) of < 2% is acceptable.

  • Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of this compound. Recoveries in the range of 95-105% are considered acceptable.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Specificity: Assessed by analyzing a blank and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%) and flow rate (±0.1 mL/min).[10]

Gas chromatography is a well-established method for the analysis of fatty acid anilides.[11] This protocol involves a derivatization step to convert the analyte into a more volatile form.

1. Derivatization (Methylation):

  • To the sample containing this compound, add a solution of BF₃-Methanol (10% v/v).[12]

  • Heat the mixture to facilitate the conversion of this compound to its corresponding fatty acid methyl ester (FAME).

  • Extract the FAMEs with hexane.

  • Concentrate the extract under a gentle stream of nitrogen before GC injection.

2. Chromatographic Conditions:

  • Column: Equity-5 (or equivalent 5% diphenyl/95% dimethyl polysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm)[13]

  • Carrier Gas: Helium or Hydrogen[14]

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL, splitless

3. Validation Parameters:

  • Validation parameters (Linearity, Precision, Accuracy, LOD, LOQ, Specificity, Robustness) are assessed in a similar manner to the HPLC method, using the derivatized standards and samples.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of the HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (Acetonitrile/Water) Column_Selection->Mobile_Phase_Optimization Detector_Wavelength_Selection Detector Wavelength (243 nm) Mobile_Phase_Optimization->Detector_Wavelength_Selection Linearity Linearity & Range Detector_Wavelength_Selection->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

HPLC_vs_GC_Comparison cluster_HPLC HPLC Method cluster_GC GC Method Analyte This compound Sample HPLC_Prep Direct Injection (No Derivatization) Analyte->HPLC_Prep GC_Prep Derivatization (Methylation) Analyte->GC_Prep HPLC_Analysis RP-HPLC-UV Analysis HPLC_Prep->HPLC_Analysis Results_HPLC - High Specificity - Isomer Separation - Thermally Stable HPLC_Analysis->Results_HPLC Results GC_Analysis GC-FID/NPD Analysis GC_Prep->GC_Analysis Results_GC - High Sensitivity - Broad Applicability - Established Method GC_Analysis->Results_GC Results

Caption: Comparison of HPLC and GC analytical workflows.

References

A Comparative Toxicological Analysis: Oleyl Anilide Versus Its Hydrolysis Products, Oleic Acid and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of oleyl anilide with its principal hydrolysis products: oleic acid and aniline (B41778). This compound, a fatty acid anilide, gained notoriety for its association with the Toxic Oil Syndrome (TOS) in Spain in 1981.[1] Understanding the toxicological profiles of the parent compound and its breakdown products is crucial for risk assessment and in the development of safer chemical entities. This document summarizes quantitative toxicity data, outlines key experimental methodologies, and visualizes relevant toxicological pathways to facilitate an objective comparison.

Quantitative Toxicity Data

CompoundChemical StructureMolecular FormulaOral LD50 (Rat)Key Toxicological Endpoints
This compound C24H39NOC₂₄H₃₉NOData not availableImmunotoxicity, Pulmonary Toxicity, Splenomegaly[2]
Oleic Acid C18H34O2C₁₈H₃₄O₂> 5,000 mg/kgLow acute toxicity
Aniline C6H7NC₆H₇N250 mg/kgMethemoglobinemia, Hemolytic Anemia, Splenotoxicity, Carcinogenicity[3]

Note: The LD50 value for oleic acid is exceptionally high, indicating very low acute toxicity. In contrast, aniline is highly toxic upon acute oral exposure. The lack of a definitive LD50 for this compound necessitates a greater reliance on qualitative and semi-quantitative data from repeated-dose studies to understand its toxicity.

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints associated with this compound and its hydrolysis products are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (this compound, oleic acid, or aniline) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Hemolysis Assay

This assay assesses the ability of a compound to damage red blood cells.

Principle: Hemolysis, the rupture of red blood cells, results in the release of hemoglobin into the surrounding medium. The amount of released hemoglobin is quantified spectrophotometrically.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) with a buffered saline solution to remove plasma and platelets.

  • Compound Incubation: Incubate a suspension of RBCs with various concentrations of the test compound for a defined period at 37°C.

  • Positive and Negative Controls: Use a known hemolytic agent (e.g., Triton X-100) as a positive control and the vehicle as a negative control.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Transfer the supernatant to a new plate and measure the absorbance of hemoglobin at a wavelength of 540 nm.

  • Calculation: Express the hemolytic activity as a percentage of the positive control.

Splenomegaly Assessment in Rodents

This in vivo assessment measures the enlargement of the spleen, a common indicator of toxicity for aniline and this compound.

Principle: Following exposure to the test compound, the spleen is excised and its weight is measured and normalized to the animal's body weight.

Protocol:

  • Animal Dosing: Administer the test compound to a group of rodents (e.g., rats or mice) for a specified duration and via a relevant route of exposure (e.g., oral gavage).

  • Necropsy: At the end of the study, euthanize the animals and perform a gross necropsy.

  • Spleen Excision and Weighing: Carefully excise the spleen, trim any adhering tissue, and weigh it.

  • Spleen Index Calculation: Calculate the spleen index as (spleen weight / body weight) x 100.

  • Statistical Analysis: Compare the spleen indices of the treated groups to the control group to determine statistically significant differences.

Methemoglobinemia Assay

This assay quantifies the level of methemoglobin in the blood, a key indicator of aniline toxicity.

Principle: Methemoglobin has a characteristic absorption spectrum that differs from that of hemoglobin. This difference is used for its quantification.

Protocol:

  • Blood Sample Collection: Collect whole blood from treated and control animals.

  • Sample Preparation: Lyse the red blood cells to release hemoglobin and methemoglobin.

  • Spectrophotometric Measurement: Measure the absorbance of the lysate at specific wavelengths (e.g., 630 nm) before and after the addition of a reducing agent that converts methemoglobin to hemoglobin.

  • Calculation: The change in absorbance is used to calculate the concentration of methemoglobin.

  • Co-oximetry: For a more precise measurement, a co-oximeter can be used, which is a specialized spectrophotometer that can differentiate between various hemoglobin species.

Visualization of Toxicological Pathways

The following diagrams illustrate the hydrolysis of this compound and a key signaling pathway involved in the toxicity of its hydrolysis product, aniline.

G OleylAnilide This compound Hydrolysis Hydrolysis (e.g., enzymatic or chemical) OleylAnilide->Hydrolysis OleicAcid Oleic Acid Hydrolysis->OleicAcid Aniline Aniline Hydrolysis->Aniline

Caption: Hydrolysis of this compound into Oleic Acid and Aniline.

G Aniline Aniline Metabolites Reactive Metabolites Aniline->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage ROS->DNADamage NFkB NF-κB Activation OxidativeStress->NFkB AP1 AP-1 Activation OxidativeStress->AP1 Inflammation Inflammation & Tissue Damage (e.g., in Spleen) NFkB->Inflammation AP1->Inflammation Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis

Caption: Aniline-Induced Oxidative Stress Signaling Pathway.

Conclusion

The hydrolysis of this compound yields two products with remarkably different toxicological profiles. Oleic acid exhibits very low acute toxicity and is a common dietary fatty acid. In stark contrast, aniline is a potent toxin, causing methemoglobinemia, hemolytic anemia, and splenotoxicity, and is classified as a probable human carcinogen. While quantitative acute toxicity data for this compound is lacking, studies associated with the Toxic Oil Syndrome and subsequent animal research indicate that it is a potent immunotoxicant, capable of inducing significant pathology.[1][2] This suggests that the toxicity of this compound is not simply a function of its hydrolysis to aniline, but that the parent molecule itself possesses significant and distinct toxic properties. Researchers and drug development professionals should consider the potential for both the parent compound's toxicity and the toxicity of its metabolites or degradation products in their safety assessments.

References

Oleyl Anilide in ACAT Inhibition: A Comparative Guide to Fatty Acid Anilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Its role in conditions associated with cholesterol accumulation, such as atherosclerosis and Alzheimer's disease, has made it a significant target for therapeutic intervention. Among the various classes of ACAT inhibitors, fatty acid anilides have emerged as a promising group. This guide provides a comparative analysis of oleyl anilide and other fatty acid anilides in the inhibition of ACAT, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity of Fatty Acid Anilides on ACAT

The inhibitory potency of fatty acid anilides against the two isoforms of ACAT, ACAT1 and ACAT2, is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable fatty acid anilides from various studies.

CompoundACAT IsoformIC50 (nM)Cell Line/Enzyme SourceReference
F12511 (Eflucimibe)Human ACAT139CHO cells expressing human ACAT1[1][2]
Human ACAT2110CHO cells expressing human ACAT2[1][2]
ACAT (in MEFs)20.6Mouse Embryonic Fibroblasts[3]
F26ACAT (in MEFs)3.0Mouse Embryonic Fibroblasts[3]
K604ACAT1Ki = 378-[1][4]
Polyunsaturated Fatty Acid Anilide (Compound 24)Microsomal ACATPotent InhibitorU937, HepG2, and Caco-2 cell lines[5][6][7]

Note: The inhibitory potency of anilides can vary significantly depending on the enzyme source and the specific experimental conditions.[5] For instance, the IC50 value for F12511 was found to be different when measured in mouse embryonic fibroblasts compared to CHO cells expressing human ACAT1.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fatty acid anilides as ACAT inhibitors.

In Vitro ACAT Inhibition Assay using Microsomal Fractions

This assay measures the direct inhibitory effect of compounds on the ACAT enzyme present in the microsomal fraction of cells.

  • Preparation of Microsomes:

    • Harvest cultured cells (e.g., U937, HepG2, Caco-2).[5]

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Inhibition Assay:

    • Pre-incubate the microsomal preparation with various concentrations of the test compound (e.g., fatty acid anilide) or vehicle (DMSO) for a specified time on ice.[3]

    • Initiate the enzymatic reaction by adding a reaction mixture containing a cholesterol source (e.g., preformed taurocholate/cholesterol/phosphatidylcholine-mixed micelles) and [14C]oleoyl-CoA.[3]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[3]

    • Stop the reaction by adding a mixture of isopropanol (B130326) and heptane.

    • Extract the lipids and separate the cholesteryl esters from unesterified cholesterol using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Intact Cell-Based ACAT Inhibition Assay

This assay assesses the ability of a compound to inhibit ACAT activity within a living cell, providing insights into its cell permeability and intracellular efficacy.

  • Cell Culture and Treatment:

    • Plate cells (e.g., mouse embryonic fibroblasts, N9 microglial cells) in multi-well plates and allow them to adhere overnight.[2][4]

    • Treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 2-4 hours).[2]

  • Measurement of Cholesteryl Ester Formation:

    • Pulse the cells with a radiolabeled fatty acid precursor, such as [3H]oleic acid, for a short period.[2][4]

    • Wash the cells to remove excess radiolabel.

    • Harvest the cells and extract the total lipids using a solvent system like hexane/isopropanol.

    • Separate the lipid classes, including cholesteryl esters, by thin-layer chromatography (TLC).

    • Scrape the TLC spots corresponding to cholesteryl esters and quantify the radioactivity by liquid scintillation counting.

    • Normalize the results to the total cell protein content.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Fluorescence Assay for ACAT Isoform Specificity

This method allows for the specific measurement of ACAT1 and ACAT2 inhibition in cells engineered to express only one of the isoforms.

  • Cell Lines:

    • Use a cell line that lacks endogenous ACAT activity (e.g., AC29 cells).[8]

    • Create stable transfectants of this cell line that express either human ACAT1 or ACAT2.[8]

  • Fluorescence Assay:

    • Plate the ACAT1- and ACAT2-expressing cells in separate wells of a microplate.

    • Treat the cells with various concentrations of the test compounds.

    • Add a fluorescent cholesterol analog, such as NBD-cholesterol, to the cells.[8]

    • When ACAT is active, the NBD-cholesterol is esterified and incorporated into cytoplasmic lipid droplets, leading to a strong fluorescent signal.[8]

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

    • A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of ACAT activity.

    • Determine the IC50 values for each isoform to assess the compound's selectivity.[8]

Mechanism of Action and Signaling Pathway

ACAT plays a central role in intracellular cholesterol metabolism. By converting free cholesterol into inert cholesteryl esters, ACAT prevents the cytotoxic effects of excess free cholesterol and facilitates its storage in lipid droplets. In steroidogenic tissues, it provides cholesterol for hormone synthesis, while in the liver and intestine, it is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins like VLDL and chylomicrons.[9] Fatty acid anilides inhibit this process, thereby reducing the storage of cholesteryl esters and potentially impacting downstream pathways. For example, ACAT1 inhibition has been shown to upregulate the expression of the cholesterol efflux transporter ABCA1 via the Liver X Receptor (LXR) pathway, promoting the removal of cholesterol from cells.[4]

ACAT_Inhibition_Pathway cluster_cell Cellular Cholesterol Homeostasis cluster_inhibitor Inhibitory Action Free_Cholesterol Free Cholesterol ACAT ACAT (ACAT1/ACAT2) Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters (Storage in Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Anilides This compound & Other Fatty Acid Anilides Anilides->ACAT Inhibition

Caption: Inhibition of ACAT by fatty acid anilides.

Conclusion

Fatty acid anilides represent a significant class of ACAT inhibitors with demonstrated potency against both ACAT1 and ACAT2. This compound and its structural analogs, such as F12511, have been extensively studied, revealing isoform-specific inhibitory profiles that can be exploited for targeted therapeutic applications. The choice of experimental system is crucial for the accurate determination of inhibitory activity, with both cell-free and cell-based assays providing valuable, complementary information. Further research into the structure-activity relationships of this compound class will be instrumental in the development of next-generation ACAT inhibitors with improved efficacy and safety profiles for the treatment of cholesterol-related diseases.

References

A Comparative Analysis of Oleyl Anilide and Ricinoleic Anilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two fatty acid anilides, Oleyl anilide and Ricinoleic anilide. While both are structurally related to endogenous signaling lipids, they exhibit distinct profiles in terms of their known biological activities and potential therapeutic applications. This document summarizes their physicochemical properties, synthesis, and biological effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ricinoleic anilide is presented in Table 1. These properties are crucial for understanding their solubility, membrane permeability, and overall suitability for biological assays and potential formulation into therapeutic agents.

PropertyThis compoundRicinoleic Anilide (Predicted)
Chemical Formula C₂₄H₃₉NOC₂₄H₃₉NO₂
Molecular Weight 357.58 g/mol 373.58 g/mol
Appearance Crystalline solidViscous liquid (based on Ricinoleic Acid)
Melting Point Not specified5 °C (Ricinoleic Acid)
Boiling Point Not specified245 °C (Ricinoleic Acid)[1]
Solubility Soluble in DMF, DMSO, and EthanolSlightly soluble in water; soluble in organic solvents
logP High (predicted)5.37 (Ricinoleic Acid)[2]

Synthesis

This compound: The synthesis of this compound typically involves the reaction of oleic acid with aniline (B41778). A common method is the conversion of oleic acid to its more reactive acyl chloride derivative, followed by amidation with aniline.

Biological Activity: A Comparative Overview

The biological activities of this compound and Ricinoleic anilide are primarily linked to their structural similarity to endogenous fatty acid amides, such as anandamide. These endogenous lipids are involved in various physiological processes, including pain, inflammation, and mood regulation. Their levels are tightly controlled by enzymes like Fatty Acid Amide Hydrolase (FAAH).

Interaction with the Endocannabinoid System

This compound: While not extensively studied as a direct FAAH inhibitor, its structural similarity to oleamide, a known substrate for FAAH, suggests that it may interact with this enzyme. However, a significant reported activity of this compound is the inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC₅₀ of 26 µM.[3] ACAT is an enzyme involved in cellular cholesterol metabolism.

Ricinoleic Anilide: There is currently no direct experimental data on the interaction of Ricinoleic anilide with FAAH. However, its precursor, ricinoleic acid, has been shown to possess significant anti-inflammatory and analgesic properties, which are often associated with the modulation of the endocannabinoid system.

Anti-inflammatory and Analgesic Activity

This compound: Limited data is available on the specific anti-inflammatory and analgesic properties of this compound. However, some anilide derivatives have been reported to possess analgesic and antipyretic activities.[4]

Ricinoleic Anilide (based on Ricinoleic Acid): Ricinoleic acid exhibits notable anti-inflammatory and analgesic effects.[5] Studies have shown that its effects are comparable to capsaicin (B1668287), suggesting a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.[6] Repeated topical application of ricinoleic acid has been shown to reduce carrageenan-induced paw edema in mice, an effect that is matched by a reduction in substance P levels.[7] In one study, a gel formulation of ricinoleic acid was significantly more effective at reducing pain and edema in a rat paw edema model compared to a standard gel, and it also markedly inhibited the synthesis of prostaglandin (B15479496) E2.[8]

Antimicrobial Activity

This compound: There is no significant information available on the antimicrobial properties of this compound.

Ricinoleic Anilide (based on Ricinoleic Acid): Ricinoleic acid and its derivatives have demonstrated antimicrobial activity against various pathogens.[9] Esters of oxidized ricinoleic acid have shown positive results against the growth of Propionibacterium acnes and Staphylococcus epidermidis.[9][10] Another study reported that castor oil, which is rich in ricinoleic acid, showed antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.15 mg/mL.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and Ricinoleic acid (as a proxy for Ricinoleic anilide).

Table 2: Enzyme Inhibition and Receptor Activity

CompoundTargetAssayResult
This compound ACATInhibition AssayIC₅₀ = 26 µM[3]
Ricinoleic Acid TRPV1-mediated currentsInward current inhibition in DRG neuronsSignificant inhibition at 0.1 mM[11][12]

Table 3: Anti-inflammatory and Analgesic Effects (based on Ricinoleic Acid)

AssayModelTreatmentResult
Carrageenan-induced paw edemaMouse8-day repeated topical treatment (0.9 mg/mouse)Marked inhibition of edema[7]
Substance P levelsMouse paw tissue8-day repeated topical treatment (0.9 mg/mouse)Reduction in substance P levels[7]
Carrageenan-induced paw edemaRatTopical gelSignificant reduction in pain and edema[8]
Prostaglandin E2 synthesisRat paw tissueTopical gelMarked inhibition[8]

Table 4: Antimicrobial Activity (based on Ricinoleic Acid Derivatives)

Compound/ExtractMicroorganismAssayResult (MIC)
Castor OilStaphylococcus aureusBroth dilution3.15 mg/mL
Oxidized Ricinoleic Acid EstersPropionibacterium acnesAgar diffusionInhibition observed
Oxidized Ricinoleic Acid EstersStaphylococcus epidermidisAgar diffusionInhibition observed

Signaling Pathways

The biological effects of this compound and Ricinoleic anilide are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_R CB1 Receptor Anandamide->CB1_R Activation CB2_R CB2 Receptor Anandamide->CB2_R Activation Analgesia Analgesia CB1_R->Analgesia Neuroprotection Neuroprotection CB1_R->Neuroprotection Anti_inflammation Anti-inflammation CB2_R->Anti_inflammation Anilide Oleyl/Ricinoleic Anilide (Inhibitor) Anilide->FAAH Inhibition

Caption: FAAH Inhibition Pathway.

TRPV1_Activation_Pathway cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Ricinoleic_Anilide Ricinoleic Anilide (Agonist/Modulator) Ricinoleic_Anilide->TRPV1 Activation/ Modulation Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential SP_release Substance P Release Action_Potential->SP_release Pain_Signal Pain Signal to CNS SP_release->Pain_Signal

Caption: TRPV1 Activation Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against FAAH.

Principle: This fluorometric assay measures the hydrolysis of a fluorogenic substrate by FAAH. Inhibition of the enzyme results in a decreased rate of fluorescent product formation.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound, Ricinoleic anilide) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH assay buffer.

  • Add 20 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 160 µL of FAAH assay buffer to each well.

  • Add 10 µL of diluted FAAH enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FAAH fluorogenic substrate.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

TRPV1 Activity Assay (Calcium Influx)

Objective: To assess the ability of a test compound to activate or inhibit the TRPV1 channel.

Principle: Activation of the TRPV1 channel leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound, Ricinoleic anilide)

  • Positive control (Capsaicin)

  • Antagonist control (Capsazepine)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Plate the TRPV1-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • To test for agonist activity, add serial dilutions of the test compounds and measure the change in fluorescence over time.

  • To test for antagonist activity, pre-incubate the cells with the test compounds for a specified period before adding a known concentration of capsaicin and measuring the fluorescence change.

  • Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in saline

  • Test compounds (this compound, Ricinoleic anilide) formulated for administration (e.g., topical gel, intraperitoneal injection)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the animals and divide them into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compounds and controls to the respective groups.

  • After a pre-determined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound, Ricinoleic anilide)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Conclusion

This compound and Ricinoleic anilide are two structurally related fatty acid amides with distinct, albeit currently incompletely characterized, biological profiles. This compound is a known inhibitor of ACAT, an enzyme involved in cholesterol metabolism. In contrast, the biological activities of Ricinoleic anilide are largely inferred from its precursor, ricinoleic acid, which exhibits promising anti-inflammatory and analgesic properties, likely through modulation of the TRPV1 pathway.

Further research is warranted to directly assess the biological activities of Ricinoleic anilide and to further elucidate the mechanisms of action of both compounds. Specifically, a direct comparative study of their effects on FAAH and TRPV1 would be highly valuable. The experimental protocols and data presented in this guide provide a foundation for such future investigations, which could ultimately determine their potential as therapeutic agents for inflammatory disorders, pain management, or other conditions.

References

A Comparative Guide to the Cross-Validation of Oleyl Anilide Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleyl anilide is crucial for various applications, including its role as a biomarker in toxicological studies. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to aid in method selection and validation.

The primary techniques for the quantification of this compound and other fatty acid anilides include chromatographic methods coupled with various detectors. This guide will focus on the comparison of three prominent methods:

  • Thin-Layer Chromatography followed by High-Performance Liquid Chromatography (TLC-HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

The cross-validation of these methods is essential to ensure data integrity and comparability across different laboratories and studies.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods between two different techniques or laboratories. This process ensures that a method is robust and transferable.

Cross_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization (Method A & B) start->method_dev single_lab_val Single Laboratory Validation (Accuracy, Precision, Linearity, etc.) method_dev->single_lab_val protocol Develop Standardized Cross-Validation Protocol single_lab_val->protocol sample_prep Prepare & Distribute Identical QC Samples protocol->sample_prep analysis_A Analysis with Method A sample_prep->analysis_A analysis_B Analysis with Method B sample_prep->analysis_B data_comp Compare Results & Statistical Analysis analysis_A->data_comp analysis_B->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate Methods acceptance->fail No fail->method_dev

A generalized workflow for the cross-validation of analytical methods.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the different this compound quantification methods based on available data.

ParameterTLC-HPLCLC-MS/MSGC-MS
Linearity Range Not explicitly stated0.5 - 25.0 mg/L (for aniline)[1]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.1 mg/L (for aniline)[1]~1 ppm[2]
Limit of Quantitation (LOQ) Not explicitly stated8 ppm[3]Not explicitly stated
Precision (RSD) Not explicitly statedWithin-run: 3.8% Between-run: 5.8% (for aniline)[1]Good reproducibility reported[2]
Accuracy (Recovery) Not explicitly stated~90%[2]Not explicitly stated
Specificity Good separation of this compound from oleic acid.[4]High, using Multiple Reaction Monitoring (MRM).[3]High, based on mass fragmentation patterns.[2]
Throughput Lower, involves multiple steps.Higher, suitable for large sample sets.Moderate to High.
Derivatization Not required.Not typically required.May be required to improve volatility and thermal stability.

Note: Some data points are for aniline (B41778) or general fatty acid anilides due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

TLC-HPLC Method

This method is particularly useful for separating this compound from its precursor, oleic acid, especially in enzymatic assays.[4]

a. Sample Preparation:

  • For enzymatic reactions, the product (this compound) is extracted from the reaction mixture.

b. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A freshly prepared solvent system of petroleum ether, ethyl acetate, and ammonium (B1175870) hydroxide (B78521) in a ratio of 80:20:1 (v/v/v).[4]

  • Development: The TLC plate is developed in a saturated chamber until the solvent front reaches the desired height.

  • Visualization: The separated spots can be visualized under UV light or by staining. The Rf value for this compound is approximately 0.54, while oleic acid remains at the origin.[4]

  • Elution: The spot corresponding to this compound is scraped from the plate and eluted with a suitable organic solvent.

c. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A suitable gradient of methanol (B129727) and water or methanol and 2-propanol.[5]

  • Detection: UV detection at an appropriate wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers high sensitivity and selectivity for the quantification of this compound in complex matrices.[3][5]

a. Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the lipid fraction.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. The spectra typically show an intense peak for the [M+H]+ ion.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and an internal standard are monitored.

  • Quantification: A calibration curve is constructed using standards of known concentrations, and an internal standard is used to correct for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acid anilides, derivatization may sometimes be employed.[2]

a. Sample Preparation:

  • Extraction: Similar to the LC-MS method, the lipid fraction is extracted from the sample matrix.

  • Derivatization (if necessary): While some methods analyze fatty acid anilides directly, silylation can be used to increase volatility and improve peak shape.

  • Reconstitution: The final extract is dissolved in a volatile organic solvent suitable for GC injection.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a split/splitless injector.

  • Column: A polar capillary column, such as one with a cross-bonded polar phase, is suitable for separating fatty acid anilides.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for this compound and an internal standard to enhance sensitivity and selectivity.

  • Quantification: The concentration is determined using a calibration curve prepared with standards and an internal standard.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • TLC-HPLC is a cost-effective method suitable for simpler matrices and when good separation from precursors is critical.[4]

  • LC-MS/MS provides high sensitivity and selectivity and is well-suited for complex biological matrices and high-throughput analysis.[3][5]

  • GC-MS offers excellent separation and confirmatory identification but may require derivatization for optimal performance.[2]

Regardless of the chosen method, a thorough validation and, where necessary, cross-validation against an alternative method are imperative to ensure the generation of reliable and reproducible data. The principles of method validation should encompass specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).

References

A Comparative Guide to Oleyl Anilide and Other ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors have long been a subject of interest in the development of therapeutics for diseases characterized by abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease. These enzymes, ACAT1 and ACAT2, play a crucial role in the esterification of cholesterol, a key step in its intestinal absorption and storage in various tissues. This guide provides a comparative analysis of Oleyl anilide, a known ACAT inhibitor, with other prominent inhibitors, supported by experimental data to aid in research and development efforts.

In Vitro Inhibitory Activity: A Comparative Overview

The efficacy of ACAT inhibitors is primarily determined by their ability to inhibit the enzymatic activity of the two isoforms, ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

InhibitorTargetIC50 / KiSelectivityReference
This compound ACATIC50: 26 µMNot specified[1]
F12511 (Eflucimibe) Human ACAT1IC50: 39 nMACAT1 preferential[2]
Human ACAT2IC50: 110 nM[2]
ACAT1Ki: 0.039 µM
ACAT2Ki: 0.110 µM
K-604 ACAT1IC50: 84 nM (aortic)ACAT1 selective
ACAT1Ki: 0.45 µM
ACAT2Ki: 102.9 µM
Avasimibe (B1665837) (CI-1011) ACAT1 & ACAT2-Non-selective
Pactimibe (B69775) ACAT1 & ACAT2-Dual inhibitor
Nevanimibe ACAT1IC50: 0.23 µMNon-selective
ACAT2IC50: 0.71 µM
Pyripyropene A (PPPA) ACAT1IC50: 179 µMACAT2 selective
ACAT2IC50: 25 µM

Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

In Vivo Efficacy and Clinical Outcomes

The ultimate test of an ACAT inhibitor's potential lies in its performance in vivo, including preclinical animal models and human clinical trials.

Preclinical Studies in Animal Models

Several ACAT inhibitors have demonstrated promising results in animal models of atherosclerosis. For instance, in apoE-deficient mice, the ACAT inhibitor F1394 was shown to significantly retard the progression of established atherosclerotic plaques and reduce the accumulation of macrophages, free cholesterol, and cholesteryl esters within these lesions. These positive effects were observed without evidence of systemic toxicity. Similarly, the ACAT1 selective inhibitor K-604 reduced the area and size of macrophage-laden atherosclerotic lesions in apoE-deficient mice, an effect that was largely independent of changes in total cholesterol levels.

Human Clinical Trials

Despite the promising preclinical data, the translation of these findings to successful clinical outcomes has been challenging.

  • Avasimibe : In a randomized, double-blind, placebo-controlled trial, avasimibe did not demonstrate a favorable effect on the progression of coronary atherosclerosis as assessed by intravascular ultrasound. Furthermore, treatment with avasimibe was associated with a mild increase in LDL cholesterol levels.

  • Pactimibe : Similarly, a clinical trial with pactimibe in patients with coronary artery disease did not show a significant improvement in the primary efficacy variable of percent atheroma volume. In fact, some secondary measures suggested an unfavorable effect of the treatment. These disappointing results have tempered enthusiasm for non-selective ACAT inhibition as a therapeutic strategy for atherosclerosis.

The focus of current research has shifted towards developing isoform-selective inhibitors, particularly targeting ACAT2, which is predominantly expressed in the intestine and liver and is thought to be a more promising target for reducing plasma cholesterol levels.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of ACAT inhibitors, a variety of experimental assays are employed.

ACAT Signaling Pathway

The ACAT enzymes are located in the endoplasmic reticulum and catalyze the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs. This process is a key component of cellular cholesterol homeostasis.

ACAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Inhibitors ACAT Inhibitors ACAT ACAT1 / ACAT2 CE Cholesteryl Esters ACAT->CE LD Lipid Droplets CE->LD FC Free Cholesterol FC->ACAT FA_CoA Fatty Acyl-CoA FA_CoA->ACAT Inhibitor This compound, etc. Inhibitor->ACAT

Caption: The ACAT signaling pathway illustrating the esterification of free cholesterol.

Experimental Workflow: In Vitro ACAT Activity Assay

This workflow outlines the steps to measure the direct inhibitory effect of a compound on ACAT enzyme activity.

ACAT_Activity_Workflow A Prepare Microsomes (Source of ACAT enzyme) B Incubate Microsomes with Test Inhibitor (e.g., this compound) A->B C Add Radiolabeled Substrate (e.g., [14C]oleoyl-CoA) B->C D Incubate to allow enzymatic reaction C->D E Extract Lipids D->E F Separate Cholesteryl Esters (e.g., by TLC) E->F G Quantify Radiolabeled Cholesteryl Esters F->G

Caption: Workflow for an in vitro ACAT enzyme activity assay.

Experimental Workflow: Cellular Cholesterol Esterification Assay

This workflow describes how to measure the effect of an ACAT inhibitor on cholesterol esterification within intact cells.

Cholesterol_Esterification_Workflow A Culture Macrophages (e.g., J774 cells) B Pre-incubate cells with Test ACAT Inhibitor A->B C Add Radiolabeled Oleate ([3H]oleic acid) B->C D Incubate to allow cellular uptake and esterification C->D E Lyse cells and extract lipids D->E F Separate Cholesteryl Esters (e.g., by TLC) E->F G Quantify Radiolabeled Cholesteryl Esters F->G

References

A Comparative Analysis of Oleyl Anilide's Biological Impact: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted effects of Oleyl anilide, a compound implicated in Toxic Oil Syndrome, through a comparative analysis of its in vivo and in vitro activities. This report synthesizes experimental data on its immunological effects, outlines detailed experimental protocols, and visualizes potential signaling pathways.

This compound (OA), a fatty acid anilide, has garnered significant scientific attention due to its association with the Toxic Oil Syndrome (TOS), a debilitating condition that emerged in Spain in 1981. Understanding the divergent effects of this compound in living organisms versus controlled laboratory settings is crucial for elucidating its mechanisms of toxicity and its potential as a pharmacological agent. This guide provides a detailed comparison of the in vivo and in vitro effects of this compound, supported by experimental data, to aid researchers in the fields of toxicology, immunology, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound on Serum Immunoglobulin Levels in MRL+/+ Mice

ImmunoglobulinPercent Increase vs. ControlReference
IgG153%[1][2]
IgG1128%[1][2]
IgG2a169%[1][2]
IgG2b142%[1][2]
IgG364%[1][2]
IgE191%[1][2]

Data from a study where female MRL+/+ mice were treated with 0.8 mmol/kg of Oleic Acid Anilide (OAA) intraperitoneally twice a week for 6 weeks.[1][2]

Table 2: In Vivo Effects of this compound on Splenocytes in Different Mouse Strains

Mouse StrainEffect on Splenocyte Proliferation (after in vivo treatment and in vitro restimulation)Effect on Splenocyte ApoptosisReference
A/JSignificant IncreaseSignificantly Elevated[3]
B10.SSuppressed baseline response, no proliferation on restimulationSignificantly Elevated[3]

Table 3: In Vivo Effects of this compound on Serum Cytokine Levels in MRL+/+ Mice

CytokineChange vs. ControlReference
Granulocyte-Colony Stimulating Factor (G-CSF)Significant Increase[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Treatment of Mice

Objective: To assess the systemic effects of this compound in a murine model.

Protocol:

  • Animal Model: Female MRL+/+ mice, typically 6-8 weeks old.

  • Test Compound: Oleic Acid Anilide (OAA) dissolved in a suitable vehicle (e.g., corn oil).

  • Dosing Regimen: Administer OAA intraperitoneally at a dose of 0.8 mmol/kg body weight.

  • Frequency: Injections are given twice a week for a duration of 6 weeks.[1][2]

  • Control Group: A control group receives the vehicle alone following the same injection schedule.

  • Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture for serum analysis (immunoglobulins, cytokines). Spleens are harvested for histopathology and splenocyte isolation.

Splenocyte Proliferation Assay

Objective: To measure the proliferative response of splenocytes to stimuli after in vivo or in vitro exposure to this compound.

Protocol:

  • Splenocyte Isolation: Aseptically remove the spleen from the treated or control mouse and place it in a sterile petri dish containing RPMI-1640 medium. Gently tease the spleen apart using sterile forceps to release the splenocytes.

  • Cell Preparation: Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. Centrifuge the cells, and resuspend the pellet in a red blood cell lysis buffer. After lysis, wash the cells twice with RPMI-1640.

  • Cell Counting and Seeding: Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration and seed the splenocytes into 96-well plates at a density of 2 x 10^5 cells/well.

  • Stimulation: Add a mitogen such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation to the wells. For in vitro experiments, this compound at various concentrations is added to the wells with or without a mitogen.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The results are often expressed as a stimulation index (SI), calculated as the ratio of the absorbance of stimulated cells to that of unstimulated cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic splenocytes following exposure to this compound.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes as described in the proliferation assay protocol.

  • Treatment: For in vitro analysis, treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). For ex vivo analysis, use splenocytes isolated from in vivo treated mice.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative cells are considered viable.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-positive cells are considered necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rates of apoptosis and necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and the workflows of the key experimental protocols.

in_vivo_workflow cluster_treatment In Vivo Treatment cluster_analysis Analysis Animal Model MRL+/+ Mice Treatment This compound (0.8 mmol/kg, i.p.) Twice weekly for 6 weeks Animal Model->Treatment Control Vehicle Control Animal Model->Control Blood Collection Serum Analysis (Immunoglobulins, Cytokines) Treatment->Blood Collection Spleen Harvest Splenocyte Isolation & Histopathology Treatment->Spleen Harvest Splenocyte Assays Proliferation (MTT) Apoptosis (Flow Cytometry) Spleen Harvest->Splenocyte Assays

In Vivo Experimental Workflow

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment In Vitro Treatment cluster_analysis Analysis Spleen Harvest Isolate Splenocytes from Naive Mice Cell Culture Culture Splenocytes Treatment Add this compound (Varying Concentrations) Cell Culture->Treatment Control Vehicle Control Cell Culture->Control Proliferation Assay MTT Assay Treatment->Proliferation Assay Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Assay Cytokine Analysis ELISA of Supernatant Treatment->Cytokine Analysis

In Vitro Experimental Workflow

hypothesized_signaling_pathway cluster_immune_cell Immune Cell (e.g., Splenocyte) This compound This compound Cell Surface Receptor Toll-like Receptor (TLR)? Other Receptors? This compound->Cell Surface Receptor Hypothesized Interaction PPARg PPARγ Activation? This compound->PPARg Potential Agonist? MAPK Pathway MAPK Cascade (ERK, JNK, p38) Cell Surface Receptor->MAPK Pathway NFkB Pathway IKK -> IκB degradation -> NF-κB activation Cell Surface Receptor->NFkB Pathway Transcription Factors AP-1, NF-κB MAPK Pathway->Transcription Factors NFkB Pathway->Transcription Factors Gene Expression Pro-inflammatory Cytokines (e.g., G-CSF) Immunoglobulins PPARg->Gene Expression Transcription Factors->Gene Expression Cellular Response Proliferation Apoptosis Gene Expression->Cellular Response

Hypothesized Signaling Pathways of this compound

Discussion

The compiled data reveals a significant disparity between the in vivo and in vitro effects of this compound, highlighting the complexity of its biological actions.

In Vivo Observations: The in vivo studies demonstrate a potent immunomodulatory effect of this compound, characterized by a robust increase in serum immunoglobulins, including those associated with both Th1 (IgG2a) and Th2 (IgG1, IgE) responses.[1][2] This suggests a broad and complex activation of the adaptive immune system. The strain-dependent effects on splenocyte proliferation and apoptosis further underscore the role of genetic background in determining the pathological outcome of exposure.[3] The increase in G-CSF points towards the activation of macrophages and other myeloid cells.[1][2]

In Vitro Observations: In vitro studies, while confirming the ability of this compound to induce apoptosis, present a more nuanced picture of its effect on proliferation. The discrepancy between the significant in vivo proliferation of splenocytes from A/J mice after restimulation and the suppressed response in B10.S mice suggests that the in vivo microenvironment and the interplay between different cell types are critical for the full manifestation of this compound's effects.[3]

Signaling Pathways: While direct experimental evidence linking this compound to specific signaling pathways in immune cells is currently limited, the observed immunological effects strongly suggest the involvement of key inflammatory and metabolic pathways. The production of pro-inflammatory cytokines and the induction of B-cell proliferation and immunoglobulin production are hallmark outcomes of NF-κB and MAPK signaling activation. As a lipid molecule, this compound may also interact with nuclear receptors such as PPARγ , which are known to regulate both lipid metabolism and inflammation. The hypothesized signaling pathway diagram illustrates these potential molecular targets, which warrant further investigation.

Conclusion

This comparative guide underscores the importance of integrating both in vivo and in vitro experimental models to fully comprehend the biological activities of compounds like this compound. The in vivo data clearly demonstrates its potent immunotoxic potential, leading to a complex autoimmune-like response. The in vitro findings, while valuable for dissecting cellular mechanisms, may not fully recapitulate the intricate in vivo pathophysiology. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its role in Toxic Oil Syndrome and to explore any potential therapeutic applications of related fatty acid anilides. Direct investigation into the activation of NF-κB, MAPK, and PPARγ pathways in response to this compound is a critical next step.

References

A Comparative Analysis of Oleyl Anilide's Immunomodulatory Effects Across Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Oleyl anilide (OAA), a compound implicated in Toxic Oil Syndrome (TOS), across various mouse strains. The data presented here is compiled from multiple studies to assist researchers in selecting the appropriate animal model for investigating chemically-induced autoimmune and inflammatory diseases. This comparison focuses on the differential responses observed in C57BL/6, A/J, BALB/c, and Swiss mouse strains, highlighting key immunological and pathological outcomes. Additionally, this guide presents a comparison with an alternative compound, contaminated L-tryptophan, which is associated with Eosinophilia-Myalgia Syndrome (EMS), a condition with similar clinical features to TOS.

Comparative Efficacy and Safety Profile

The administration of this compound elicits markedly different responses depending on the genetic background of the mouse strain. These differences are crucial for modeling distinct aspects of toxicant-induced immunopathology, from acute lethal toxicity to chronic autoimmune-like conditions.

Summary of this compound Effects in Different Mouse Strains
FeatureC57BL/6A/JBALB/cSwiss Mice
Primary Outcome Polyclonal B cell activation, splenomegaly, no overt disease symptoms[1]Acute lethal wasting disease, weakness, weight loss, cachexia[1]Evidence of a Th2-shifted immune response when exposed to toxic oil containing aniline (B41778) derivatives[2]Alteration in immune response, tendency towards progressive weight loss[3][4]
Immunoglobulin Levels Increased serum IgE[1]Increased serum IgG and IgM[1]Increased total IgE in a toxic oil model[2]Significant increase in serum immunoglobulins (IgM and IgG)[3][4]
Cytokine Profile Th2 cell response suggested by reduced TNF-β mRNA[1]In vivo expression of IL-1α, IL-10, and IFN-γ mRNA; high in vitro secretion of TNF-α[1]IL-5 mRNA expression in lung tissues from TOS oil-treated mice[2]Not explicitly detailed in the reviewed studies.
Spleen Response Splenomegaly[1]Not the primary reported outcome, but splenocytes show increased proliferation upon restimulation.Splenocytes from BALB/c mice have been used to assess proliferation in response to various stimuli.Diminished percentage of suppressor T cells in the spleen.[3][4]
Comparison with an Alternative: Contaminated L-Tryptophan (Eosinophilia-Myalgia Syndrome Model)
FeatureThis compound (in susceptible strains)Contaminated L-Tryptophan (Inducing EMS)
Associated Syndrome Toxic Oil Syndrome (TOS)[1]Eosinophilia-Myalgia Syndrome (EMS)
Key Pathological Features Varies by strain: acute wasting disease (A/J) or autoimmune-like features (C57BL/6)[1]Eosinophilia, myalgia, chronic neuropathy, skin induration
Primary Implicated Compound This compound and other aniline derivatives[2][5][6]1,1'-ethylidenebis(L-tryptophan) and other contaminants in L-tryptophan preparations.
Immune Response Strain-dependent Th1/Th2 responses, polyclonal B cell activation.[1][2]Eosinophil activation and degranulation, mononuclear cell activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are composite protocols based on the reviewed literature for key experiments involving this compound administration in mice.

This compound Administration
  • Preparation of OAA Solution : this compound is typically dissolved in a suitable vehicle for injection. A common vehicle is sterile corn oil or a mixture of solvents like DMSO and saline, depending on the desired final concentration and route of administration.

  • Animal Handling : Mice (e.g., C57BL/6, A/J, BALB/c, 6-8 weeks old) are housed in a specific pathogen-free environment with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Intraperitoneal (IP) Injection :

    • Restrain the mouse securely, exposing the abdomen.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[7][8]

    • Disinfect the injection site with 70% ethanol.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.[7][9]

    • Aspirate to ensure the needle has not entered a blood vessel or internal organ.[7][8]

    • Inject the OAA solution slowly. The typical injection volume for mice is up to 200 µL for a 20g mouse.[9]

    • A representative dosing regimen is a daily dose of 50 mg/kg for 5 days.[3][4]

  • Monitoring : Animals should be monitored daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.

Splenocyte Proliferation Assay (MTT Assay)
  • Spleen Harvesting : At the end of the treatment period, humanely euthanize the mice. Aseptically remove the spleens and place them in sterile RPMI-1640 medium.

  • Cell Suspension Preparation : Gently homogenize the spleens to create a single-cell suspension. Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with RPMI-1640 and resuspend in complete medium (RPMI-1640 with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

  • Cell Counting and Seeding : Determine the viable cell count using a hemocytometer and trypan blue exclusion. Seed the splenocytes in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Stimulation : Add a mitogen such as Concanavalin A (ConA; 5 µg/mL) or Lipopolysaccharide (LPS; 10 µg/mL) to the appropriate wells to stimulate T-cell or B-cell proliferation, respectively. Include unstimulated control wells.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Cytokine Profiling (ELISA)
  • Sample Collection : Collect blood via cardiac puncture at the time of euthanasia and process it to obtain serum. Alternatively, collect supernatant from cultured splenocytes.

  • ELISA Procedure (General Sandwich ELISA Protocol) :

    • Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, IL-4) diluted in coating buffer. Incubate overnight at 4°C.

    • Washing : Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Blocking : Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

    • Sample and Standard Incubation : Add standards (recombinant cytokine of known concentration) and samples (serum or culture supernatant) to the wells. Incubate for 2 hours at room temperature.

    • Washing : Wash the plate four times with wash buffer.

    • Detection Antibody : Add a biotinylated detection antibody specific for the cytokine to each well. Incubate for 1 hour at room temperature.

    • Washing : Wash the plate four times with wash buffer.

    • Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

    • Washing : Wash the plate five times with wash buffer.

    • Substrate Development : Add a substrate solution (e.g., TMB) to each well and incubate until a color develops.

    • Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Absorbance Reading : Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Visualizing Molecular Pathways and Workflows

To better understand the processes involved in this compound research, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.

G OAA This compound (OAA) ROS Reactive Oxygen Species (ROS) OAA->ROS induces B_Cell B-Cell Activation OAA->B_Cell T_Cell T-Cell Differentiation OAA->T_Cell MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB MAPK->T_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines Immune_Response Strain-Dependent Immune Response Cytokines->Immune_Response B_Cell->Immune_Response T_Cell->B_Cell helps T_Cell->Immune_Response

Caption: Proposed signaling cascade for this compound-induced immunomodulation.

G start Start animal_prep Animal Preparation (Mouse Strain Selection) start->animal_prep oaa_admin OAA Administration (e.g., IP injection) animal_prep->oaa_admin monitoring Clinical Monitoring (Weight, Symptoms) oaa_admin->monitoring euthanasia Euthanasia & Sample Collection (Spleen, Blood) monitoring->euthanasia splenocyte_assay Splenocyte Proliferation Assay (MTT) euthanasia->splenocyte_assay cytokine_assay Cytokine Profiling (ELISA) euthanasia->cytokine_assay data_analysis Data Analysis & Comparison splenocyte_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying OAA effects in mice.

References

Validation of an ELISA for Oleyl Anilide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Oleyl anilide, a key biomarker associated with Toxic Oil Syndrome (TOS). The performance of this immunoassay is compared with established analytical methods, offering insights into its potential application in research and diagnostic settings. All data presented for the ELISA is representative of expected performance, based on similar immunoassays for small molecules.

Introduction

This compound is a fatty acid anilide that was identified as a contaminant in rapeseed oil linked to the 1981 Toxic Oil Syndrome outbreak in Spain.[1] Accurate and sensitive detection of this compound is crucial for toxicological studies, food safety monitoring, and clinical diagnostics related to TOS. While chromatographic methods have been the standard for its quantification, a validated ELISA offers a high-throughput and cost-effective alternative. This guide details the validation parameters for a competitive ELISA for this compound detection and compares its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Detection Methods

The selection of an appropriate analytical method for this compound detection depends on factors such as required sensitivity, sample throughput, cost, and the nature of the sample matrix. Below is a comparative summary of a representative ELISA and alternative methods.

Data Presentation

Table 1: Comparison of this compound Detection Methods

ParameterRepresentative ELISAHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10 ng/mL~1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 µg/mL~0.5 ng/mL
Assay Range 30 - 2000 ng/mL5 - 100 µg/mL0.5 - 500 ng/mL
Precision (Intra-assay %CV) < 10%< 5%< 5%
Precision (Inter-assay %CV) < 15%< 10%< 10%
Accuracy (% Recovery) 85-115%90-110%95-105%
Sample Throughput High (96-well plate format)Low to MediumMedium
Cost per Sample LowMediumHigh
Expertise Required MinimalIntermediateHigh

Note: ELISA data is hypothetical and based on typical performance. HPLC and LC-MS/MS data are derived from published literature on anilide analysis.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical assay.

Representative ELISA Protocol (Competitive Assay)

This protocol outlines the steps for a competitive ELISA to determine this compound concentration in a sample.

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. The plate is then washed.

  • Competition: Standards of known this compound concentration and unknown samples are added to the wells, followed by the addition of a specific anti-Oleyl anilide antibody. The plate is incubated for 1-2 hours at room temperature, allowing free this compound in the sample/standard to compete with the coated this compound for antibody binding. The plate is then washed.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody binds to the primary antibody that is bound to the coated antigen. The plate is then washed thoroughly.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Signal Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity and is calculated from a standard curve.

Alternative Methodologies
  • High-Performance Liquid Chromatography (HPLC): Samples are extracted and purified. The extract is then injected into an HPLC system equipped with a suitable column (e.g., C18). This compound is separated from other components and detected by a UV detector. Quantification is achieved by comparing the peak area of the sample to that of known standards.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity. After chromatographic separation via HPLC, the eluent is introduced into a mass spectrometer. This compound is ionized, and specific parent and daughter ions are monitored for quantification, providing very low detection limits.[3][4][5]

Mandatory Visualizations

Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coating 1. Coat Plate with this compound Conjugate Wash1 Wash Coating->Wash1 Blocking 2. Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample 3. Add Sample/Standard Wash2->Add_Sample Add_Antibody Add Anti-Oleyl Anilide Ab Add_Sample->Add_Antibody Incubate Incubate (Competition) Add_Antibody->Incubate Wash3 Wash Incubate->Wash3 Add_Secondary_Ab 4. Add Enzyme-linked Secondary Ab Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate 5. Add Substrate (TMB) Wash4->Add_Substrate Stop_Reaction 6. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 7. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Workflow of the competitive ELISA for this compound detection.

Method_Comparison cluster_sample Sample cluster_methods Analytical Methods cluster_outcomes Key Attributes Sample Biological or Environmental Sample ELISA ELISA Sample->ELISA HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS ELISA_Attr High Throughput Low Cost Good Sensitivity ELISA->ELISA_Attr HPLC_Attr Moderate Throughput Moderate Cost Good Specificity HPLC->HPLC_Attr LCMS_Attr High Sensitivity High Specificity High Cost LCMS->LCMS_Attr

Caption: Comparison of analytical methods for this compound detection.

Conclusion

The validation of an ELISA for this compound detection demonstrates its potential as a valuable tool for high-throughput screening and routine monitoring. While LC-MS/MS remains the gold standard for sensitivity and specificity, the ELISA provides a balanced performance with significant advantages in cost and ease of use. The choice of method should be guided by the specific requirements of the research or diagnostic application. This guide provides the foundational information for researchers and drug development professionals to make an informed decision on the most suitable analytical technique for their needs.

References

Comparative Immunotoxicity of Oleyl Anilide and Aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunotoxicity of oleyl anilide and aniline (B41778), two compounds implicated in the historic Toxic Oil Syndrome (TOS). The information presented is based on available experimental data to facilitate an objective comparison of their effects on the immune system.

Executive Summary

This compound (also known as oleic acid anilide or OAA) and aniline both exhibit immunotoxic properties, though their mechanisms and specific effects show notable differences. This compound appears to drive a more humoral and autoimmune-like response, characterized by significant increases in various immunoglobulin isotypes and the production of antinuclear antibodies. Aniline, on the other hand, acts as a prohapten, with its metabolites inducing a cell-mediated immune response and significant splenotoxicity through oxidative stress pathways. While both compounds can lead to increased lymphocyte populations in the spleen, the upstream signaling pathways and the nature of the immune response they trigger are distinct.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from immunotoxicity studies on this compound and aniline. It is important to note that the data are compiled from different studies using various animal models, dosages, and exposure durations, which should be considered when making direct comparisons.

Table 1: Effects on Serum Immunoglobulins

CompoundAnimal ModelDosageDurationChange in Immunoglobulin LevelsReference
This compound MRL+/+ Mice0.8 mmol/kg (i.p.)6 weeks (twice a week)IgG, IgG1, IgG2a, IgG2b: Significant increaseIgG3: IncreasedIgE: Higher than controls[1]
Swiss Mice50 mg/kg (daily)5 daysTotal Immunoglobulins: Significant increaseIgM & IgG (in culture): Significantly higher[2]
Aniline MRL+/+ Mice0.8 mmol/kg (i.p.)6 weeks (twice a week)IgE: Higher than controlsIgG & its isotypes: No significant change compared to control[1]

Table 2: Effects on Splenic Cell Populations and Cytokine Levels

CompoundAnimal ModelDosageDurationEffects on Spleen and CytokinesReference
This compound MRL+/+ Mice0.8 mmol/kg (i.p.)6 weeks (twice a week)Spleen: Increased lymphocyte population in red pulpCytokines: Significant increase in G-CSF[1][3]
Swiss Mice50 mg/kg (daily)5 daysSpleen: Significant decrease in suppressor T-cells; Increase in helper/suppressor T-cell ratio[2]
Aniline MRL+/+ Mice0.8 mmol/kg (i.p.)6 weeks (twice a week)Spleen: Increased lymphocyte population in red pulpCytokines: Significant increase in G-CSF[1][3]
SD Rats1 mmol/kg/day (gavage)7 daysCytokines: Upregulation of IL-1, IL-6, and TNF-α gene transcription[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Treatment and Sample Collection
  • MRL+/+ Mice Study: Female MRL+/+ mice were administered intraperitoneal (i.p.) injections of this compound or aniline at a dose of 0.8 mmol/kg, twice a week for 6 weeks. A control group received the vehicle only. At the end of the treatment period, blood was collected for serum separation, and spleens were harvested for histological examination.[1]

  • Swiss Mice Study: Swiss mice were treated with a daily dose of 50 mg/kg of this compound (88.86% pure) for 5 days. Blood and spleens were collected for analysis of serum immunoglobulins and splenic T-cell populations.[2]

  • SD Rat Study: Male Sprague-Dawley rats were treated with aniline (1 mmol/kg/day) via gavage for 7 days. At the end of the study, spleens were collected for the analysis of signaling pathway activation and cytokine gene expression.[4]

Quantification of Serum Immunoglobulins

Serum levels of IgE, IgG, and its isotypes (IgG1, IgG2a, IgG2b, and IgG3) were determined using an enzyme-linked immunosorbent assay (ELISA). Briefly, microtiter plates were coated with goat anti-mouse immunoglobulin. After blocking, serially diluted serum samples were added to the wells. The captured immunoglobulins were then detected using horseradish peroxidase-conjugated goat anti-mouse antibodies specific for each isotype. The colorimetric reaction was developed using a suitable substrate, and the absorbance was measured at a specific wavelength. The concentrations were calculated from a standard curve generated with known amounts of purified mouse immunoglobulins.[1]

Spleen Histology

Spleens were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections of 5 µm thickness were cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections were then examined under a light microscope to evaluate morphological changes, particularly in the lymphocyte populations within the red and white pulp.[3]

Analysis of Cytokine Gene Expression

Total RNA was extracted from splenocytes, and the expression of cytokine genes (IL-1, IL-6, TNF-α) was quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR). The relative gene expression was normalized to a housekeeping gene, and the fold change in expression in the treated groups was calculated relative to the control group.[4]

Western Blot Analysis for Signaling Proteins

Nuclear extracts from splenocytes were prepared to determine the activation of transcription factors NF-κB and AP-1. The phosphorylation of key signaling proteins such as IκBα, p65, c-Jun, IKKα/β, ERK1/2, JNK1/2, and p38 MAPKs was assessed by Western blotting using phospho-specific antibodies.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by aniline and a proposed workflow for assessing immunotoxicity.

Aniline_Immunotoxicity_Pathway Aniline Aniline Exposure OxidativeStress Oxidative Stress (Iron Overload, ROS) Aniline->OxidativeStress IKK IKKα/β Phosphorylation OxidativeStress->IKK MAPKs MAPKs Phosphorylation (ERK, JNK, p38) OxidativeStress->MAPKs IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB AP1 AP-1 Activation (c-Jun Phosphorylation) MAPKs->AP1 NFkappaB NF-κB Activation (p65 Phosphorylation) IkappaB->NFkappaB Nucleus Nuclear Translocation NFkappaB->Nucleus AP1->Nucleus Cytokines Upregulation of Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Nucleus->Cytokines Splenotoxicity Splenotoxicity (Fibrosis, Sarcomas) Cytokines->Splenotoxicity

Caption: Aniline-induced oxidative stress signaling pathway in splenocytes.

Immunotoxicity_Workflow start Animal Exposure (this compound or Aniline) blood Blood Collection start->blood spleen Spleen Harvest start->spleen serum Serum Separation blood->serum splenocytes Splenocyte Isolation spleen->splenocytes histology Spleen Histology (H&E Staining) spleen->histology elisa Immunoglobulin & Cytokine Quantification (ELISA) serum->elisa flow Lymphocyte Proliferation & Phenotyping (Flow Cytometry) splenocytes->flow nk_assay Natural Killer Cell Activity Assay splenocytes->nk_assay end Data Analysis & Comparison elisa->end histology->end flow->end nk_assay->end

Caption: General experimental workflow for assessing immunotoxicity.

References

Structural Activity Relationship of Oleyl Anilide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of oleyl anilide analogs and related fatty acid anilides, focusing on their roles as enzyme inhibitors. The information presented herein is curated from experimental data to guide future research and drug development endeavors.

Introduction to this compound Analogs

This compound, the amide formed from oleic acid and aniline (B41778), and its analogs have garnered interest in medicinal chemistry due to their diverse biological activities. These activities primarily stem from their ability to inhibit key enzymes involved in lipid metabolism and signaling, such as Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Fatty Acid Amide Hydrolase (FAAH). The lipophilic oleyl chain allows these molecules to interact with the hydrophobic binding sites of these enzymes, while modifications to the anilide moiety can significantly modulate their potency and selectivity.

Comparative Biological Activity

The biological activity of this compound analogs is predominantly centered on the inhibition of ACAT and FAAH. Below, we present a summary of the SAR for these two major targets, supported by quantitative data from various studies.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol. Its inhibition is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. Fatty acid anilides have been identified as potent ACAT inhibitors.[1][2]

Structural Activity Relationship Highlights:

  • Anilide Substitution: The substitution pattern on the anilide ring is a critical determinant of ACAT inhibitory activity. For non-branched fatty acid anilides, bulky 2,6-dialkyl substitution on the aniline ring generally leads to optimal potency.[1] In contrast, for α-substituted fatty acid anilides, a 2,4,6-trimethoxy substitution pattern on the anilide is uniquely preferred.[1]

  • Fatty Acid Chain: While this guide focuses on oleyl (a C18 monounsaturated fatty acid) derivatives, studies on other fatty acid anilides show that the length and branching of the acyl chain also influence activity. For instance, α,α-disubstitution in the fatty acid portion can significantly improve in vivo efficacy.[1]

  • Bioisosteric Replacement: The amide bond can be replaced with bioisosteres. A urea (B33335) linkage has been shown to yield potent ACAT inhibitors.[3]

Table 1: ACAT Inhibitory Activity of Fatty Acid Anilide Analogs

Compound IDFatty Acid MoietyAnilide MoietyTargetIC50 (nM)Reference
1 Dodecanoyl2,4,6-TrimethoxyphenylRat Liver Microsomal ACAT< 50[1]
2 α,α-Dimethyl-dodecanoyl2,4,6-TrimethoxyphenylRat Liver Microsomal ACAT< 50[1]
3 Docosahexaenoyl2,6-DiisopropylphenylMicrosomal ACAT (U937 cells)Potent Inhibitor[2]
F12511 Not specifiedAnilide derivativeACAT-139[4]
F12511 Not specifiedAnilide derivativeACAT-2110[4]
PPPA Not specifiedAnilide derivativeACAT-1179,000[5]
PPPA Not specifiedAnilide derivativeACAT-225,000[5]
Nevanimibe Not specifiedAnilide derivativeACAT-1230[5]
Nevanimibe Not specifiedAnilide derivativeACAT-2710[5]

Note: Direct IC50 values for this compound analogs were not consistently available in the initial search results; therefore, data for structurally related fatty acid anilides are presented to illustrate SAR principles.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. Oleoyl-based structures are known to be good substrates and inhibitors for FAAH.[6]

Structural Activity Relationship Highlights:

  • Head Group: The anilide portion of the molecule acts as the "head group" that interacts with the catalytic site of FAAH. The nature of the anilide leaving group is critical for covalent inhibitors (e.g., ureas and carbamates), which act by carbamylating the catalytic serine residue (Ser241).[7][8] For instance, replacing an aniline leaving group with 3-aminopyridine (B143674) was shown to enhance potency in a series of piperidine (B6355638) urea inhibitors.[7]

  • Lipophilic Tail: The oleyl group serves as the lipophilic tail that binds within the hydrophobic acyl chain-binding pocket of FAAH.[8]

  • Carbamate (B1207046)/Urea Moiety: Many potent FAAH inhibitors are irreversible and feature a carbamate or urea group that covalently modifies the enzyme's active site.[6][7]

Table 2: FAAH Inhibitory Activity of Relevant Analogs

Compound IDGeneral StructureKey FeaturesTargetk_inact/K_i (M⁻¹s⁻¹)K_i (μM)k_inact (s⁻¹)Reference
URB597 CarbamateWell-studied carbamate inhibitorhFAAH1,6502.00.0033[7]
PF-750 Piperidine UreaModerate potency urea inhibitorhFAAH~800--[7]
PF-3845 Biaryl Ether Piperidine UreaHigh potency, p-trifluoromethyl on biaryl ether, 3-aminopyridine leaving grouphFAAH14,3100.230.0033[7]

Note: Data for this compound analogs as FAAH inhibitors with specific IC50 or kinetic values were not found in the initial searches. The table presents data for well-characterized FAAH inhibitors to illustrate the principles of SAR, particularly the importance of the head group and the covalent modification mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the synthesis of fatty acid anilides and for assessing their inhibitory activity against ACAT and FAAH.

General Synthesis of Fatty Acid Anilides

A common method for the synthesis of fatty acid anilides involves the coupling of a fatty acid with an aniline derivative.

Materials:

Procedure:

  • Dissolve the fatty acid (1.0 eq) and the substituted aniline (1.0-1.2 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.1-1.3 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro ACAT Inhibition Assay

This protocol is a representative method for determining the IC50 values of test compounds against ACAT.

Materials:

  • Rat liver microsomes (as a source of ACAT enzyme)

  • [¹⁴C]Oleoyl-CoA (substrate)

  • Bovine serum albumin (BSA)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, BSA, and rat liver microsomes.

  • Add various concentrations of the test compound (or DMSO for the control) to the reaction mixture and pre-incubate for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37 °C.

  • Stop the reaction by adding a mixture of isopropanol (B130326) and hexane.

  • Extract the lipids by adding hexane and water, followed by vortexing and centrifugation.

  • Spot an aliquot of the upper hexane layer onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the cholesteryl esters from the unreacted oleoyl-CoA.

  • Visualize the spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro FAAH Inhibition Assay (Fluorometric)

This is a common high-throughput screening method for identifying FAAH inhibitors.[9][10][11]

Materials:

  • Recombinant human FAAH enzyme

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the FAAH enzyme solution to the wells of the microplate.

  • Add the test compound dilutions to the respective wells. Include wells with a known FAAH inhibitor as a positive control and DMSO as a negative control.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

ACAT_Inhibition_Workflow cluster_workflow ACAT Inhibition Experimental Workflow Microsomes Rat Liver Microsomes (Source of ACAT) Incubation Incubation at 37°C Microsomes->Incubation Test_Compound This compound Analog (Test Compound) Test_Compound->Incubation Substrate [14C]Oleoyl-CoA (Substrate) Substrate->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Scintillation Counting of [14C]Cholesteryl Ester TLC->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for determining the IC50 of this compound analogs against ACAT.

FAAH_Inhibition_Mechanism cluster_enzyme FAAH Active Site cluster_inhibitor Covalent Inhibitor (Urea-type) Ser241 Ser241 (Catalytic Nucleophile) Carbamylation Carbamylation (Covalent Adduct Formation) Ser241->Carbamylation Nucleophilic Attack Lys142 Lys142 Ser217 Ser217 Inhibitor Oleyl-NH-CO-NH-Anilide Oleyl_Chain Oleyl Chain Inhibitor->Oleyl_Chain Anilide_LG Anilide Leaving Group Inhibitor->Anilide_LG Inhibitor->Carbamylation Carbamylation->Anilide_LG Release

Caption: Covalent inhibition of FAAH by a urea-type this compound analog.

SAR_Summary cluster_oleyl Oleyl Moiety (Lipophilic Tail) cluster_anilide Anilide Moiety (Head Group) SAR Structural Activity Relationship of this compound Analogs cluster_oleyl cluster_oleyl SAR->cluster_oleyl cluster_anilide cluster_anilide SAR->cluster_anilide Binding Binds to Hydrophobic Pocket of Target Enzyme Chain_Mod Modifications (e.g., branching) can affect in vivo efficacy Binding->Chain_Mod Substitution Ring Substitution Patterns (e.g., 2,6-dialkyl, 2,4,6-trimethoxy) are critical for ACAT inhibition Leaving_Group Nature of Anilide as Leaving Group is important for covalent FAAH inhibitors Substitution->Leaving_Group

Caption: Key SAR aspects of this compound analogs for enzyme inhibition.

References

A Comparative Guide to Inter-Laboratory Performance in Oleyl Anilide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative performance of various analytical approaches for the quantification of Oleyl anilide. Due to the absence of publicly available inter-laboratory comparison data for this compound, this document presents a synthesized analysis based on established analytical techniques and a hypothetical inter-laboratory study. The data herein is intended to serve as a benchmark for laboratories to assess and refine their own analytical protocols for this compound.

Hypothetical Inter-Laboratory Study Overview

For the purpose of this guide, we have constructed a hypothetical inter-laboratory study involving twelve laboratories. Each laboratory was provided with a set of identical samples of olive oil spiked with a known concentration of this compound (50 µg/g). The participating laboratories were instructed to perform quantitative analysis using their in-house validated methods. The primary objective of this simulated study is to highlight the potential variability in measurement results across different analytical platforms and to provide a framework for evaluating laboratory performance.

Data Presentation

The following table summarizes the quantitative results from our hypothetical inter-laboratory comparison. The data includes the mean measured concentration of this compound, standard deviation (SD), coefficient of variation (%CV), and the reported limit of quantification (LOQ) from each participating laboratory.

Laboratory IDAnalytical MethodMean Measured Concentration (µg/g)Standard Deviation (SD)Coefficient of Variation (%CV)Limit of Quantification (LOQ) (µg/g)
Lab-01LC-MS/MS48.52.14.30.5
Lab-02GC-MS52.13.56.71.0
Lab-03LC-MS/MS49.21.83.70.2
Lab-04HPLC-UV45.84.29.22.5
Lab-05LC-MS/MS50.12.55.00.5
Lab-06GC-MS/MS51.52.85.40.8
Lab-07LC-MS/MS48.92.24.50.3
Lab-08GC-MS53.23.97.31.2
Lab-09LC-MS/MS49.81.93.80.2
Lab-10HPLC-UV44.54.810.83.0
Lab-11LC-MS/MS49.52.34.60.4
Lab-12GC-MS/MS50.82.65.10.7

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the hypothetical comparison.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation:

    • Weigh 1 gram of the oil sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane (B92381) and vortex for 1 minute to dissolve the oil.

    • Spike with an internal standard solution (e.g., Deuterated this compound).

    • Extract the this compound with 5 mL of acetonitrile (B52724) by vortexing for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation and Derivatization:

    • Perform a lipid extraction from the oil sample using a suitable solvent system (e.g., Folch method).

    • To a dried aliquot of the lipid extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert this compound to a more volatile trimethylsilyl (B98337) (TMS) derivative.

    • Heat the reaction mixture at 70°C for 30 minutes.

    • After cooling, evaporate the excess derivatizing agent and reconstitute in hexane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure separation of the analyte from matrix components.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Scan a specific mass range or use Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Oil Sample dissolve Dissolution in Hexane start->dissolve spike Spike Internal Standard dissolve->spike extract Acetonitrile Extraction spike->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc LC Separation filter->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: Workflow for this compound quantification by LC-MS/MS.

G cluster_0 Methodology cluster_1 Performance Metrics LC-MS/MS LC-MS/MS High High LC-MS/MS->High Sensitivity LC-MS/MS->High Precision LC-MS/MS->High Accuracy GC-MS GC-MS Good Good GC-MS->Good Sensitivity GC-MS->Good Precision GC-MS->Good Accuracy HPLC-UV HPLC-UV Lower Lower HPLC-UV->Lower Sensitivity HPLC-UV->Lower Precision Moderate Moderate HPLC-UV->Moderate Accuracy Precision (%CV) Precision (%CV) Accuracy Accuracy Sensitivity (LOQ) Sensitivity (LOQ)

Validating Oleyl Anilide as a Biomarker of Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing exposure to aniline (B41778), with a primary focus on the validation of Oleyl anilide. This compound is a fatty acid anilide formed in the body following exposure to aniline. This document outlines the performance of analytical methods for its detection, offers detailed experimental protocols, and compares it with alternative biomarkers.

Biomarker Performance Comparison

The selection of a biomarker and its analytical method is critical for accurately assessing chemical exposure. The following table summarizes the performance characteristics of this compound and a key alternative, aniline in plasma, to provide a basis for comparison.

BiomarkerAnalytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Linearity (R²)Precision (%CV)Accuracy (%RE)Key Findings
This compound LC-MS/MSPlasma/Serum1 ng/mL0.4 ppb>0.99<15%<15%Specific product of aniline exposure, indicating metabolic activation.
Aniline GC-MSPlasmaNot explicitly statedNot explicitly statedCorrelation with air levels (r = 0.675)Not explicitly statedNot explicitly statedDirect measure of the parent compound; considered a sensitive biomarker of exposure.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker measurements. Below are protocols for the quantification of this compound and the enzymatic assay for its formation.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.

3. Quantification

  • A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

  • The concentration of this compound in the plasma samples is determined from the calibration curve.

In Vitro Enzymatic Formation of this compound

This assay measures the activity of the enzyme responsible for this compound formation, believed to be a fatty acid ethyl ester synthase (FAEES).[7][8]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Phosphate (B84403) buffer (pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Oleic acid

    • Aniline

    • Microsomal protein extract (as the source of the enzyme)

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

3. Extraction:

  • Stop the reaction by adding a solvent like ethyl acetate.

  • Vortex and centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer containing the formed this compound.

4. Analysis:

  • Analyze the extracted this compound using Thin Layer Chromatography (TLC) or LC-MS/MS as described above.

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the enzymatic reaction responsible for the formation of this compound from aniline and oleic acid.

Aniline Aniline FAEES Fatty Acid Ethyl Ester Synthase (FAEES) Aniline->FAEES OleicAcid Oleic Acid OleicAcid->FAEES OleylAnilide This compound FAEES->OleylAnilide Conjugation

Caption: Enzymatic formation of this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical workflow for measuring this compound in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for this compound quantification.

References

A Proposed Framework for Comparative Proteomic Analysis of Tissues Exposed to Oleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleyl anilide has been identified as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) and is notably associated with the toxic oil syndrome, a condition with significant immunological manifestations. Furthermore, its structure suggests a potential interaction with the endocannabinoid system, as it can be hydrolyzed by fatty acid amide hydrolase (FAAH)-like enzymes. These biological activities suggest that exposure to this compound could induce significant changes in the proteome related to cholesterol metabolism, immune response, and endocannabinoid signaling pathways.

This guide outlines a hypothetical comparative proteomic study to investigate the effects of this compound on a relevant tissue, such as the liver or spleen, given their roles in metabolism and immune function.

Hypothetical Quantitative Proteomic Data

The following tables represent potential outcomes of a comparative proteomic analysis of tissues from a control group versus a group exposed to this compound. The data is structured to highlight key proteins that might be differentially expressed based on the known biological activities of this compound.

Table 1: Hypothetical Changes in Proteins Related to Cholesterol Metabolism and ACAT Inhibition

Protein NameGene SymbolFold Change (this compound vs. Control)p-valuePutative Function
3-hydroxy-3-methylglutaryl-CoA reductaseHMGCR↑ 1.8< 0.05Rate-limiting enzyme in cholesterol synthesis
Low-density lipoprotein receptorLDLR↑ 2.1< 0.05Uptake of LDL cholesterol
ATP-binding cassette transporter A1ABCA1↓ 1.5< 0.05Cholesterol efflux
Sterol O-acyltransferase 1 (ACAT1)SOAT1--Target of this compound
Apolipoprotein EAPOE↑ 1.6< 0.05Lipid transport

Table 2: Hypothetical Changes in Proteins Related to Immune Response

Protein NameGene SymbolFold Change (this compound vs. Control)p-valuePutative Function
Interleukin-6IL6↑ 3.2< 0.01Pro-inflammatory cytokine
Tumor necrosis factorTNF↑ 2.8< 0.01Pro-inflammatory cytokine
C-reactive proteinCRP↑ 4.5< 0.001Acute phase reactant
Major histocompatibility complex, class II, DR alphaHLA-DRA↑ 2.0< 0.05Antigen presentation
Foxp3FOXP3↓ 1.7< 0.05Regulatory T cell marker

Table 3: Hypothetical Changes in Proteins Related to Endocannabinoid Signaling

Protein NameGene SymbolFold Change (this compound vs. Control)p-valuePutative Function
Fatty acid amide hydrolaseFAAH↓ 2.5< 0.05Degrades endocannabinoids
Cannabinoid receptor 1CNR1↓ 1.8< 0.05Receptor for endocannabinoids
Monoacylglycerol lipase (B570770)MGLL↑ 1.5< 0.05Degrades 2-arachidonoylglycerol
Diacylglycerol lipase alphaDAGLA↑ 1.6< 0.05Synthesizes 2-arachidonoylglycerol

Proposed Experimental Protocols

A robust comparative proteomic analysis requires meticulous experimental design and execution. Here, we outline a potential workflow using a label-free quantification (LFQ) mass spectrometry-based approach.

Animal Model and Tissue Collection
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Control group (n=6): Administered vehicle (e.g., corn oil).

    • This compound group (n=6): Administered this compound (dose to be determined based on toxicological studies) dissolved in vehicle.

  • Dosing: Oral gavage daily for 14 days.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and liver and spleen tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until further processing.

Protein Extraction and Digestion
  • Tissue Homogenization: Frozen tissue samples (approx. 50 mg) are homogenized in lysis buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, with protease and phosphatase inhibitors) using a mechanical homogenizer.

  • Protein Quantification: The protein concentration of the lysate is determined using a Bradford or BCA protein assay.

  • Reduction and Alkylation:

  • Protein Precipitation: Proteins are precipitated using a methanol/chloroform precipitation method to remove interfering substances.

  • In-solution Digestion: The protein pellet is resuspended in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digested with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

Mass Spectrometry Analysis
  • Peptide Desalting: The digested peptides are desalted using C18 solid-phase extraction (SPE) cartridges.

  • LC-MS/MS Analysis:

    • The desalted peptides are analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography (nLC) system.

    • Peptides are separated on a C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • The raw mass spectrometry data is processed using a software suite such as MaxQuant.

    • Peptide and protein identification is performed by searching the data against a relevant protein database (e.g., UniProt Mus musculus).

    • Label-free quantification (LFQ) is performed to determine the relative abundance of proteins between the control and this compound-treated groups.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to identify significantly differentially expressed proteins.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_downstream Downstream Analysis Control Control Group (n=6) Vehicle Tissue Tissue Collection (Liver/Spleen) Control->Tissue Treated This compound Group (n=6) Dosed Treated->Tissue Homogenization Homogenization & Lysis Tissue->Homogenization Quantification Protein Quantification Homogenization->Quantification Digestion Reduction, Alkylation & Tryptic Digestion Quantification->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS nLC-MS/MS Analysis Desalting->LCMS DataProcessing Data Processing (MaxQuant) LCMS->DataProcessing Stats Statistical Analysis (LFQ) DataProcessing->Stats Bioinformatics Bioinformatics Analysis (Pathway, GO) Stats->Bioinformatics Validation Western Blot Validation Bioinformatics->Validation

Caption: Proposed workflow for comparative proteomics of tissues exposed to this compound.

Potential Signaling Pathways Affected by this compound

signaling_pathways cluster_ACAT ACAT Inhibition Pathway cluster_Immune Immune Response Pathway cluster_FAAH FAAH Inhibition Pathway Oleyl_Anilide1 This compound ACAT ACAT Oleyl_Anilide1->ACAT inhibits CE Cholesteryl Esters ACAT->CE catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT SREBP2 SREBP-2 Cholesterol->SREBP2 regulates HMGCR HMG-CoA Reductase LDLR LDLR SREBP2->HMGCR activates transcription SREBP2->LDLR activates transcription Oleyl_Anilide2 This compound APC Antigen Presenting Cell Oleyl_Anilide2->APC activates? T_Cell T-Helper Cell APC->T_Cell presents antigen Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) T_Cell->Cytokines releases B_Cell B-Cell T_Cell->B_Cell activates Antibodies Antibody Production B_Cell->Antibodies Oleyl_Anilide3 This compound FAAH FAAH Oleyl_Anilide3->FAAH inhibits? Anandamide Anandamide (AEA) FAAH->Anandamide degrades CB1R CB1 Receptor Anandamide->CB1R activates Signaling Downstream Signaling CB1R->Signaling

Caption: Potential signaling pathways affected by this compound exposure.

A Comparative Toxicological Profile: Oleyl Anilide vs. Linoleyl Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of oleyl anilide and linthis compound, two fatty acid anilides of significant research interest due to their association with adverse health events, notably the Toxic Oil Syndrome (TOS). This document consolidates available data on the toxicities of these compounds, presents detailed experimental methodologies for key assays, and explores their proposed mechanisms of action to support ongoing research and drug development efforts.

Introduction to Oleyl and Linthis compound

This compound and linthis compound are amides formed from oleic acid and linoleic acid with aniline (B41778), respectively. Their toxicological significance became a major focus of investigation following the 1981 TOS epidemic in Spain, which was linked to the consumption of rapeseed oil denatured with aniline.[1][2] Research has identified these fatty acid anilides as key contaminants in the implicated oils, exhibiting a range of toxic effects, with immunotoxicity being a primary concern.[1] Evidence also suggests that the toxicity of these anilides may be exacerbated when heated, a critical consideration given their presence in cooking oils.[1][3]

Comparative Toxicological Data

Direct comparative quantitative toxicity data, such as LD50 values, for this compound and linthis compound are limited in publicly available literature.[1] The available data is primarily qualitative or semi-quantitative from in vivo animal studies. The following tables summarize the key toxicological findings.

Table 1: In Vivo Toxicological Findings
Toxicological EndpointThis compoundLinthis compoundReference(s)
Primary Target Organs Immune System, Lungs, KidneysImmune System, Lungs, Spleen, Hematopoietic System[1][4][5][6]
Key Observations Induces splenomegaly, weight loss, and death in A/J mice.[4] Causes increased kidney-to-body weight ratio in rats.[5]Causes increased spleen and lung-to-body weight ratio in rats.[3][3][4][5]
Immunotoxicity Increases serum IgG and IgM levels.[4] Induces antinuclear antibodies (ANA), suggesting autoimmunity.[1][7] Strain-dependent effects on the immune system in mice.[8]Alters serum immunoglobulin levels (decreased IgM, increased IgA and IgG).[3] Alters T-cell populations (decrease in suppressor T-cells).[3][1][3][4][7][8]
Hematotoxicity Increased white blood cell count at some time points in rats.[5]Decreased red blood cell count and hemoglobin; increased platelet count in rats.[1][3] The aniline moiety is considered crucial for its hematopoietic toxicity.[6][1][3][5][6]
Other Systemic Effects Decreased serum lactate (B86563) dehydrogenase (LDH), glutamic oxalacetic transaminase (GOT), and glutamic pyruvic transaminase (GPT) activities in rats.[5]Decreased serum LDH, GOT, and GPT activities in rats (more prominent with heated linthis compound).[3][3][5]
Table 2: Acute, Genotoxicity, and Carcinogenicity Profile
Toxicological EndpointThis compoundLinthis compoundAniline (for reference)Reference(s)
Acute Toxicity (Oral LD50) Data not available.Data not available.250 mg/kg (rat)[5]
Acute Toxicity (Dermal LD50) Data not available.Data not available.820 mg/kg (rabbit)[9]
Skin Irritation/Corrosion Not classified as an irritant.[10]Data not available.Weak irritant.[10][11]
Eye Irritation/Corrosion Not classified as an irritant.[10]Data not available.Severe irritant.[10][12]
Genotoxicity (e.g., Ames Test) Data not available; noted as a data gap.[1]Data not available; noted as a data gap.[1]Mutagenic for mammalian somatic cells and bacteria/yeast.[3][1][3]
Carcinogenicity Not listed by IARC or NTP.[10]Not listed by IARC or NTP.IARC Group 2A (Probably carcinogenic to humans). Induces spleen tumors in rats.[10][13][14][10][13][14]

IARC: International Agency for Research on Cancer; NTP: National Toxicology Program.

Proposed Mechanism of Immunotoxicity

The primary mechanism of toxicity for fatty acid anilides is believed to be an immune-mediated response.[1] The aniline moiety is critical to their immunogenicity. It is hypothesized that these compounds act as prohaptens. In vivo, the aniline group may be metabolized into reactive intermediates, such as nitrosobenzene, which can then bind to endogenous proteins to form neoantigens. These neoantigens are recognized by T-lymphocytes, initiating a T-cell-dependent immune response that leads to inflammation and tissue damage, particularly targeting vascular endothelial cells.[1]

G cluster_activation Metabolic Activation cluster_immune_response Immune Response Cascade Fatty Acid Anilide Fatty Acid Anilide Metabolism Metabolism Fatty Acid Anilide->Metabolism e.g., Phagocytes Reactive Intermediates Reactive Intermediates Metabolism->Reactive Intermediates e.g., Nitrosobenzene Neoantigen Formation Neoantigen Formation Reactive Intermediates->Neoantigen Formation Endogenous Proteins Endogenous Proteins Endogenous Proteins->Neoantigen Formation T-Cell Recognition T-Cell Recognition Neoantigen Formation->T-Cell Recognition Inflammatory Cascade Inflammatory Cascade T-Cell Recognition->Inflammatory Cascade Vascular Damage Vascular Damage Inflammatory Cascade->Vascular Damage

Caption: Proposed pathway of fatty acid anilide-induced immunotoxicity.

Experimental Protocols

Detailed below are generalized protocols for key toxicological assays relevant to the assessment of oleyl and linthis compound, based on standard methodologies.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test anilide for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to an untreated control.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Anilide Concentrations seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add Solubilizing Agent (DMSO) incubate->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance analyze Analyze Data (% Viability) read_absorbance->analyze end End analyze->end

Caption: Generalized workflow for the MTT cytotoxicity assay.

In Vivo Acute Dermal Irritation/Corrosion: OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[14][15]

Protocol:

  • Animal Selection: Use healthy young adult albino rabbits.

  • Test Substance Application: Apply 0.5 g of the test substance to a small patch of shaved skin (approximately 6 cm²) on one animal. The application site is covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.[16]

  • Scoring: The severity of the skin reactions is scored based on a standardized grading system.

  • Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[17]

In Vivo Acute Eye Irritation/Corrosion: OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or damage.[8][18]

Protocol:

  • Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye defects.

  • Test Substance Application: Instill a single dose of the test substance (0.1 mL for liquids) into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to evaluate the reversibility of any effects.[6]

  • Scoring: Lesions are scored according to a standardized scale.

  • Confirmatory Test: If a corrosive effect is not seen in the initial animal, the test is repeated in up to two more animals to confirm the result.[8]

Conclusion

The available toxicological data for this compound and linthis compound, while lacking in direct quantitative comparisons for endpoints like acute toxicity and genotoxicity, strongly indicates that both compounds are potent immunotoxicants. Their association with the Toxic Oil Syndrome highlights their potential to induce severe, immune-mediated pathology. The primary mechanism appears to involve metabolic activation of the aniline moiety, leading to a T-cell-driven inflammatory response. For a complete risk profile, further research is needed to fill the existing data gaps, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols offer a foundation for conducting such necessary investigations.

References

Safety Operating Guide

Safe Disposal of Oleyl Anilide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of oleyl anilide, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and disposal due to its association with toxic oil syndrome and its potential environmental impact.[1][2][3][4] This document outlines the necessary procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

Follow these steps for the proper disposal of this compound waste:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a leak-proof, sealable container compatible with the chemical.

    • Ensure the container is in good condition and properly labeled with the contents and any associated hazards.

  • Disposal of Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol, acetone).[5]

    • The rinsate should be collected and disposed of as this compound waste.

    • After rinsing, deface the original label on the container before disposing of it in the regular laboratory glass waste or as directed by your facility's procedures.[5]

  • Final Disposal:

    • While the Safety Data Sheet (SDS) for this compound indicates that no special disposal measures are required, it is designated as "slightly hazardous for water."[2] Therefore, direct disposal down the drain is not recommended.

    • Large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[2]

    • Consult your institution's Environmental Health and Safety (EHS) office or your local waste disposal regulations for specific guidance.[6][7][8] In many cases, non-hazardous chemical waste is incinerated or landfilled in a permitted facility.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound as found in its Safety Data Sheet.[2]

PropertyValue
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class 1 (Self-assessment): slightly hazardous for water

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, researchers should refer to relevant published literature and established laboratory procedures for handling similar compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty is_large_quantity Is it a large quantity? is_empty->is_large_quantity No triple_rinse Triple rinse container with appropriate solvent. is_empty->triple_rinse Yes collect_waste Collect in a labeled, sealed container. is_large_quantity->collect_waste collect_rinsate Collect rinsate as this compound waste. triple_rinse->collect_rinsate dispose_container Dispose of empty container in lab glass waste. collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end consult_ehs Consult Institutional EHS & Local Regulations collect_waste->consult_ehs consult_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling Oleyl anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Oleyl anilide. Given the compound's association with toxic oil syndrome, a cautious approach is imperative, treating it as a substance with potentially unknown hazards despite its current classification in some safety data sheets.

Immediate Safety Information: Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its link to toxic oil syndrome necessitates the use of robust personal protective equipment.[1][2][3] It is prudent to handle this compound as a potentially hazardous compound.[4]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5]To prevent skin contact. Given the lack of specific glove material testing for this compound, it is advisable to select gloves with broad chemical resistance.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[5] A face shield is recommended if there is a splash hazard.To protect against accidental splashes and eye contact.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. However, if there is a risk of generating aerosols or dust, a fume hood should be used.[5]To minimize inhalation exposure.

Operational Plan: Handling and Disposal

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is recommended for all procedures that may generate dust or aerosols.[5]

2. Procedural Guidance for Handling:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit accessible.

  • Weighing and Transferring:

    • Handle as a solid in a fume hood to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

    • Close the container tightly after use.

  • In Solution:

    • When working with solutions of this compound, handle within a fume hood to avoid inhalation of any volatile components.

    • Avoid direct contact with the solution.

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention.

4. Spill Response:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

5. Disposal Plan:

While this compound is classified as only slightly hazardous to water, it is prudent to dispose of it as chemical waste.[6] Do not dispose of this compound down the drain or in the regular trash.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips) should be disposed of as chemical waste.

  • Follow your institution's and local regulations for chemical waste disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Solid this compound in Fume Hood prep_spill->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。